molecular formula C32H48Li4N7O19P3S B12854216 Biotin-16-UTP

Biotin-16-UTP

Cat. No.: B12854216
M. Wt: 987.6 g/mol
InChI Key: SMHNYQKRIFXARG-DJUJCBRMSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-16-UTP is a useful research compound. Its molecular formula is C32H48Li4N7O19P3S and its molecular weight is 987.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H48Li4N7O19P3S

Molecular Weight

987.6 g/mol

IUPAC Name

tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1

InChI Key

SMHNYQKRIFXARG-DJUJCBRMSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-16-UTP: Molecular Structure and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Biotin-16-Uridine-5'-Triphosphate (Biotin-16-UTP), a biotinylated nucleotide analog crucial for various molecular biology applications. It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure of this compound

This compound is a modified uridine (B1682114) triphosphate (UTP). The core of its structure consists of a uridine nucleoside, which is composed of a uracil (B121893) base attached to a ribose sugar. The ribose sugar is, in turn, linked to a triphosphate group at the 5' position.

The key modification in this compound is the attachment of a biotin (B1667282) molecule to the C5 position of the uracil base via a 16-atom spacer arm. This spacer arm is critical as it reduces the steric hindrance between the biotin molecule and the nucleotide, allowing for efficient enzymatic incorporation into a growing RNA strand by RNA polymerases. The spacer is typically a long-chain amine, such as aminoallyl, which is then coupled to the biotin. The full chemical name is Biotin-ε-aminocaproyl-γ-aminobutyryl-[5-(3-aminoallyl)-uridine-5'-triphosphate].

The biotin moiety serves as a highly specific and strong affinity tag. It binds with high affinity to streptavidin and avidin (B1170675) proteins, a property that is widely exploited for the detection and purification of biotin-labeled nucleic acids.

A diagram of the molecular structure of this compound is provided below:

G cluster_uridine Uridine Triphosphate cluster_biotin Biotin Uracil Uracil Ribose Ribose Uracil->Ribose N1-C1' Spacer 16-Atom Spacer Arm Uracil->Spacer C5 Triphosphate Triphosphate Ribose->Triphosphate C5' Biotin_ring Biotin Ring Spacer->Biotin_ring

A simplified diagram illustrating the components of the this compound molecule.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison. The properties can vary slightly depending on whether the molecule is in its free acid form or a salt form, such as the commonly available tetralithium salt.

PropertyValue (Free Acid)Value (Tetralithium Salt)Reference
Molecular Formula C₃₂H₅₂N₇O₁₉P₃SC₃₂H₄₈N₇O₁₉P₃SLi₄[1][2]
Molecular Weight 963.78 g/mol 987.5 g/mol [1][2]
Exact Mass 963.23 g/mol -[1]
Purity (HPLC) ≥ 95%≥ 85%[1][2]
Appearance Colorless to slightly yellow solutionClear, colorless solution[1][2]
Storage Temperature -20°C-15 to -25°C[1]
Spectroscopic Properties (λmax) 240/289 nm240 nm[1][2]

Experimental Protocol: In Vitro RNA Labeling with this compound

This compound is primarily used for the non-radioactive labeling of RNA probes through in vitro transcription.[2][3] It serves as a substrate for various RNA polymerases, including T7, SP6, and T3.[2][3] The following is a detailed protocol for a standard in vitro transcription reaction to generate biotinylated RNA.

Materials:

  • Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

  • This compound (10 mM solution)

  • ATP, CTP, GTP (10 mM each)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

  • T7, SP6, or T3 RNA Polymerase (20-40 units)

  • RNase Inhibitor (e.g., Protector RNase Inhibitor)

  • Nuclease-free water

  • 0.2 M EDTA, pH 8.0

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 1 µg Linearized template DNA

    • 2 µL 10x Transcription Buffer

    • 2 µL of a 10x NTP mix (containing ATP, CTP, GTP, and this compound)

    • 1 µL RNase Inhibitor

    • 1 µL RNA Polymerase (20-40 units)

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube. Incubate the reaction at 37°C for 2 hours.

  • Optional: DNase Treatment: To remove the template DNA, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

  • Purification of Labeled RNA: The biotinylated RNA can be purified using standard methods such as ethanol (B145695) precipitation or spin column chromatography.

  • Analysis of Labeled RNA: The yield and integrity of the labeled RNA can be assessed by agarose (B213101) gel electrophoresis and ethidium (B1194527) bromide staining. The labeling efficiency can be determined by a dot blot assay followed by detection with a streptavidin-alkaline phosphatase conjugate.

The workflow for this experimental protocol is visualized below.

G cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_analysis Post-Reaction Processing A Combine reagents on ice: - Template DNA - Transcription Buffer - NTP mix with this compound - RNase Inhibitor - RNA Polymerase B Incubate at 37°C for 2 hours A->B C Optional: DNase I treatment to remove DNA template B->C D Stop reaction with EDTA C->D E Purify biotinylated RNA D->E F Analyze yield and integrity (Gel Electrophoresis) E->F G Assess labeling efficiency (Dot Blot) E->G

An experimental workflow for the in vitro synthesis of biotinylated RNA.

Applications of this compound

Biotin-labeled RNA probes are versatile tools in molecular biology and are used in a variety of applications, including:

  • Northern Blotting: For the detection and analysis of specific RNA sequences.

  • In Situ Hybridization (ISH): To localize specific nucleic acid sequences within cells and tissues.[3]

  • Microarray Analysis: For gene expression profiling.

  • RNA Pull-down Assays: To study RNA-protein interactions.

  • RNA Purification: Biotinylated RNA can be captured using streptavidin-coated beads or surfaces.[4][5]

The strong and specific interaction between biotin and streptavidin allows for sensitive detection using various methods, such as fluorescently labeled streptavidin or streptavidin-enzyme conjugates (e.g., streptavidin-HRP or streptavidin-AP).[2][3]

References

Biotin-16-UTP in Transcription: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action and application of Biotin-16-UTP in transcription. It provides a comprehensive overview for researchers, scientists, and drug development professionals utilizing non-radioactive RNA labeling techniques. This guide covers the core mechanism, experimental protocols, quantitative data, and visual representations of the processes involved.

Core Mechanism of Action

This compound is a modified uridine (B1682114) triphosphate analog used for the non-radioactive labeling of RNA during in vitro transcription. The core of its mechanism lies in its function as a substrate for bacteriophage RNA polymerases, such as T7, SP6, and T3.[1][2] During the transcription process, the RNA polymerase recognizes this compound as a substitute for the natural uridine triphosphate (UTP) and incorporates it into the elongating RNA transcript.

The biotin (B1667282) molecule is attached to the C5 position of the uridine base via a 16-atom spacer arm. This linker is crucial as it minimizes steric hindrance, allowing for efficient recognition and incorporation by the RNA polymerase. The result is a randomly biotin-tagged RNA molecule that can be used in a variety of downstream applications. The biotin moiety itself does not participate in the phosphodiester bond formation, which proceeds as it would with natural UTP.

The primary advantage of this system is the high affinity and specificity of the biotin-streptavidin interaction, which allows for robust and sensitive detection of the labeled RNA probes.

Quantitative Data Summary

The efficiency of this compound incorporation and the yield of the final labeled RNA product are influenced by the ratio of this compound to unlabeled UTP in the reaction mixture. Finding the optimal balance is critical; a higher ratio of this compound can lead to denser labeling but may decrease the overall transcription yield. Conversely, a lower ratio results in less frequent labeling but may produce a higher yield of RNA.

ParameterRecommended Ratio (this compound : UTP)Expected OutcomeReference
General Use 1:2 to 1:3Provides a good balance between labeling efficiency and RNA yield.[3]
Optimal Balance 35% this compound substitution (approx. 1:2 ratio)Typically achieves an optimal balance for most applications.[4]
High Yield Lower percentage of this compoundMaximizes the amount of RNA synthesized.[5]
High Density Labeling Higher percentage of this compoundIncreases the number of biotin molecules per RNA transcript.[5]
Standard Reaction Yield Not specifiedApproximately 10 µg of biotin-labeled RNA can be synthesized from 1 µg of template DNA under standard conditions.[1]

Experimental Protocols

This section provides a detailed methodology for a standard in vitro transcription reaction to generate biotin-labeled RNA probes.

Materials
  • Linearized template DNA (0.5-1.0 µg) containing a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide solution mix (ATP, GTP, CTP at 10 mM each)

  • UTP solution (10 mM)

  • This compound solution (10 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7, SP6, or T3 RNA Polymerase (e.g., 20 U/µL)

  • DNase I (RNase-free)

  • EDTA (0.5 M)

  • Purification spin column or reagents for phenol/chloroform extraction and ethanol (B145695) precipitation

In Vitro Transcription Reaction Setup
  • Thaw all reagents on ice. Keep enzymes and RNase inhibitors on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the specified order:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer2 µL1x
100 mM DTT1 µL5 mM
Ribonucleotide Mix (ATP, GTP, CTP)2 µL of a 10 mM stock of each1 mM each
UTP (10 mM)1.3 µL0.65 mM
This compound (10 mM)0.7 µL0.35 mM
RNase Inhibitor1 µL
Linearized Template DNA (0.5 µg/µL)1 µL25 ng/µL
RNA Polymerase1 µL
  • Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours to increase the yield.[3]

Template DNA Removal and RNA Purification
  • After incubation, add 1 µL of RNase-free DNase I to the reaction mixture.

  • Incubate at 37°C for 15 minutes to digest the DNA template.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the biotin-labeled RNA using a suitable spin column according to the manufacturer's protocol or by performing a phenol/chloroform extraction followed by ethanol precipitation.[3]

  • Resuspend the purified RNA pellet in nuclease-free water.

  • Quantify the RNA using a spectrophotometer and assess its integrity via gel electrophoresis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the use of this compound for RNA labeling and subsequent detection.

Biotin_16_UTP_Mechanism cluster_transcription In Vitro Transcription DNA_Template Linearized DNA Template (with promoter) Elongating_RNA Elongating RNA Transcript DNA_Template->Elongating_RNA template RNA_Polymerase RNA Polymerase (T7, SP6, or T3) RNA_Polymerase->Elongating_RNA catalysis NTPs ATP, GTP, CTP NTPs->Elongating_RNA incorporation Biotin_UTP This compound Biotin_UTP->Elongating_RNA incorporation UTP UTP UTP->Elongating_RNA incorporation Biotinylated_RNA Biotinylated RNA Probe Elongating_RNA->Biotinylated_RNA

Mechanism of this compound Incorporation.

Experimental_Workflow Start Start: Assemble Transcription Reaction Incubation Incubate at 37°C (2 hours) Start->Incubation DNase_Treatment DNase I Treatment (Template Removal) Incubation->DNase_Treatment Purification Purify Biotinylated RNA (Spin Column or Precipitation) DNase_Treatment->Purification QC Quality Control (Spectrophotometry & Gel Electrophoresis) Purification->QC Downstream Downstream Applications (e.g., ISH, Northern Blot) QC->Downstream

Experimental Workflow for Biotinylated RNA Probe Synthesis.

Detection_Pathway Biotinylated_RNA Biotinylated RNA Probe Hybridization Hybridization Biotinylated_RNA->Hybridization Target_RNA Target RNA/DNA (on membrane or in situ) Target_RNA->Hybridization Streptavidin_Conjugate Streptavidin-Enzyme Conjugate (e.g., AP, HRP) Hybridization->Streptavidin_Conjugate Biotin-Streptavidin Binding Signal Detectable Signal (Light or Color) Streptavidin_Conjugate->Signal catalysis Substrate Chemiluminescent or Chromogenic Substrate Substrate->Signal conversion

Detection Pathway for Biotinylated RNA Probes.

References

Biotin-16-UTP: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, stability, and handling of Biotin-16-UTP (Biotin-16-uridine-5'-triphosphate). This essential laboratory reagent is a cornerstone for the non-radioactive labeling of RNA, facilitating a myriad of applications in molecular biology, diagnostics, and drug discovery. This document outlines its chemical characteristics, stability under various conditions, and detailed protocols for its use in enzymatic RNA labeling.

Chemical and Physical Properties

This compound is a modified uridine (B1682114) triphosphate where a biotin (B1667282) molecule is attached to the C5 position of the uracil (B121893) base via a 16-atom spacer arm.[1] This linker minimizes steric hindrance, allowing for efficient incorporation by RNA polymerases and subsequent detection by avidin (B1170675) or streptavidin conjugates.[2]

Below is a summary of its key chemical and physical properties compiled from various suppliers.

PropertyValueReference(s)
Full Chemical Name Biotinyl-ε-aminocaproyl-γ-aminobutyryl-5-(3-aminoallyl)-uridine-5'-triphosphate[3]
Molecular Formula C₃₂H₅₂N₇O₁₉P₃S (free acid)[3]
Molecular Weight 963.78 g/mol (free acid); 987.51 g/mol (tetralithium salt)[1][3]
Purity ≥ 95% (HPLC)[3]
Form Clear, colorless to slightly yellow filtered solution in 10 mM Tris-HCl[3][4]
Concentration Typically supplied as a 10 mM solution[3][5]
pH 7.5 ± 0.5[3]
Spectroscopic Properties λmax 240/289 nm, ε 10.7/7.1 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)[3]

Stability and Storage

Proper storage and handling of this compound are critical to maintain its integrity and ensure optimal performance in enzymatic reactions.

ConditionRecommendationReference(s)
Long-term Storage Store at -20°C or below. Some suppliers recommend -70°C.[1][3][6]
Shipping Shipped on gel packs or dry ice.[3][7]
Shelf Life Typically stable for at least 12 months from the date of delivery when stored at -20°C.[3][4]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by aliquoting the solution upon first use.[8]
Short-term Exposure Short-term exposure to ambient temperature (up to one week, cumulative) is generally possible without significant degradation.[3][8]
Solution Stability A decomposition of approximately 5% may occur within 6 months when stored at -15 to -25°C.[7]

The stability of biotinylated nucleic acids is influenced by several factors, including temperature, pH, and the presence of nucleases.[8] Acidic conditions should be avoided for oligonucleotides.[8] For biotinylated probes in solution, using a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0) is preferable to nuclease-free water as EDTA chelates divalent cations that are cofactors for many nucleases.[8]

While the biotin moiety itself is a stable molecule, the integrity of the entire this compound molecule relies on the stability of the attached UTP and the linker.[8] Degradation can occur through hydrolysis of the phosphate (B84403) bonds of the UTP, particularly with repeated freeze-thaw cycles and exposure to elevated temperatures. Nuclease contamination is a primary concern for the resulting biotinylated RNA probes.[8]

Experimental Protocols

This compound serves as a substrate for various RNA polymerases, including T7, SP6, and T3, and is incorporated into RNA transcripts during in vitro transcription.[2]

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes a standard method for generating biotin-labeled RNA probes using this compound.

Materials:

  • Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

  • This compound (10 mM solution)

  • ATP, CTP, GTP (10 mM solutions of each)

  • UTP (10 mM solution)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)[7]

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

  • 0.2 M EDTA, pH 8.0

  • (Optional) DNase I, RNase-free

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube in the order listed:

ReagentVolume (µL)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer21x
ATP, CTP, GTP Mix (10 mM each)21 mM each
UTP (10 mM)1.30.65 mM
This compound (10 mM)0.70.35 mM
Linearized Template DNA (1 µg)X50 ng/µL
RNase Inhibitor120-40 units
RNA Polymerase (T7, SP6, or T3)220-40 units
Total Volume 20

Note: The ratio of this compound to UTP can be optimized for specific applications. A common starting ratio is 1:2 or 1:3 (this compound:UTP).[2]

  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nucleotides), the incubation time can be extended to 4-16 hours.[2]

  • (Optional) Template Removal: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[1]

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA, pH 8.0.[1]

  • Purification: Purify the biotinylated RNA probe using standard methods such as ethanol (B145695) precipitation or spin column chromatography to remove unincorporated nucleotides, proteins, and salts.[2]

  • Quantification and Quality Control: Analyze the transcript size and yield by agarose (B213101) gel electrophoresis. The yield of biotin-labeled RNA can be estimated using a spot assay with a nylon membrane and detection with a streptavidin-alkaline phosphatase conjugate.[7]

Expected Yield: Under standard conditions, approximately 10 µg of biotin-labeled RNA can be synthesized from 1 µg of a 1 kb linearized plasmid DNA template.[1]

Diagrams

Experimental_Workflow_for_Biotinylated_RNA_Probe_Synthesis Template_DNA Linearized Template DNA (with T7, SP6, or T3 promoter) Incubation Incubation (37°C, 2-16 hours) Template_DNA->Incubation IVT_Mix In Vitro Transcription Mix: - RNA Polymerase - ATP, CTP, GTP - UTP & this compound - Transcription Buffer - RNase Inhibitor IVT_Mix->Incubation DNase_Treatment Optional: DNase I Treatment Incubation->DNase_Treatment Purification Purification (Ethanol Precipitation or Spin Column) DNase_Treatment->Purification QC Quality Control (Agarose Gel Electrophoresis, Spot Blot) Purification->QC Labeled_Probe Biotinylated RNA Probe QC->Labeled_Probe

Caption: Workflow for the synthesis of biotinylated RNA probes.

Biotin_16_UTP_Stability_Factors Biotin16UTP This compound Stability Storage_Temp Storage Temperature (-20°C to -70°C) Biotin16UTP->Storage_Temp influences Freeze_Thaw Freeze-Thaw Cycles (Minimize by Aliquoting) Biotin16UTP->Freeze_Thaw degrades pH_Solution pH of Solution (Stable at pH 7.5) Biotin16UTP->pH_Solution dependent on Nuclease_Contam Nuclease Contamination (for resulting RNA) Biotin16UTP->Nuclease_Contam threat to product Exposure_Light Light Exposure (Protect from light for long-term storage of fluorescent conjugates) Biotin16UTP->Exposure_Light can affect

Caption: Factors influencing the stability of this compound.

References

Synthesis and Purification of Biotin-16-UTP: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Biotin-16-UTP, a critical reagent for the non-radioactive labeling of RNA in various molecular biology applications. This document details the chemical synthesis pathway, purification methodologies, and a standard protocol for its enzymatic incorporation into RNA probes. Quantitative data is summarized in structured tables, and key experimental workflows are illustrated with diagrams generated using Graphviz.

Introduction

This compound (Biotin-16-uridine-5'-triphosphate) is a modified nucleotide analog of uridine (B1682114) triphosphate (UTP). It contains a biotin (B1667282) molecule linked to the C5 position of the uracil (B121893) base via a 16-atom spacer arm. This long spacer minimizes steric hindrance, allowing for efficient recognition and incorporation of the modified nucleotide by RNA polymerases during in vitro transcription. The incorporated biotin serves as a high-affinity tag for subsequent detection and purification of the labeled RNA using streptavidin or avidin (B1170675) conjugates. Biotinylated RNA probes are widely used in a variety of applications, including in situ hybridization, Northern blotting, and microarray analysis.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically involves the synthesis of an amino-functionalized UTP intermediate, followed by the coupling of a biotin derivative containing the 16-atom spacer. A common and effective strategy is the synthesis of 5-(3-aminoallyl)-UTP, which is then reacted with an N-hydroxysuccinimide (NHS) ester of biotin containing the desired spacer.

Synthesis of 5-(3-aminoallyl)-UTP

The introduction of a reactive primary amine at the C5 position of uridine triphosphate is a key step. While historical methods involved mercuration of the uracil ring, more modern and safer approaches, such as those based on Heck coupling, are now more common.

Synthesis of Biotin-16-NHS Ester

The "16" in this compound refers to the number of atoms in the spacer arm connecting biotin to the uridine. This spacer is typically composed of a combination of aminocaproyl and other linker moieties. The synthesis involves activating the carboxylic acid group of the biotin-spacer conjugate as an NHS ester to facilitate efficient coupling to the primary amine of 5-aminoallyl-UTP.

Coupling of Biotin-16-NHS Ester to 5-aminoallyl-UTP

The final step in the synthesis is the formation of a stable amide bond between the amine-reactive Biotin-16-NHS ester and the primary amine of 5-aminoallyl-UTP. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH.

Below is a diagram illustrating the overall chemical synthesis workflow.

G UTP Uridine-5'-triphosphate (UTP) AA_UTP 5-(3-aminoallyl)-UTP UTP->AA_UTP Introduction of aminoallyl group Biotin_16_UTP This compound AA_UTP->Biotin_16_UTP Amide bond formation (Coupling) Biotin Biotin Biotin_spacer Biotin with 16-atom spacer Biotin->Biotin_spacer Spacer arm attachment Biotin_NHS Biotin-16-NHS Ester Biotin_spacer->Biotin_NHS NHS ester activation Biotin_NHS->Biotin_16_UTP

A simplified workflow for the chemical synthesis of this compound.

Purification of this compound

Purification of the final this compound product is crucial to remove unreacted starting materials, byproducts, and any remaining salts. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving the high purity required for enzymatic applications.

HPLC-Based Purification

Both reverse-phase (RP) and ion-exchange (IEX) HPLC can be employed for the purification of modified nucleotides.

  • Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The biotin moiety increases the hydrophobicity of UTP, allowing for good separation from the more polar, unlabeled UTP.

  • Ion-Exchange HPLC (IEX-HPLC): Separates molecules based on their net charge. The triphosphate group of UTP is negatively charged, making anion-exchange chromatography a suitable purification method.

A combination of these techniques may be used to achieve the desired level of purity. The collected fractions containing the pure this compound are typically lyophilized to obtain the final product as a stable powder.

Quality Control and Data Presentation

The purity of the synthesized this compound is typically assessed by analytical HPLC, and its identity can be confirmed by mass spectrometry. The concentration is determined spectrophotometrically.

ParameterTypical SpecificationMethod
Purity ≥85% (often ≥95%)HPLC (area %)
Concentration Determined by UV absorbanceSpectrophotometry
Identity Confirmed by massMass Spectrometry

Table 1: Summary of typical quality control specifications for this compound.

Experimental Protocol: Enzymatic Labeling of RNA with this compound

This protocol describes the incorporation of this compound into an RNA probe using in vitro transcription with T7, SP6, or T3 RNA polymerase.

Materials
  • Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

  • 10x Transcription Buffer

  • This compound solution (10 mM)

  • ATP, CTP, GTP solutions (10 mM each)

  • UTP solution (10 mM)

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA (0.5 M)

Procedure
  • Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The ratio of this compound to UTP can be adjusted to control the labeling density. A common ratio is 1:3 to 2:3 (this compound:UTP).

ComponentVolumeFinal Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer2 µL1x
ATP, CTP, GTP mix (10 mM each)2 µL1 mM each
UTP (10 mM)0.5 µL0.25 mM
This compound (10 mM)1.5 µL0.75 mM
Linearized Template DNA1 µg50 ng/µL
RNase Inhibitor1 µL
RNA Polymerase2 µL
Total Volume 20 µL

Table 2: A representative reaction setup for in vitro transcription with this compound.

  • Incubation: Mix the components gently and incubate the reaction at 37°C for 2 hours.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purification of Labeled RNA: Purify the biotinylated RNA using standard methods such as spin column chromatography or ethanol (B145695) precipitation to remove unincorporated nucleotides, enzymes, and salts.

  • Quantification and Storage: Determine the concentration of the labeled RNA by spectrophotometry. Store the purified biotinylated RNA at -20°C or -80°C.

Below is a diagram illustrating the enzymatic RNA labeling workflow.

G Start Start: In Vitro Transcription Reaction Setup Incubation Incubation at 37°C (2 hours) Start->Incubation DNase Optional: DNase I Treatment Incubation->DNase Termination Reaction Termination (EDTA) DNase->Termination Purification Purification of Biotinylated RNA (e.g., Spin Column) Termination->Purification QC Quantification and Storage Purification->QC

Navigating the Nuances of Non-Radioactive Labeling: A Technical Guide to Biotin-16-UTP and Other Biotinylated Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of nucleic acids is a cornerstone of molecular biology. This in-depth technical guide provides a comprehensive comparison of Biotin-16-UTP and other biotinylated nucleotides, offering insights into their structures, enzymatic incorporation, and performance in various applications. By understanding the critical role of the linker arm, researchers can select the optimal biotinylated nucleotide to enhance the sensitivity and reliability of their experiments.

Introduction to Biotinylated Nucleotides

Biotinylated nucleotides are analogs of natural nucleoside triphosphates (ATP, CTP, GTP, TTP, or UTP) that have a biotin (B1667282) molecule attached, typically to the base, via a linker arm. The extraordinary affinity of biotin for streptavidin and avidin (B1170675) (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) forms the basis of a highly sensitive and versatile non-radioactive detection system.[1][2][3] These labeled nucleotides can be enzymatically incorporated into DNA or RNA, which can then be detected or purified using streptavidin conjugates.[]

The key differentiator among various biotinylated nucleotides is the length and chemical nature of the linker arm connecting the biotin to the nucleotide. This seemingly minor structural variation can have a significant impact on the efficiency of enzymatic incorporation, the accessibility of the biotin moiety for streptavidin binding, and ultimately, the performance of the labeled probe in downstream applications. This guide focuses on this compound and provides a comparative analysis with other commonly used biotinylated nucleotides to aid in the selection of the most appropriate reagent for specific research needs.

The Critical Role of the Linker Arm

The linker arm in a biotinylated nucleotide serves as a spacer between the bulky biotin molecule and the nucleotide. Its length is typically defined by the number of atoms in the chain (e.g., Biotin-11-UTP has an 11-atom linker). The choice of linker length represents a trade-off between two critical factors: enzymatic incorporation and streptavidin binding.

  • Enzymatic Incorporation: DNA and RNA polymerases have evolved to recognize and incorporate natural nucleotides with high fidelity. The presence of a modification, such as a biotin and linker, can interfere with this process. Generally, shorter linker arms present less steric hindrance to the polymerase's active site, leading to more efficient incorporation.[5] For instance, studies have shown that in PCR, biotinylated dNTPs with shorter linker arms, such as Biotin-4-dUTP, act as better substrates for DNA polymerase compared to those with longer linkers like Biotin-11-dUTP or Biotin-14-dUTP.[5]

  • Streptavidin Binding: Conversely, a longer linker arm can enhance the detection of the biotinylated nucleic acid. The biotin-binding sites of streptavidin are located deep within the protein's structure. A longer linker arm projects the biotin molecule away from the nucleic acid backbone, reducing steric hindrance and making it more accessible for binding to streptavidin.[6][7] This improved accessibility can lead to stronger and more stable binding, resulting in a higher signal in detection assays.

The following diagram illustrates the general structure of a biotinylated nucleotide and the concept of the linker arm.

Biotinylated_Nucleotide cluster_Nucleotide UTP cluster_Linker Linker Arm cluster_Biotin Biotin Base Uracil Sugar Ribose Base->Sugar Linker e.g., 16-atom chain Base->Linker C5 position Phosphate Triphosphate Sugar->Phosphate Biotin Biotin Linker->Biotin

Figure 1: General structure of a biotinylated UTP molecule.

Quantitative Comparison of Biotinylated Nucleotides

The selection of a biotinylated nucleotide should be guided by the specific requirements of the application. The following tables summarize available quantitative and qualitative data comparing the performance of different biotinylated nucleotides.

Table 1: Enzymatic Incorporation Efficiency
Biotinylated NucleotidePolymeraseApplicationRelative Incorporation EfficiencyReference(s)
Biotin-4-UTPT7 RNA PolymeraseIn Vitro Transcription3-4 times less efficient than unmodified UTP[8]
Biotin-11-UTPT7 RNA PolymeraseIn Vitro Transcription3-4 times less efficient than unmodified UTP[8]
Biotin-11-UTPNot specifiedaRNA SynthesisHigher aRNA yield compared to this compound[9]
This compoundNot specifiedaRNA SynthesisLower aRNA yield compared to Biotin-11-UTP (impedes purification)[9]
Biotin-4-dUTPDNA PolymerasePCRBetter substrate than longer linker variants[5]
Biotin-11-dUTPDNA PolymerasePCRLess efficient incorporation than shorter linker variants[5]
Biotin-14-dUTPDNA PolymerasePCRLess efficient incorporation than shorter linker variants[5]
Biotin-16-AA-dCTPTaq DNA PolymerasePCRHigher incorporation efficiency than Biotin-16-AA-dUTP[5]
Biotin-16-AA-dUTPTaq DNA PolymerasePCRLower incorporation efficiency than Biotin-16-AA-dCTP[5]
Table 2: Application-Specific Performance
ApplicationBiotinylated NucleotideObservationReference(s)
aRNA Synthesis for MicroarraysBiotin-11-UTPProvides the highest yields of aRNA. Optimized ratio of biotin-UTP to unlabeled UTP leads to the highest signal-to-noise ratio.[9]
aRNA Synthesis for MicroarraysThis compoundLonger linker arm slightly impedes subsequent purification of aRNA.[9]
PCRShorter linker dNTPsServe as better DNA polymerase substrates.[5]
PCR / DetectionLonger linker dNTPsMore commonly used as they improve detection by streptavidin-biotin complex formation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use and evaluation of biotinylated nucleotides.

In Vitro Transcription with this compound

This protocol is adapted for the synthesis of biotin-labeled RNA probes using T7 RNA polymerase.

Materials:

  • Linearized template DNA containing a T7 promoter (1 µg)

  • This compound (10 mM solution)

  • ATP, CTP, GTP (10 mM solutions of each)

  • UTP (10 mM solution)

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • T7 RNA Polymerase (20 U/µL)

  • RNase Inhibitor (40 U/µL)

  • Nuclease-free water

  • DNase I (RNase-free, 1 U/µL)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Thaw all components on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 1 µg Linearized template DNA

    • 2 µL of 10 mM ATP

    • 2 µL of 10 mM CTP

    • 2 µL of 10 mM GTP

    • 1 µL of 10 mM UTP

    • 1 µL of 10 mM this compound (for a 1:1 ratio of UTP to this compound)

    • 1 µL RNase Inhibitor

    • 1 µL T7 RNA Polymerase

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2 hours.

  • (Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the biotinylated RNA using a suitable method, such as spin column chromatography or ethanol (B145695) precipitation.

  • Quantify the labeled RNA using a spectrophotometer or a fluorescence-based assay.

The following diagram outlines the workflow for in vitro transcription labeling.

IVT_Workflow Template Linearized DNA with T7 Promoter Incubation Incubate at 37°C Template->Incubation NTPs ATP, CTP, GTP, UTP & This compound NTPs->Incubation Enzyme T7 RNA Polymerase + Buffer Enzyme->Incubation DNase DNase I Treatment (Optional) Incubation->DNase Purification Purify Biotinylated RNA DNase->Purification Labeled_RNA Biotinylated RNA Probe Purification->Labeled_RNA

Figure 2: Workflow for in vitro transcription labeling.
Gel Retardation Assay to Estimate Biotinylation Degree

This protocol, adapted from a published method, allows for the semi-quantitative analysis of the number of biotin molecules incorporated into an RNA transcript.[8]

Materials:

  • Biotinylated RNA

  • Streptavidin

  • 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM MgCl₂)

  • Glycerol

  • Nuclease-free water

  • Non-denaturing polyacrylamide gel (e.g., 6%)

  • 1x TBE buffer

  • Silver staining kit or other suitable nucleic acid stain

Procedure:

  • Prepare a series of binding reactions by mixing the biotinylated RNA (a fixed amount, e.g., 100 ng) with increasing molar ratios of streptavidin (e.g., 0, 1, 2, 4, 8 molar excess).

  • In a typical 10 µL reaction:

    • 1 µL 10x Binding Buffer

    • 100 ng Biotinylated RNA

    • Variable amount of streptavidin

    • 1 µL Glycerol (10%)

    • Nuclease-free water to 10 µL

  • Incubate the reactions at room temperature for 15-30 minutes.

  • Load the samples onto a pre-run non-denaturing polyacrylamide gel.

  • Run the gel in 1x TBE buffer at a constant voltage until the desired separation is achieved.

  • Stain the gel using a silver staining protocol or another sensitive nucleic acid stain.

  • Analyze the gel. The binding of streptavidin to the biotinylated RNA will cause a shift in its electrophoretic mobility. The number of shifted bands can correspond to the number of biotin molecules incorporated per RNA molecule.

The following diagram illustrates the principle of the gel shift assay for biotinylation analysis.

Gel_Shift_Assay lane1 RNA alone band1 Unshifted RNA lane2 RNA + Streptavidin band2 Shifted Complex 1 band3 Shifted Complex 2

Figure 3: Principle of gel shift assay for biotinylation.

Conclusion and Future Perspectives

The choice between this compound and other biotinylated nucleotides is not a one-size-fits-all decision. For applications requiring high incorporation efficiency, such as PCR, nucleotides with shorter linker arms may be preferable. Conversely, for applications where detection sensitivity is paramount, such as in situ hybridization or microarray analysis, longer linker arms that reduce steric hindrance for streptavidin binding are often favored.

This compound, with its intermediate-length linker, offers a balance between these two competing factors, making it a versatile reagent for a range of applications. However, as the data suggests, for specific, highly optimized protocols like aRNA synthesis for certain microarray platforms, Biotin-11-UTP may provide superior results in terms of final yield.

Future developments in this field may focus on the design of novel linker chemistries that further minimize interference with enzymatic incorporation while maximizing streptavidin accessibility. Additionally, the development of new polymerases with a higher tolerance for modified nucleotides could expand the utility of a wider range of biotinylated and other modified nucleotides.

By carefully considering the experimental context and the data presented in this guide, researchers can make informed decisions to optimize their nucleic acid labeling strategies, leading to more robust and reliable results in their scientific endeavors.

References

Biotin-16-UTP: A Comprehensive Technical Guide to its Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-16-UTP is a critical reagent in molecular biology, enabling the non-radioactive labeling of RNA probes for a multitude of applications. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound. We will explore its utility in key techniques such as in situ hybridization, Northern blotting, and microarray analysis, offering detailed methodologies and quantitative data to empower researchers in their experimental design and execution.

Introduction: The Power of the Biotin-Streptavidin Interaction

The utility of this compound is rooted in the extraordinarily strong and specific non-covalent interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin, which has a dissociation constant (Kd) on the order of 10⁻¹⁴ mol/L.[1] This robust interaction forms the basis for highly sensitive and specific detection of biotinylated molecules. This compound is a uridine (B1682114) triphosphate analog that contains a biotin molecule attached to the C-5 position of the uracil (B121893) base via a 16-atom spacer arm.[2] This spacer arm minimizes steric hindrance, allowing for efficient incorporation of the modified nucleotide into RNA transcripts by RNA polymerases during in vitro transcription.[3] The resulting biotin-labeled RNA probes can then be detected using streptavidin conjugated to a reporter molecule, such as an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) or a fluorophore.[4][5]

Core Application: Non-Radioactive RNA Labeling via In Vitro Transcription

The primary application of this compound is the generation of biotinylated RNA probes through in vitro transcription. This enzymatic process utilizes a DNA template containing a promoter sequence for a specific RNA polymerase (e.g., T7, SP6, or T3) to synthesize complementary RNA strands.[6] By substituting a portion of the standard UTP with this compound in the reaction mixture, the resulting RNA transcripts become randomly labeled with biotin.[7]

Quantitative Data for In Vitro Transcription

The efficiency of biotin incorporation and the yield of labeled RNA are critical for downstream applications. The following tables summarize key quantitative data for a standard in vitro transcription reaction for RNA labeling.

Reaction Component Stock Concentration Final Concentration (in 20 µL reaction) Reference
Linearized Template DNA0.5 - 1 µg/µL25 - 50 ng/µL[6][8]
10x Transcription Buffer10x1x[6]
ATP, CTP, GTP Mix10 mM each1 mM each[7][9]
UTP10 mM0.65 mM[7][9]
This compound10 mM0.35 mM[7][9]
RNase Inhibitor40 U/µL1 - 2 U/µL[6]
T7/SP6/T3 RNA PolymeraseVariesVaries[6]
Parameter Typical Value Reference
This compound Substitution35%[7][9]
Incubation Time2 - 4 hours[10]
Incubation Temperature37°C[6]
Expected RNA Yield~10 µg from 1 µg template DNA[6]
Detailed Experimental Protocol: In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol outlines the steps for generating biotin-labeled RNA probes using this compound.

Materials:

  • Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5 - 1 µg)

  • This compound (10 mM)

  • ATP, CTP, GTP, UTP solutions (10 mM each)

  • 10x Transcription Buffer

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

  • RNase-free DNase I (optional)

  • 0.5 M EDTA (optional)

  • RNA purification kit or reagents for LiCl precipitation

Procedure:

  • Thaw all reagents on ice. Keep the RNA polymerase and RNase inhibitor on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Transcription Buffer

    • 1 µg of linearized template DNA

    • 2 µL of 10 mM ATP

    • 2 µL of 10 mM CTP

    • 2 µL of 10 mM GTP

    • 1.3 µL of 10 mM UTP

    • 0.7 µL of 10 mM this compound

    • 1 µL of RNase Inhibitor

    • 2 µL of T7, SP6, or T3 RNA Polymerase

  • Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.

  • Incubate the reaction at 37°C for 2 to 4 hours.[10]

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the biotinylated RNA probe using a spin column-based RNA purification kit or by lithium chloride (LiCl) precipitation.

  • Quantify the concentration of the purified RNA probe using a spectrophotometer.

  • Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel.

Key Applications and Methodologies

Biotin-labeled RNA probes are versatile tools used in a variety of molecular biology techniques.

In Situ Hybridization (ISH)

In situ hybridization allows for the localization of specific mRNA sequences within the cellular context of tissues or whole organisms.[11] Biotinylated RNA probes offer a sensitive and safe alternative to radioactive probes for this application.[5]

This protocol provides a general workflow for detecting mRNA in paraffin-embedded tissue sections using a biotinylated RNA probe.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K

  • Hybridization buffer

  • Biotinylated RNA probe

  • Stringent wash buffers (e.g., SSC buffers)

  • Blocking solution

  • Streptavidin-Alkaline Phosphatase (AP) conjugate

  • NBT/BCIP substrate solution

  • Nuclear fast red or other counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol washes, followed by a final wash in PBS.

  • Permeabilization: Treat the sections with Proteinase K (e.g., 20 µg/mL in PBS) at 37°C for 10-30 minutes to improve probe accessibility.[3]

  • Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 42°C) to block non-specific binding sites.[3]

  • Hybridization: Dilute the biotinylated probe in hybridization buffer (e.g., 100-500 ng/mL).[3] Denature the probe at 95°C for 5 minutes and then place it on ice.[3] Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.

  • Post-Hybridization Washes: Perform a series of stringent washes with SSC buffers to remove unbound and non-specifically bound probes.[3]

  • Detection:

    • Incubate the slides in a blocking solution for 30 minutes.

    • Incubate with a Streptavidin-AP conjugate diluted in the blocking solution for 1 hour.

    • Wash the slides in PBS.

  • Visualization: Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color intensity develops. Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting: Counterstain the nuclei with a suitable stain, dehydrate the sections, and mount with a permanent mounting medium.

Microarray Analysis

In microarray experiments, biotinylated antisense RNA (aRNA) is synthesized from sample-derived cDNA and hybridized to an array of oligonucleotide probes. The binding of the biotinylated aRNA is detected by a streptavidin-fluorophore conjugate, allowing for the quantification of gene expression levels.[12]

This protocol is based on the linear amplification of mRNA from total RNA, followed by in vitro transcription to generate biotin-labeled aRNA.[13]

Materials:

  • Total RNA (as low as 250 ng can be sufficient)[13]

  • Oligo(dT) primer with a T7 promoter sequence

  • Reverse Transcriptase

  • dNTP mix

  • Second-strand cDNA synthesis reagents

  • In vitro transcription reagents (as described in section 2.2, with this compound or Biotin-11-CTP)[13]

  • aRNA purification columns

Procedure:

  • First-Strand cDNA Synthesis: Anneal the oligo(dT)-T7 promoter primer to the poly(A) tails of the mRNA in the total RNA sample. Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA to create a double-stranded cDNA template.

  • cDNA Purification: Purify the double-stranded cDNA.

  • In Vitro Transcription and Labeling: Perform in vitro transcription using T7 RNA polymerase and a nucleotide mix containing this compound (or another biotinylated nucleotide).[13] An incubation time of 14 hours is often used for this application.[13]

  • aRNA Purification: Purify the resulting biotinylated aRNA using spin columns.

  • Fragmentation: Fragment the aRNA to an optimal size for hybridization (typically 35-200 bases).

  • The fragmented, biotinylated aRNA is now ready for hybridization to a microarray.

Visualizing the Workflow and Principles

In Vitro Transcription with this compound

In_Vitro_Transcription cluster_0 Reaction Components cluster_1 In Vitro Transcription cluster_2 Product DNA Template DNA Template Transcription Reaction Transcription Reaction DNA Template->Transcription Reaction T7/SP6/T3 Polymerase T7/SP6/T3 Polymerase T7/SP6/T3 Polymerase->Transcription Reaction NTPs ATP, CTP, GTP NTPs->Transcription Reaction This compound This compound This compound->Transcription Reaction UTP UTP UTP->Transcription Reaction Biotinylated RNA Probe Biotinylated RNA Probe Transcription Reaction->Biotinylated RNA Probe Incubate at 37°C

Caption: Workflow for generating biotinylated RNA probes via in vitro transcription.

Detection of Biotinylated RNA Probes

Biotin_Detection Biotinylated RNA Probe Biotinylated RNA Probe Hybridization Biotinylated RNA Probe->Hybridization Target Nucleic Acid Target Nucleic Acid Target Nucleic Acid->Hybridization Hybridized Complex Probe-Target Hybrid Hybridization->Hybridized Complex Hybridize Detection Complex Detection Complex Hybridized Complex->Detection Complex Streptavidin Conjugate Streptavidin-Enzyme/ Fluorophore Streptavidin Conjugate->Detection Complex Binds to Biotin Signal Signal Detection Complex->Signal Generates Signal

Caption: Principle of detecting a biotinylated RNA probe after hybridization to its target.

Signaling Pathway for Chromogenic Detection in ISH

ISH_Signaling Biotinylated Probe Biotinylated Probe Streptavidin-AP Streptavidin- Alkaline Phosphatase Biotinylated Probe->Streptavidin-AP High-Affinity Binding NBT_BCIP NBT/BCIP (Substrate) Streptavidin-AP->NBT_BCIP Enzymatic Reaction Precipitate Insoluble Purple Precipitate NBT_BCIP->Precipitate Dephosphorylation & Reduction

Caption: Signaling cascade for chromogenic detection in ISH using a Streptavidin-AP conjugate.

Conclusion

This compound remains an indispensable tool for non-radioactive labeling of RNA in molecular biology research. Its efficient incorporation into RNA transcripts, coupled with the high-affinity biotin-streptavidin interaction, provides a robust and sensitive system for the detection and analysis of specific RNA sequences. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to successfully employ this compound in a range of applications, from visualizing gene expression patterns in tissues to quantifying transcript levels in microarray analyses. Careful optimization of the experimental conditions outlined herein will ensure reliable and reproducible results, advancing our understanding of the complex roles of RNA in biological systems.

References

A Comprehensive Technical Guide to Biotin-16-UTP: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and diverse research applications of Biotin-16-UTP. The following sections detail critical safety protocols, experimental methodologies, and visual workflows to ensure the effective and safe use of this versatile molecule in your laboratory.

Safety and Handling Guidelines

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is crucial.[1] The following guidelines are based on information from safety data sheets (SDS) and product manuals.

Personal Protective Equipment (PPE) and Handling Precautions

Proper PPE and handling are essential to minimize exposure and prevent contamination.

PrecautionGuidelineSource
Eye Protection Wear safety goggles with side-shields.MedChemExpress
Hand Protection Use protective gloves.MedChemExpress
Skin and Body Wear impervious clothing.MedChemExpress
Respiratory Use a suitable respirator, especially when aerosols might be generated.MedChemExpress
Ventilation Work in a well-ventilated area, preferably with exhaust ventilation.MedChemExpress
General Hygiene Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols.MedChemExpress
First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.MedChemExpress
Skin Contact Rinse the affected area thoroughly with water. Remove contaminated clothing.MedChemExpress
Inhalation Move to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR).MedChemExpress
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.MedChemExpress
Accidental Release and Disposal

In case of a spill, contain the leakage and absorb the solution with a suitable material.[1] Decontaminate surfaces with alcohol and dispose of the contaminated material according to institutional and local regulations.[1]

Storage and Stability

Proper storage is critical to maintain the integrity and functionality of this compound.

ParameterGuidelineSource(s)
Storage Temperature Store at -20°C.[2][3][4] Some suppliers recommend -15 to -25°C.[5][6]Jena Bioscience, Biotium, Sigma-Aldrich, Roche
Shipping Typically shipped on dry ice or gel packs.[2][5] Short-term exposure to ambient temperatures (up to one week) is possible.[2]Sigma-Aldrich, Jena Bioscience
Stability Stable for at least 12 months when stored at -15 to -25°C.[6] A decomposition of approximately 5% may occur within 6 months.[5] Stable under recommended storage conditions.[1]Roche, Sigma-Aldrich, MedChemExpress
Light Sensitivity Protect from light during long-term storage.[1][3]MedChemExpress, Biotium
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.[7]Jena Bioscience

Experimental Protocols and Applications

This compound is a versatile substrate for various RNA polymerases, including T7, SP6, and T3, making it a valuable tool for non-radioactive RNA labeling.[4][5] The biotin (B1667282) moiety is attached to uridine (B1682114) triphosphate via a 16-carbon spacer arm, which minimizes steric hindrance for efficient enzymatic incorporation.[3][8] Labeled RNA probes can be used in a wide range of applications.[4]

Applications of Biotin-Labeled RNA
  • In Situ Hybridization (ISH) [4]

  • Northern and Southern Blots [4]

  • Microarray Hybridization

  • RNA Pull-Down Assays

  • RNase Protection Assays [4]

Detailed Experimental Protocol: In Vitro Transcription for RNA Labeling

This protocol outlines the steps for generating biotin-labeled RNA probes using in vitro transcription. The protocol is a synthesis of information from multiple sources.

Materials:

  • Linearized template DNA (1 µg) containing a T7, SP6, or T3 promoter

  • This compound solution (e.g., 10 mM)

  • ATP, CTP, GTP solutions

  • UTP solution (for adjusting labeling efficiency)

  • 10x Transcription Buffer

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

  • (Optional) DNase I, RNase-free

  • (Optional) EDTA solution

Procedure:

  • Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube. The final reaction volume is typically 20 µL.

ComponentAmount
Linearized Template DNA1 µg
10x Transcription Buffer2 µL
This compound/NTP mix2 µL
RNase Inhibitor1 µL
T7, SP6, or T3 RNA Polymerase2 µL
Nuclease-free Waterto 20 µL
  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[5] For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[1]

  • (Optional) DNA Template Removal: To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15 minutes.[5]

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.2 M EDTA.[5]

  • Probe Purification: Purify the labeled RNA probe using methods such as ethanol (B145695) precipitation or spin column chromatography to remove unincorporated nucleotides and enzymes.[1]

  • Quantification and Quality Control: Analyze the transcript size and integrity by agarose (B213101) gel electrophoresis.[5] The yield of the labeled RNA can be estimated using a spot assay with streptavidin-conjugate detection.[5]

In_Vitro_Transcription_Workflow template_dna Linearized Template DNA incubation Incubation (37°C, 2h) template_dna->incubation reagents Transcription Reagents (Polymerase, NTPs, This compound) reagents->incubation dnase_treatment Optional: DNase I Treatment incubation->dnase_treatment purification RNA Purification (Precipitation or Column) incubation->purification Skip DNase dnase_treatment->purification analysis Analysis (Gel Electrophoresis, Spot Assay) purification->analysis labeled_rna Biotin-Labeled RNA Probe analysis->labeled_rna RNA_Pull_Down_Workflow start Start biotin_rna Biotin-Labeled RNA Probe start->biotin_rna streptavidin_beads Streptavidin-Coated Beads start->streptavidin_beads immobilization Immobilize Probe on Beads biotin_rna->immobilization streptavidin_beads->immobilization binding Incubate Probe-Beads with Lysate immobilization->binding cell_lysate Cell Lysate (Prey Proteins) cell_lysate->binding washing Wash to Remove Non-specific Binders binding->washing elution Elute Bound Proteins washing->elution analysis Analyze Proteins (SDS-PAGE, MS) elution->analysis

References

Commercial Suppliers and Pricing for Biotin-16-UTP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-16-UTP, a crucial reagent for the non-radioactive labeling of RNA. This document details its commercial availability, pricing, and technical applications, with a focus on experimental protocols and the underlying biochemical interactions.

Introduction to this compound

This compound (Biotin-16-uridine-5'-triphosphate) is a modified uridine (B1682114) triphosphate that can be enzymatically incorporated into RNA transcripts. The biotin (B1667282) molecule is attached to the UTP via a 16-atom spacer arm, which minimizes steric hindrance and ensures efficient recognition and binding by streptavidin and its conjugates in subsequent detection steps. This reagent is a cornerstone for various molecular biology techniques requiring the sensitive detection of RNA, including in situ hybridization, northern blotting, and microarray analysis.[1][2]

Commercial Availability and Pricing

Several commercial suppliers offer this compound, either as a standalone reagent or as part of RNA labeling kits. The following table summarizes the offerings from prominent suppliers. Please note that pricing is subject to change and may vary based on institutional contracts.

SupplierProduct NameCatalog Number (Example)Pack SizeConcentrationPrice (USD)
Sigma-Aldrich (Roche) This compound, pkg of 25 uL (250 nmol; 10mM)1138890891025 µL10 mMContact for price
Jena Bioscience This compoundNU-821-BIO1630 µL10 mM€197.70
Biotium This compoundVaries25 µL / 30 µL10 mM / 75 mMContact for price
Apexbio Technology This compound, 25ul (10 mM)B863125 µL10 mM$163.20
AAT Bioquest Bio-16-UTP [this compound] 1 mM1711025 nmoles1 mM$203.00
Thermo Fisher Scientific (Invitrogen) Bio-16-UTP (10 mM)AM845225 µL10 mMContact for price
MedChemExpress This compound tetralithiumHY-113526VariesVariesContact for price

Key Applications

Biotin-labeled RNA probes are versatile tools used in a multitude of molecular biology applications:

  • In Vitro Transcription: this compound is a substrate for RNA polymerases such as T7, SP6, and T3, allowing for the generation of biotinylated RNA probes.[3][4]

  • Hybridization Techniques: These labeled probes are extensively used in:

    • Northern and Southern blots[5]

    • In situ hybridization (ISH)[5]

    • Microarray analysis[5]

  • RNA Pull-Down Assays: Biotinylated RNA can be used to isolate and identify RNA-binding proteins.

  • RNase Protection Assays [5]

  • Plaque or Colony Lifts [5]

Experimental Protocols

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol outlines the general steps for generating biotin-labeled RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA containing the appropriate promoter (T7, SP6, or T3)

  • This compound

  • ATP, CTP, GTP, and UTP solutions

  • RNA Polymerase (T7, SP6, or T3)

  • RNase-free water

  • Transcription Buffer (10x)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • EDTA solution

Protocol:

  • Thaw Reagents: Thaw all components on ice.

  • Assemble the Reaction: In a nuclease-free tube, assemble the following reaction at room temperature. The recommended molar ratio of this compound to UTP is often 1:3 or 1:2, with a common final concentration of 35% this compound substitution.[6][7][8]

ComponentVolumeFinal Concentration
RNase-free waterto 20 µL
10x Transcription Buffer2 µL1x
100 mM DTT2 µL10 mM
ATP, CTP, GTP (10mM each)2 µL each1 mM each
UTP (10mM)1.3 µL0.65 mM
This compound (10mM)0.7 µL0.35 mM
Linearized Template DNA1 µg
RNase Inhibitor1 µL
RNA Polymerase2 µL
  • Incubation: Mix gently and incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[6]

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[3]

  • Stop Reaction: Stop the reaction by adding 2 µL of 0.2 M EDTA.

  • Purification: Purify the labeled RNA using spin columns or ethanol (B145695) precipitation to remove unincorporated nucleotides, proteins, and salts.[6][7]

Detection of Biotinylated RNA

The biotin tag on the RNA probe allows for sensitive detection through its high-affinity interaction with streptavidin.

General Principle:

  • The biotinylated RNA probe is hybridized to the target nucleic acid (e.g., on a membrane or in a tissue section).

  • Unbound probe is washed away.

  • The hybridized probe is detected by incubating with a streptavidin conjugate. The conjugate can be an enzyme (e.g., Horseradish Peroxidase - HRP, Alkaline Phosphatase - AP) or a fluorophore.

  • For enzymatic detection, a substrate is added that produces a colored precipitate or a chemiluminescent signal. For fluorescent detection, the signal is visualized using an appropriate imaging system.

Visualizations

The following diagrams illustrate the key processes involving this compound.

experimental_workflow cluster_transcription In Vitro Transcription cluster_purification Purification cluster_application Application cluster_detection Detection template Linearized DNA Template (with T7/SP6/T3 promoter) transcription Transcription Reaction (37°C) template->transcription reagents This compound ATP, CTP, GTP, UTP RNA Polymerase reagents->transcription dnase DNase I Treatment (Optional) transcription->dnase purify Spin Column or Ethanol Precipitation dnase->purify probe Biotinylated RNA Probe purify->probe hybridization Hybridization to Target RNA/DNA probe->hybridization streptavidin Streptavidin-Enzyme or Fluorophore Conjugate hybridization->streptavidin detection Signal Generation (Colorimetric/Chemiluminescent/Fluorescent) streptavidin->detection

Caption: Experimental workflow for synthesis and application of biotinylated RNA probes.

detection_principle cluster_complex Detection Complex biotin Biotin streptavidin Streptavidin biotin->streptavidin binds to reporter Reporter (Enzyme or Fluorophore) streptavidin->reporter conjugated to rna Biotinylated RNA Probe rna->biotin incorporated into target Target Nucleic Acid (RNA or DNA) target->rna hybridizes to

Caption: Principle of biotinylated probe detection via streptavidin-reporter conjugate.

References

An In-depth Technical Guide to the Biotin-Streptavidin Interaction with Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the biotin-streptavidin interaction and its powerful application in studies involving labeled RNA. It covers the fundamental biochemistry, methods for RNA biotinylation, quantitative data, and detailed experimental protocols for common applications.

The Core Principle: A High-Affinity Non-Covalent Bond

The interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1] This extraordinarily high affinity, characterized by a very low dissociation constant (Kd), forms the basis of numerous applications in molecular biology, including the detection, purification, and immobilization of nucleic acids and proteins.[2]

Key Characteristics:

  • High Affinity: The bond is remarkably strong and stable, with a dissociation constant (Kd) in the femtomolar (10⁻¹⁴ to 10⁻¹⁵ M) range.[1][2] This means that once the complex is formed, it is highly resistant to dissociation.

  • Specificity: The binding pocket of streptavidin is highly complementary to the structure of biotin, ensuring a very specific interaction with minimal off-target binding.[1]

  • Stoichiometry: Streptavidin is a tetrameric protein, meaning each molecule has four identical subunits.[1] Each subunit contains a single binding site for biotin, allowing one streptavidin molecule to bind up to four biotinylated molecules.[2]

  • Stability: The biotin-streptavidin complex is stable across a wide range of pH, temperatures, and in the presence of organic solvents and denaturing agents.[1][2][3]

The strength of the interaction is derived from a combination of factors, including high shape-complementarity between the binding pocket and biotin, an extensive network of hydrogen bonds, and the ordering of a flexible loop in the streptavidin structure (L3/4) that closes over the bound biotin, effectively locking it in place.[1][4]

Quantitative Data Presentation

The robust nature of the biotin-streptavidin interaction is quantified by its binding kinetics and affinity.

ParameterValueReference
Dissociation Constant (Kd) ~10⁻¹⁴ - 10⁻¹⁵ M[1][2][3][5]
Association Rate Constant (k_on) ~1.3 x 10⁷ M⁻¹s⁻¹[6]
Dissociation Rate Constant (k_off) ~3.1 x 10⁻⁵ s⁻¹[7]
Thermal Stability (Unliganded) T_m ≈ 75°C[8]
Thermal Stability (Biotin-Saturated) T_m ≈ 112°C[8]

Biotin Labeling of RNA

To utilize the biotin-streptavidin system, RNA molecules must first be tagged with biotin. This can be achieved through several methods, primarily categorized as co-transcriptional or post-transcriptional (enzymatic).

Co-transcriptional Labeling: This is the most common method, where biotinylated ribonucleotides (e.g., Biotin-11-UTP or Biotin-16-UTP) are directly incorporated into the RNA molecule during in vitro transcription using bacteriophage RNA polymerases like T7, T3, or SP6.[9] The ratio of biotinylated NTP to its natural counterpart can be adjusted to control the density of the label.[10]

Post-transcriptional (3'-End) Labeling: For pre-existing or chemically synthesized RNA, biotin can be added to the 3'-terminus. Methods include:

  • T4 RNA Ligase: Ligation of a biotinylated cytidine (B196190) bisphosphate to the 3' end of the RNA.

  • Poly(A) Polymerase: Addition of a tail of biotinylated ATP analogs to the 3' end.[5]

  • Template-Directed Polymerase Extension: Using a DNA polymerase like φ29 to perform a fill-in reaction with biotinylated dNTPs, guided by a DNA splint oligonucleotide annealed to the RNA's 3' end.[5]

Applications in Research and Drug Development

The specificity and strength of the biotin-streptavidin interaction make it an invaluable tool for interrogating RNA biology.

  • RNA Pull-Down Assays: Biotinylated RNA is used as a "bait" to capture and identify interacting proteins, RNA molecules, or other cellular factors from complex mixtures like cell lysates.[5][11][12] The RNA-protein complexes are isolated using streptavidin-coated beads.

  • Purification of RNA-Protein Complexes: It is a standard method for the one-step affinity purification of ribonucleoprotein (RNP) complexes for structural or functional studies.[5]

  • Immobilization on Surfaces: Biotinylated RNA can be immobilized on streptavidin-coated surfaces (e.g., microarrays, sensor chips) for high-throughput screening of RNA-binding molecules, a key process in drug discovery.[13]

  • Detection and Imaging: In techniques like Northern blotting or in situ hybridization, a biotinylated probe is detected with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP), which generates a chemiluminescent or colorimetric signal.[4][9]

  • RNA Drug Development: This system is crucial for studying the mechanisms of action of RNA therapeutics (like ASOs, siRNAs, and mRNA vaccines) by identifying their cellular binding partners and understanding their stability and trafficking.[14][15]

Experimental Protocols

Protocol 1: Co-transcriptional Synthesis of Biotin-Labeled RNA

This protocol describes the synthesis of a biotin-labeled RNA probe from a linearized plasmid DNA template containing a T7 promoter.

Materials:

  • Linearized plasmid DNA template (0.5 - 1.0 µg)

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM DTT

  • RNase Inhibitor

  • ATP, CTP, GTP solutions (10 mM each)

  • UTP solution (10 mM)

  • Biotin-11-UTP solution (10 mM)

  • T7 RNA Polymerase

Methodology:

  • Reaction Assembly: At room temperature, combine the following in a nuclease-free microcentrifuge tube in the specified order:

    • Nuclease-free Water (to a final volume of 20 µL)

    • 2 µL 10x Transcription Buffer

    • 2 µL 100 mM DTT

    • 1 µL RNase Inhibitor

    • 2 µL 10 mM ATP

    • 2 µL 10 mM CTP

    • 2 µL 10 mM GTP

    • 1.3 µL 10 mM UTP

    • 0.7 µL 10 mM Biotin-11-UTP (for a 35% substitution ratio)

    • X µL Template DNA (0.5-1.0 µg)

    • 2 µL T7 RNA Polymerase

  • Incubation: Mix gently by pipetting, centrifuge briefly, and incubate the reaction at 37°C for 2 hours.[9]

  • Template Removal: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.[11]

  • Purification: Purify the biotinylated RNA using a column-based RNA cleanup kit (e.g., RNeasy Mini Kit) or via phenol:chloroform extraction followed by ethanol (B145695) precipitation.[11]

  • Quantification and QC: Determine the RNA concentration via UV spectrophotometry at 260 nm.[10] Verify the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel.[9]

Protocol 2: Biotin-RNA Pull-Down of Associated Proteins

This protocol outlines the procedure for using a biotinylated RNA probe to isolate binding proteins from a nuclear cell extract.

Materials:

  • Biotinylated RNA probe (3 µg)

  • Nuclear extract from ~10⁷ cells

  • Streptavidin-coated agarose or magnetic beads (e.g., Dynabeads)

  • RNA Structure Buffer (10 mM Tris pH 7.0, 100 mM KCl, 10 mM MgCl₂)[11]

  • Binding/Wash Buffer (e.g., RIPA buffer: 150 mM KCl, 25 mM Tris pH 7.4, 0.5 mM DTT, 0.5% NP-40, with protease inhibitors)[11]

  • SDS-PAGE loading buffer

Methodology:

  • RNA Folding: Heat 3 µg of biotinylated RNA in a tube to 90°C for 2 minutes, then immediately place on ice for 2 minutes.[11] Add RNA Structure Buffer and allow the RNA to fold at room temperature for 20-30 minutes.[11]

  • Bead Preparation: Wash 60 µL of streptavidin agarose bead slurry five times with 1 mL of ice-cold Binding/Wash Buffer.[11][16] Resuspend the beads in 50 µL of the same buffer.

  • Binding Reaction: In a new tube, combine the folded RNA probe with 1 mg of nuclear extract.[11] Adjust the final volume to 200-500 µL with Binding/Wash Buffer. Incubate with rotation for 1 hour at 4°C or room temperature.[11][17]

  • Complex Capture: Add the pre-washed streptavidin beads to the binding reaction.[11] Incubate with rotation for an additional hour at 4°C or room temperature.[11]

  • Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specific binders.[11][16]

  • Elution and Analysis: After the final wash, remove all supernatant. Add 30 µL of 2x SDS-PAGE loading buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the bound proteins.

  • Detection: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze the pulled-down proteins by Western blotting with specific antibodies or by mass spectrometry for discovery proteomics.[12]

// Nodes BioRNA [label="1. Fold Biotinylated\nRNA Probe", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysate [label="2. Incubate with\nCell Lysate/Extract", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beads [label="3. Add Streptavidin\nBeads", image="https://www.flaticon.com/svg/static/icons/svg/29/29609.svg", fillcolor="#FBBC05", fontcolor="#202124"]; Capture [label="4. Capture RNA-Protein\nComplexes", shape=ellipse, fillcolor="#F1F3F4"]; Wash [label="5. Wash to Remove\nNon-specific Binders", shape=ellipse, fillcolor="#F1F3F4"]; Elute [label="6. Elute Bound\nProteins", shape=ellipse, fillcolor="#F1F3F4"]; Analyze [label="7. Analyze by WB\nor Mass Spec", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BioRNA -> Lysate; Lysate -> Beads; Beads -> Capture; Capture -> Wash; Wash -> Elute; Elute -> Analyze; } } Caption: A generalized workflow for an RNA pull-down assay.

References

The 16-Carbon Spacer of Biotin-16-UTP: A Technical Guide to its Role in Nucleic Acid Labeling and Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the 16-carbon spacer arm in Biotin-16-UTP, a critical reagent for the non-radioactive labeling of RNA. We delve into the structural advantages conferred by this spacer, its impact on enzymatic incorporation and subsequent hybridization, and provide detailed experimental protocols for its application in key molecular biology techniques.

Core Concepts: The Significance of the 16-Atom Spacer

This compound is a modified uridine (B1682114) triphosphate where a biotin (B1667282) molecule is attached to the C5 position of the uracil (B121893) base via a 16-atom (often referred to as a 16-carbon) spacer arm.[1] This linker is crucial for overcoming steric hindrance, a phenomenon where the bulky biotin molecule can interfere with the interaction of the labeled nucleic acid with other molecules.[2] The extended spacer arm positions the biotin moiety away from the nucleic acid backbone, facilitating more efficient recognition and binding by streptavidin and its conjugates, which are central to the detection process.[1][2] This enhanced accessibility is vital for the high sensitivity required in techniques such as in situ hybridization (ISH), Northern blotting, and microarray analysis.[3][4][5]

While the length of the spacer can be a critical factor, with longer arms generally reducing steric hindrance and potentially increasing hybridization yields, it is also a factor to consider in the context of purification of the labeled RNA, where very long linkers might slightly impede the process.[6][7]

Data Presentation: Quantitative Parameters for this compound Applications

The efficient use of this compound in enzymatic reactions and hybridization assays is dependent on several quantitative parameters. The following tables summarize key data points for consideration.

ParameterRecommended Value/RangeApplication(s)Notes
This compound:UTP Ratio 35% this compound substitution (e.g., 0.35 mM this compound to 0.65 mM UTP)In Vitro Transcription for probe synthesisThis ratio typically provides an optimal balance between labeling and reaction efficiency.[3][8] Individual optimization may be required for specific templates or applications.[3]
Biotin-UTP Concentration Range 25% - 60%Microarray AnalysisA broad range can provide acceptable detection, but lower concentrations can lead to a significant drop in signal, while higher concentrations may increase background noise and decrease aRNA yield.[6]
Probe Concentration for Hybridization 100 - 500 ng/mLIn Situ Hybridization (ISH)Optimal concentration can vary depending on the probe, target, and tissue type.[1]
PropertyValueSource
Molecular Weight 987.51 g/mol (tetralithium salt)[1]
Purity (HPLC) ≥85% - 97.7%[5][6]
Storage Temperature -20°C[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound labeled probes and their application in key experimental workflows are provided below.

Synthesis of this compound Labeled RNA Probes via In Vitro Transcription

This protocol describes the enzymatic synthesis of biotinylated RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA (0.5 - 1 µg) containing a T7, SP6, or T3 promoter

  • This compound (10 mM solution)

  • ATP, GTP, CTP, UTP (100 mM solutions)

  • 10x Transcription Buffer

  • T7, SP6, or T3 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • 0.5 M EDTA

Procedure:

  • Thaw all components on ice.

  • Assemble the following reaction mixture at room temperature in a nuclease-free microcentrifuge tube:

    • Nuclease-free water (to a final volume of 20 µL)

    • 2 µL 10x Transcription Buffer

    • Linearized template DNA (0.5 - 1 µg)

    • 2 µL of 10 mM ATP, GTP, CTP mix

    • 1.3 µL of 10 mM UTP

    • 0.7 µL of 10 mM this compound (for a 35% substitution)

    • 1 µL RNase Inhibitor

    • 2 µL T7, SP6, or T3 RNA Polymerase

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the biotinylated RNA probe using a suitable method such as spin column chromatography or ethanol (B145695) precipitation.

In Situ Hybridization (ISH) with a this compound Labeled Probe

This protocol outlines the detection of a specific mRNA in fixed tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Phosphate-buffered saline (PBS)

  • Proteinase K

  • Hybridization buffer

  • This compound labeled probe

  • Stringent wash buffers (e.g., SSC)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP)

  • Counterstain (e.g., Nuclear Fast Red)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded ethanol series and finally in DEPC-treated water.[1]

  • Permeabilization: Treat slides with Proteinase K to facilitate probe entry.[1]

  • Prehybridization: Incubate slides in hybridization buffer without the probe to block non-specific binding sites.[1]

  • Hybridization:

    • Dilute the biotin-labeled probe to the desired concentration (e.g., 100-500 ng/mL) in hybridization buffer.[1]

    • Denature the probe by heating at 95°C for 5 minutes, then immediately place on ice.[1]

    • Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate hybridization temperature (e.g., 42°C).[1]

  • Post-Hybridization Washes: Perform a series of washes with stringent buffers to remove unbound probe.[1]

  • Detection:

    • Incubate the slides in a blocking solution.

    • Incubate with a streptavidin-AP or streptavidin-HRP conjugate.

  • Visualization:

    • Incubate with the appropriate chromogenic substrate until the desired color develops.

    • Stop the reaction by rinsing with water.

  • Counterstaining and Mounting: Counterstain the nuclei and mount the slides with a permanent mounting medium.[1]

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows involving this compound.

experimental_workflow_probe_synthesis Workflow for this compound Labeled RNA Probe Synthesis cluster_transcription In Vitro Transcription cluster_purification Purification template Linearized DNA Template (with T7/SP6/T3 promoter) transcription Incubation at 37°C template->transcription reagents ATP, GTP, CTP, UTP, This compound, RNA Polymerase, RNase Inhibitor reagents->transcription dnase DNase I Treatment (Template Removal) transcription->dnase purify Probe Purification (Spin Column or Precipitation) dnase->purify product Biotinylated RNA Probe purify->product

Caption: Synthesis of biotinylated RNA probes via in vitro transcription.

experimental_workflow_ish Workflow for In Situ Hybridization (ISH) with Biotinylated Probes cluster_preparation Sample Preparation cluster_hybridization Hybridization cluster_detection Detection & Visualization tissue Tissue Section deparaffinization Deparaffinization & Rehydration tissue->deparaffinization permeabilization Permeabilization (Proteinase K) deparaffinization->permeabilization prehybridization Prehybridization permeabilization->prehybridization hybridization Hybridization prehybridization->hybridization probe Biotinylated RNA Probe probe->hybridization post_wash Post-Hybridization Washes hybridization->post_wash blocking Blocking post_wash->blocking streptavidin Streptavidin-AP/HRP Conjugate blocking->streptavidin detection Detection streptavidin->detection streptavidin->detection visualization Chromogenic Substrate detection->visualization microscopy Microscopy visualization->microscopy

Caption: Workflow for in situ hybridization using a biotinylated probe.

logical_relationship_spacer Logical Relationship of the 16-Carbon Spacer in this compound biotin_utp This compound spacer 16-Carbon Spacer Arm biotin_utp->spacer steric_hindrance Reduced Steric Hindrance spacer->steric_hindrance streptavidin_binding Enhanced Streptavidin Binding steric_hindrance->streptavidin_binding high_sensitivity High Sensitivity Detection streptavidin_binding->high_sensitivity applications ISH, Northern Blot, Microarray high_sensitivity->applications

Caption: Role of the 16-carbon spacer in enhancing detection sensitivity.

References

Biotin-16-UTP as a Substrate for RNA Polymerases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-16-UTP is a critical molecular tool for the non-radioactive labeling of RNA. This uridine (B1682114) triphosphate (UTP) analog, featuring a biotin (B1667282) molecule attached via a 16-atom linker, is readily incorporated into RNA transcripts during in vitro transcription. The resulting biotinylated RNA can be utilized in a wide array of applications, including nucleic acid hybridization assays, RNA-protein interaction studies, and the development of RNA-based diagnostics and therapeutics. This technical guide provides a comprehensive overview of this compound as a substrate for various RNA polymerases, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical mechanisms.

This compound: A Substrate for Phage RNA Polymerases

This compound is a well-established substrate for several bacteriophage RNA polymerases, most notably T7, T3, and SP6 RNA polymerases. These enzymes are staples in molecular biology for their high specificity and efficiency in transcribing DNA templates downstream of their respective promoters.

Quantitative Data on this compound Incorporation

One study on a structurally similar analog, Bio-4-UTP, revealed that T7 RNA polymerase does not exhibit significant discrimination between the natural UTP and the biotinylated counterpart. At equimolar concentrations of UTP and Bio-4-UTP, approximately 70 out of 125 available uridine sites in the transcript were occupied by the biotinylated analog, indicating a high incorporation efficiency.

For practical applications, a common strategy is to partially substitute UTP with this compound in the transcription reaction. This approach balances the labeling density with the overall yield of the synthesized RNA. Excessive incorporation of the modified nucleotide can sometimes lead to a decrease in transcription efficiency.

Table 1: Recommended Substitution Ratios of this compound for T7 RNA Polymerase

This compound:UTP Molar RatioExpected Outcome
1:2 to 1:3Recommended for a good balance of labeling and yield.[1]
35% this compoundTypically results in an optimal balance between reaction and labeling efficiency.[2][3]

Note: Specific kinetic parameters such as Km and Vmax for this compound with T7, T3, and SP6 RNA polymerases are not extensively documented in publicly available literature. Researchers may need to perform empirical optimization for their specific experimental conditions.

Use with E. coli RNA Polymerase

The utility of this compound as a substrate for E. coli RNA polymerase is less documented compared to its use with phage polymerases. While E. coli RNA polymerase can incorporate various nucleotide analogs, the efficiency of this compound incorporation may be lower. It has been observed that at elevated concentrations, UTP can act as a non-competitive inhibitor of E. coli RNA polymerase with respect to ATP during the formation of the initial dinucleotide, suggesting a potential allosteric regulation.[4] This could imply that high concentrations of this compound might also exert inhibitory effects. Further empirical studies are required to determine the optimal conditions for using this compound with E. coli RNA polymerase.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of biotinylated RNA probes using in vitro transcription with phage RNA polymerases.

Key Experimental Methodologies

1. In Vitro Transcription for this compound Labeling

This protocol is a generalized procedure and may require optimization based on the specific template, polymerase, and desired labeling density.

Materials:

  • Linearized template DNA containing a T7, T3, or SP6 promoter

  • This compound solution (e.g., 10 mM)

  • ATP, CTP, GTP solutions (e.g., 10 mM each)

  • UTP solution (e.g., 10 mM)

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • T7, T3, or SP6 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all components on ice. Keep the RNA polymerase and RNase inhibitor on ice.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The total volume is typically 20 µL.

ComponentVolume (µL)Final Concentration
Nuclease-free waterto 20 µL-
10X Transcription Buffer2 µL1X
10 mM ATP, CTP, GTP mix2 µL1 mM each
10 mM UTPx µLSee Note
10 mM this compoundy µLSee Note
Linearized Template DNA (1 µg)z µL50 ng/µL
RNase Inhibitor1 µL-
RNA Polymerase (T7, T3, or SP6)2 µL-

Note on UTP/Biotin-16-UTP concentrations: The ratio of UTP to this compound should be optimized based on the desired labeling efficiency. For a 35% substitution, you would use 0.65 µL of 10 mM UTP and 0.35 µL of 10 mM this compound, with the final concentrations being 0.325 mM and 0.175 mM, respectively.

  • Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[1]

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

  • Purification of Biotinylated RNA: Purify the labeled RNA using standard methods such as spin column purification or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis of Labeled RNA: The integrity and yield of the biotinylated RNA can be assessed by agarose (B213101) gel electrophoresis. The efficiency of biotin incorporation can be determined using a dot blot assay with streptavidin-HRP conjugate and a chemiluminescent substrate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Labeling of RNA cluster_template_prep Template Preparation cluster_transcription In Vitro Transcription cluster_post_transcription Post-Transcription Processing cluster_analysis Analysis plasmid Plasmid DNA with Promoter linearization Linearization (Restriction Digest) plasmid->linearization purification1 Template Purification linearization->purification1 pcr PCR Amplification with Promoter-Primers pcr->purification1 ivt_reaction Transcription Reaction (T7/T3/SP6 RNAP, NTPs, this compound) purification1->ivt_reaction Input DNA incubation Incubation (37°C, 2h) ivt_reaction->incubation product Biotinylated RNA Probe ivt_reaction->product Biotinylated RNA dnase_treatment DNase I Treatment incubation->dnase_treatment purification2 RNA Purification (Spin Column or Precipitation) dnase_treatment->purification2 gel Agarose Gel Electrophoresis (Integrity & Yield) purification2->gel dot_blot Dot Blot Assay (Labeling Efficiency) purification2->dot_blot

Workflow for RNA biotinylation.

biochemical_pathway Biochemical Pathway of this compound Incorporation cluster_reactants Reactants cluster_process Transcription Elongation cluster_products Products DNA DNA Template binding RNA Polymerase binds to Promoter DNA->binding RNAP RNA Polymerase (T7, T3, or SP6) RNAP->binding NTPs ATP, CTP, GTP incorporation Nucleotide Incorporation NTPs->incorporation UTP UTP UTP->incorporation BiotinUTP This compound BiotinUTP->incorporation unwinding DNA Unwinding binding->unwinding unwinding->incorporation translocation Translocation incorporation->translocation Phosphodiester bond formation BiotinRNA Biotinylated RNA incorporation->BiotinRNA PPi Pyrophosphate (PPi) incorporation->PPi translocation->incorporation Next nucleotide position

This compound incorporation pathway.

Conclusion

This compound serves as an efficient and reliable substrate for phage RNA polymerases, enabling the straightforward production of biotin-labeled RNA probes for a multitude of molecular biology applications. While T7 RNA polymerase readily incorporates this modified nucleotide, further quantitative studies are needed to fully characterize its kinetics with T3, SP6, and E. coli RNA polymerases. The provided protocols and workflows offer a solid foundation for researchers to implement RNA biotinylation in their experimental designs, contributing to advancements in nucleic acid research and development.

References

Safeguarding the Integrity of Biotin-16-UTP: A Technical Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the storage and handling of Biotin-16-UTP to prevent its degradation. Ensuring the stability of this critical reagent is paramount for the success of numerous molecular biology applications, including in vitro transcription, nucleic acid labeling, and the generation of probes for hybridization assays. This document outlines the primary degradation pathways, recommended storage conditions, and detailed experimental protocols for quality control and stability assessment.

Executive Summary

This compound, a uridine (B1682114) triphosphate analog modified with a biotin (B1667282) molecule via a 16-atom spacer arm, is susceptible to degradation through several mechanisms, primarily hydrolysis of the triphosphate chain and, to a lesser extent, potential photodegradation. Optimal storage and handling are therefore critical to maintain its chemical integrity and biological activity. The consensus from manufacturers is to store this compound solutions at temperatures between -15°C and -25°C. For long-term storage, temperatures of -70°C or lower are advisable. Repeated freeze-thaw cycles should be minimized by storing the reagent in single-use aliquots. Solutions are typically buffered at a pH of 7.5 with Tris-HCl. Exposure to light and sources of nuclease contamination should be strictly avoided.

Understanding this compound Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, pH, light exposure, and enzymatic contamination. The primary modes of degradation are:

  • Hydrolysis of the Triphosphate Chain: The high-energy phosphoanhydride bonds in the triphosphate chain are susceptible to hydrolysis, leading to the formation of Biotin-16-UDP, Biotin-16-UMP, and ultimately, free biotinylated uridine. This process is accelerated by acidic conditions and elevated temperatures.

  • Enzymatic Degradation: Contamination with nucleases (RNases) or phosphatases can rapidly degrade this compound. It is crucial to maintain an RNase-free environment during handling.

  • Photodegradation: While less documented for this specific molecule, both biotin and uridine moieties can be susceptible to photodegradation upon prolonged exposure to UV light. Therefore, it is prudent to protect the compound from light.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term stability of this compound, the following conditions are recommended.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationaleCitations
Long-Term Storage Temperature -15°C to -25°C or -20°CMinimizes enzymatic activity and chemical hydrolysis.[1][][3][4]
-70°C or -80°CRecommended for extended storage periods to further reduce degradation rates.[3]
Short-Term Storage/Handling On iceMaintains a low temperature during experimental setup to prevent degradation.[4][5]
pH of Solution 7.5 ± 0.5 (in Tris-HCl buffer)Maintains the stability of the triphosphate chain, as acidic or highly alkaline conditions can promote hydrolysis.[1][]
Freeze-Thaw Cycles Avoid repeated cycles; aliquot into single-use volumesRepeated freezing and thawing can lead to physical stress and accelerate degradation of the molecule.[4][5]
Light Exposure Store in the dark; use amber tubesProtects the biotin and uridine moieties from potential photodegradation.[6]

Experimental Protocols for Quality Control and Stability Assessment

Regular quality control is essential to ensure the integrity of this compound, especially for long-term studies or after suspected improper handling.

Quality Control via Ion-Pair Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and detecting degradation products. An ion-pair, reversed-phase method is particularly suitable for separating nucleotides.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, with 25% (v/v) acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleotides. A typical gradient might be from 5% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the uridine base) and 289 nm.[1]

  • Sample Preparation: Dilute the this compound solution in Mobile Phase A to a suitable concentration (e.g., 10-50 µM).

  • Analysis: Inject the sample and monitor the chromatogram. The retention time of the main peak should correspond to that of a known standard of intact this compound. The appearance of earlier eluting peaks may indicate the presence of hydrolysis products such as Biotin-16-UDP and Biotin-16-UMP. Purity is assessed by the relative area of the main peak. A purity of ≥95% is generally considered acceptable for most applications.[1]

Functional Assay: In Vitro Transcription with T7 RNA Polymerase

A functional assay is the ultimate test of this compound integrity, as it confirms the molecule's ability to be incorporated into an RNA transcript by an RNA polymerase.

Methodology:

  • Reaction Setup: Assemble an in vitro transcription reaction in a nuclease-free tube on ice. A typical 20 µL reaction includes:

    • Nuclease-free water

    • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM spermidine)[3]

    • 1 µg Linearized DNA template with a T7 promoter

    • rNTP mix (10 mM each of rATP, rGTP, rCTP)

    • 6.5 mM rUTP

    • 3.5 mM this compound[3]

    • RNase Inhibitor (e.g., 40 units)

    • T7 RNA Polymerase (e.g., 50 units)[7]

  • Incubation: Mix the components gently and incubate at 37°C for 2 hours.[3]

  • DNase Treatment (Optional): Add DNase I and incubate for 15 minutes at 37°C to remove the DNA template.[3]

  • Purification: Purify the resulting biotinylated RNA using a suitable method, such as spin column chromatography or ethanol (B145695) precipitation.

  • Analysis: Analyze the transcript by agarose (B213101) gel electrophoresis to confirm the synthesis of a product of the expected size. The incorporation of biotin can be verified by a dot blot assay followed by detection with streptavidin-HRP and a chemiluminescent substrate.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows for maintaining this compound stability and assessing its quality.

Storage_and_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_usage Experimental Use Receive Receive Shipment (Dry Ice/Gel Packs) Inspect Inspect for Thawing Receive->Inspect Store Store at -20°C to -80°C (Protect from Light) Inspect->Store If OK Aliquot Aliquot into Single-Use Volumes Store->Aliquot Thaw Thaw on Ice Aliquot->Thaw Use Use in Experiment (e.g., IVT) Thaw->Use Discard Discard Unused Thawed Reagent Use->Discard Stability_Assessment_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Sample This compound Sample FreezeThaw Freeze-Thaw Cycles (e.g., 1, 3, 5, 10 cycles) Sample->FreezeThaw Temp Elevated Temperature (e.g., 4°C, RT, 37°C) Sample->Temp Light Light Exposure (UV or Ambient) Sample->Light HPLC Purity Assessment (Ion-Pair RP-HPLC) FreezeThaw->HPLC IVT Functional Assay (In Vitro Transcription) FreezeThaw->IVT Temp->HPLC Temp->IVT Light->HPLC Light->IVT Results Analyze Data: - Purity (%) - Functional Incorporation HPLC->Results IVT->Results

References

Methodological & Application

Protocol for In Vitro Transcription Using Biotin-16-UTP: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the synthesis of biotin-labeled RNA probes using Biotin-16-UTP through in vitro transcription. It includes detailed methodologies for the transcription reaction, purification of the labeled RNA, and its application in downstream assays such as RNA pull-down and in situ hybridization.

Introduction

Biotin-labeled RNA probes are invaluable tools in molecular biology, offering a non-radioactive and highly sensitive method for the detection and purification of nucleic acids and their interacting partners. The incorporation of this compound during in vitro transcription results in randomly labeled, full-length RNA probes. The 16-atom spacer arm of this compound minimizes steric hindrance, allowing for efficient detection by streptavidin conjugates in a variety of applications, including Northern blotting, in situ hybridization (ISH), and affinity purification of RNA-binding proteins.[1][2][3]

This document outlines a standardized protocol for generating high-quality biotinylated RNA probes and provides detailed procedures for their use in key molecular biology workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful in vitro transcription with this compound.

Table 1: Standard 20 µL In Vitro Transcription Reaction Setup
Component Final Concentration
T7 RNA Polymerase Mix1X
10X Reaction Buffer1X
ATP1 mM
GTP1 mM
CTP1 mM
UTP0.65 mM
This compound (10 mM)0.35 mM
Linearized DNA Template0.5 - 1.0 µg
RNase-free Waterto 20 µL

Note: The ratio of this compound to UTP is a critical factor. A 35% substitution of UTP with this compound generally provides a good balance between labeling efficiency and RNA yield.[1][2] However, this ratio may require optimization for specific applications.

Table 2: Expected Yield and Labeling Efficiency
Parameter Expected Outcome
RNA YieldApproximately 10 µg of biotinylated RNA per 1 µg of linearized plasmid DNA template (for a ~1 kb transcript).[4][5]
Labeling IncorporationApproximately 1 biotinylated UTP incorporated every 20-25 nucleotides.[5]
Incubation Time30 minutes to 4 hours at 37°C. Longer incubation times (2-4 hours) may increase the yield for some templates.[1][2]

| Table 3: Comparison of Biotinylated UTP Analogs | | | :--- | :--- | :--- | | Analog | Linker Arm Length | Considerations | | Biotin-11-UTP | 11 atoms | May result in higher yields of amplified RNA (aRNA) as the shorter linker can slightly improve the efficiency of subsequent purification steps.[6] | | this compound | 16 atoms | The longer linker arm can reduce steric hindrance, potentially improving detection by streptavidin conjugates in downstream applications.[1][2] |

Experimental Protocols

In Vitro Transcription with this compound

This protocol is optimized for a 20 µL reaction volume. For larger volumes, scale up the components proportionally.

Materials:

  • Linearized template DNA (0.5-1 µg) with a T7 promoter

  • This compound (10 mM solution)

  • ATP, GTP, CTP, UTP (100 mM solutions)

  • 10X T7 Reaction Buffer

  • T7 RNA Polymerase Mix

  • RNase Inhibitor

  • DTT (100 mM)

  • Nuclease-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Thaw all reagents on ice. Keep the T7 RNA Polymerase Mix on ice.

  • In a nuclease-free microcentrifuge tube, combine the following reagents in the specified order at room temperature:

    • Nuclease-free water (to a final volume of 20 µL)

    • 2 µL of 10X T7 Reaction Buffer

    • 2 µL of 100 mM DTT

    • 2 µL of 10 mM ATP

    • 2 µL of 10 mM GTP

    • 2 µL of 10 mM CTP

    • 1.3 µL of 10 mM UTP

    • 0.7 µL of 10 mM this compound

    • X µL of linearized DNA template (0.5 - 1 µg)

    • 1 µL of RNase Inhibitor

  • Gently mix the components by pipetting up and down, and then centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Add 2 µL of T7 RNA Polymerase Mix to the reaction tube.

  • Mix thoroughly by gentle vortexing and centrifuge briefly.

  • Incubate the reaction at 37°C for 30 minutes to 2 hours. For some templates, the yield may be improved with an incubation time of up to 4 hours.[1][2]

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

Purification of Biotinylated RNA

It is crucial to remove unincorporated nucleotides, proteins, and the DNA template from the biotinylated RNA probe. Spin column chromatography is a highly effective method for this purification.

Materials:

  • RNA purification spin column kit

  • Nuclease-free water

  • Ethanol (70%)

Procedure:

  • Follow the manufacturer's protocol for the specific RNA purification spin column kit.

  • Typically, the in vitro transcription reaction is mixed with a binding buffer and applied to the spin column.

  • The column is washed with the provided wash buffers to remove contaminants.

  • The purified biotinylated RNA is then eluted from the column with nuclease-free water.

  • Quantify the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop).

  • Assess the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) gel. A sharp, distinct band corresponding to the expected transcript size should be visible.

Visualization of Workflows

In_Vitro_Transcription_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Template_DNA Linearized Template DNA IVT_Reaction In Vitro Transcription (37°C, 30 min - 4 hr) Template_DNA->IVT_Reaction NTPs ATP, GTP, CTP, UTP, This compound NTPs->IVT_Reaction Enzymes T7 RNA Polymerase, RNase Inhibitor Enzymes->IVT_Reaction DNase_Treatment Optional: DNase I Treatment IVT_Reaction->DNase_Treatment Purification Spin Column Purification DNase_Treatment->Purification QC Quantification (Spectrophotometer) & Integrity Check (Gel) Purification->QC Downstream_Applications Downstream Applications QC->Downstream_Applications Ready for use

Caption: Workflow for in vitro transcription with this compound.

Downstream Applications

RNA Pull-Down Assay

This protocol describes the use of biotinylated RNA probes to isolate and identify RNA-binding proteins (RBPs) from cell lysates.[7][8]

Materials:

  • Biotinylated RNA probe

  • Cell lysate

  • Streptavidin-coated magnetic beads

  • Binding and wash buffers

  • Elution buffer

Procedure:

  • Probe Preparation: Fold the biotinylated RNA probe into its native secondary structure by heating at 90°C for 2 minutes, followed by slow cooling to room temperature.

  • Binding: Incubate the folded biotinylated RNA probe with the cell lysate to allow for the formation of RNA-protein complexes.

  • Capture: Add streptavidin-coated magnetic beads to the mixture and incubate to capture the biotinylated RNA-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or SDS-containing buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For protein identification, mass spectrometry can be employed.

RNA_Pull_Down_Workflow Biotin_RNA Biotinylated RNA Probe Incubation Incubate to form RNA-Protein Complexes Biotin_RNA->Incubation Cell_Lysate Cell Lysate (contains RBPs) Cell_Lysate->Incubation Streptavidin_Beads Add Streptavidin- coated Beads Incubation->Streptavidin_Beads Capture Capture of Complexes Streptavidin_Beads->Capture Washing Wash to remove non-specific proteins Capture->Washing Elution Elute bound proteins Washing->Elution Analysis Analyze proteins (SDS-PAGE, Western, MS) Elution->Analysis In_Situ_Hybridization_Signaling cluster_probe Probe & Target cluster_detection Detection Cascade Biotin_Probe Biotinylated RNA Probe Target_mRNA Target mRNA in Fixed Cell/Tissue Biotin_Probe->Target_mRNA Hybridization Streptavidin_Enzyme Streptavidin-Enzyme Conjugate Target_mRNA->Streptavidin_Enzyme Binding Substrate Chromogenic Substrate Streptavidin_Enzyme->Substrate Enzymatic Reaction Colored_Precipitate Colored Precipitate (Signal) Substrate->Colored_Precipitate

References

Application Notes and Protocols for Labeling RNA Probes with Biotin-16-UTP for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize specific nucleic acid sequences within the cellular context. A critical step in the FISH workflow is the generation of labeled probes that can specifically bind to the target sequence. This document provides detailed protocols for the synthesis of biotinylated RNA probes using Biotin-16-UTP via in vitro transcription and their subsequent application in FISH experiments.

Biotin (B1667282) is a small molecule that can be incorporated into nucleic acid probes and later detected with high affinity by streptavidin or anti-biotin antibodies conjugated to fluorophores or enzymes. This indirect detection method allows for significant signal amplification, enhancing the sensitivity of the assay. This compound contains a 16-atom spacer arm between the biotin and the UTP, which helps to reduce steric hindrance and improve the accessibility of the biotin moiety for detection.

These application notes provide a comprehensive guide, from the preparation of the DNA template to the final detection and imaging of the hybridized probe.

Data Presentation

Table 1: In Vitro Transcription Reaction Setup for this compound Labeling
ComponentVolume (for a 20 µL reaction)Final Concentration
10x Transcription Buffer2 µL1x
10x Biotin RNA Labeling Mix*2 µL1x
Linearized Template DNA (0.5-1 µg/µL)1-2 µL25-50 ng/µL
T7, SP6, or T3 RNA Polymerase2 µL-
RNase-free WaterUp to 20 µL-

*The 10x Biotin RNA Labeling Mix typically contains ATP, GTP, CTP, UTP, and this compound. The recommended molar ratio of this compound to UTP is often between 1:3 and 1:2 for optimal labeling efficiency.[1] Some protocols suggest a 35% this compound substitution for a good balance between reaction and labeling efficiency.[2]

Table 2: Expected Yield and Labeling Efficiency
ParameterValueNotes
Expected RNA Yield~10 µg from 1 µg of template DNAYield can vary depending on the template length and purity.
Labeling Density1 biotin molecule per 20-25 nucleotidesThis is an average incorporation rate under standard conditions.
Labeled Probe StabilityAt least 1 yearWhen stored correctly at -20°C or lower.[3]

Experimental Protocols

Protocol 1: Preparation of Linearized DNA Template

Successful in vitro transcription requires a high-quality, linearized DNA template containing a T7, SP6, or T3 RNA polymerase promoter upstream of the sequence to be transcribed.

Materials:

  • Plasmid DNA containing the target sequence downstream of a T7, SP6, or T3 promoter.

  • Restriction enzyme that cuts downstream of the insert.

  • RNase-free water.

  • Phenol:chloroform:isoamyl alcohol (25:24:1).

  • Chloroform:isoamyl alcohol (24:1).

  • 3 M Sodium Acetate (B1210297), pH 5.2.

  • 100% Ethanol (B145695).

  • 70% Ethanol.

  • Agarose (B213101) gel electrophoresis system.

Procedure:

  • Linearize 5-10 µg of the plasmid DNA by digesting with an appropriate restriction enzyme that generates a 5'-overhang or blunt end.

  • Verify complete linearization by running a small aliquot on an agarose gel.

  • Purify the linearized DNA using one of the following methods:

    • Phenol:chloroform extraction and ethanol precipitation: a. Adjust the volume of the digestion reaction to 100 µL with RNase-free water. b. Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at >12,000 x g for 5 minutes. c. Transfer the upper aqueous phase to a new tube. d. Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge for 2 minutes. e. Transfer the aqueous phase to a new tube. f. Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. g. Incubate at -20°C for at least 30 minutes. h. Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the DNA. i. Carefully remove the supernatant and wash the pellet with 500 µL of 70% ethanol. j. Centrifuge for 5 minutes, remove the supernatant, and air-dry the pellet. k. Resuspend the DNA in RNase-free water to a final concentration of 0.5-1 µg/µL.[1]

    • Spin column purification: Use a commercial PCR purification kit according to the manufacturer's instructions.

  • Quantify the concentration of the purified, linearized DNA.

Protocol 2: In Vitro Transcription for this compound Labeling

This protocol describes the enzymatic synthesis of biotinylated RNA probes.

Materials:

  • Linearized DNA template (from Protocol 1).

  • HighYield T7 Biotin-16 RNA Labeling Kit or individual reagents:

    • 10x Transcription Buffer.

    • 10x Biotin RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and this compound).

    • T7, SP6, or T3 RNA Polymerase.

    • RNase Inhibitor (optional).

  • RNase-free water.

  • DNase I (RNase-free).

Procedure:

  • Thaw all components on ice, except for the 10x Transcription Buffer which can be thawed at room temperature.[1][2]

  • Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:[2]

ComponentVolume
RNase-free Waterto 20 µL
10x Transcription Buffer2 µL
10x Biotin RNA Labeling Mix2 µL
Linearized DNA Template (0.5-1 µg)X µL
RNA Polymerase2 µL
  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[1]

  • (Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes. This step is crucial for applications where the DNA template might interfere, such as RNase protection assays.

Protocol 3: Purification of Biotinylated RNA Probe

Unincorporated nucleotides must be removed from the reaction mixture.

Materials:

  • RNase-free water.

  • Ammonium Acetate (5 M).

  • 100% Ethanol.

  • 70% Ethanol.

  • Spin columns for RNA purification (optional).

Procedure:

A. Ethanol Precipitation:

  • Adjust the volume of the transcription reaction to 100 µL with RNase-free water.

  • Add 10 µL of 5 M Ammonium Acetate and 250 µL of cold 100% ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge for 5 minutes, discard the supernatant, and air-dry the pellet.

  • Resuspend the RNA probe in 20-50 µL of RNase-free water or hybridization buffer.

B. Spin Column Chromatography:

  • Use a commercially available RNA purification kit according to the manufacturer's instructions. This method is efficient at removing unincorporated nucleotides, proteins, and salts.[1]

Protocol 4: Fluorescence In Situ Hybridization (FISH) with Biotinylated Probes

This is a general protocol and may require optimization for specific cell or tissue types.

Materials:

  • Pre-treated slides with fixed cells or tissue sections.

  • Hybridization Buffer (e.g., 50% formamide (B127407), 10% dextran (B179266) sulfate, 2x SSC).

  • Biotinylated RNA probe.

  • Coverslips.

  • Rubber cement.

  • Wash Buffers (e.g., 50% formamide/2x SSC, 2x SSC, 4x SSC/0.1% Tween 20).

  • Blocking Buffer (e.g., 5% BSA in detection buffer).

  • Detection Reagents:

    • Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-Cy3).

    • Or, for signal amplification: Avidin, and Biotinylated anti-Avidin antibody.[4][5]

  • DAPI or PI counterstain.

  • Antifade mounting medium.

Procedure:

1. Pre-hybridization:

  • Prepare slides with fixed and permeabilized cells/tissues.

  • Denature the cellular RNA by treating the slide with 70% formamide in 2x SSC for 2 minutes at 70°C.[4]

  • Dehydrate the slide through an ethanol series (e.g., 70%, 85%, 100% for 1 minute each) and air-dry.[4]

2. Hybridization:

  • Dilute the biotinylated RNA probe in hybridization buffer to the desired concentration (typically 0.5-1.5 ng/µL).

  • Denature the probe by heating at 65-70°C for 5-10 minutes, then place on ice.

  • Apply the hybridization mixture to the slide and cover with a coverslip, avoiding air bubbles.

  • Seal the edges of the coverslip with rubber cement.[4]

  • Incubate in a humidified chamber at 37°C overnight.

3. Post-hybridization Washes:

  • Carefully remove the rubber cement and coverslip.

  • Wash the slide three times in 50% formamide, 2x SSC at 45°C for 5 minutes each.[4]

  • Wash the slide three times in 4x SSC, 0.05% Tween 20 for 2 minutes each.[4]

  • Wash for 2 minutes in 4x SSC at room temperature.[4]

4. Detection:

  • Equilibrate the slide in detection buffer (e.g., 4x SSC, 0.2% Tween 20) for 5 minutes.

  • Block non-specific binding by incubating with Blocking Buffer for 20-30 minutes at room temperature.

  • Incubate with the streptavidin-fluorophore conjugate (e.g., 5 µg/mL in blocking buffer) for 30-60 minutes at room temperature in a dark, moist chamber.[4]

  • Wash the slide three times in 2x SSC for 5 minutes each.

5. Counterstaining and Mounting:

  • Counterstain the nuclei by incubating with DAPI (e.g., 2 µg/mL) or Propidium Iodide (PI) solution for 10 minutes.[4]

  • Rinse briefly and mount the slide with antifade mounting medium.

  • Analyze using a fluorescence microscope with appropriate filters.

Mandatory Visualization

experimental_workflow_labeling cluster_template_prep Protocol 1: DNA Template Preparation cluster_transcription Protocol 2: In Vitro Transcription cluster_probe_purification Protocol 3: Probe Purification plasmid Plasmid DNA (with T7/SP6/T3 promoter) linearization Restriction Enzyme Digestion plasmid->linearization purification Purification (Phenol/Chloroform or Spin Column) linearization->purification template Linearized DNA Template purification->template transcription In Vitro Transcription (37°C, 2-16h) template->transcription reagents This compound, NTPs, RNA Polymerase, Buffer reagents->transcription dnase_treatment DNase I Treatment (Optional) transcription->dnase_treatment probe_purification Purification (Ethanol Precipitation or Spin Column) dnase_treatment->probe_purification labeled_probe Biotinylated RNA Probe probe_purification->labeled_probe

Caption: Workflow for the synthesis of biotinylated RNA probes.

experimental_workflow_fish cluster_sample_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Detection and Imaging sample Fixed Cells/Tissues on Slide denaturation Denaturation (70% Formamide, 70°C) sample->denaturation dehydration Dehydration (Ethanol Series) denaturation->dehydration hybridize Hybridization (Overnight, 37°C) dehydration->hybridize probe Biotinylated RNA Probe probe_denaturation Probe Denaturation (65-70°C) probe->probe_denaturation probe_denaturation->hybridize washes Post-Hybridization Washes hybridize->washes blocking Blocking washes->blocking detection Streptavidin-Fluorophore Incubation blocking->detection counterstain Counterstain (DAPI/PI) detection->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

References

Optimal Concentration of Biotin-16-UTP for T7 RNA Polymerase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Biotin-16-UTP for in vitro transcription reactions catalyzed by T7 RNA polymerase. Accurate and efficient labeling of RNA transcripts with biotin (B1667282) is crucial for a wide range of applications, including the generation of probes for hybridization assays (e.g., Northern blots, in situ hybridization), affinity purification of RNA-binding proteins, and the development of RNA-based diagnostics and therapeutics.

Summary of Quantitative Data

The efficiency of biotin labeling and the overall yield of the transcription reaction are highly dependent on the ratio of this compound to unmodified UTP. An optimal balance must be struck, as high levels of biotin incorporation can sometimes inhibit the polymerase, leading to reduced RNA yields. The following table summarizes recommended starting concentrations and ratios from various sources. It is important to note that the ideal ratio can be template-dependent and may require empirical optimization for specific applications.

ParameterRecommended Value/RangeNotes
This compound to UTP Molar Ratio 1:3 to 1:2A commonly recommended starting point for general applications.[1]
This compound Substitution Percentage 25% - 60%A fairly wide acceptable range for detection. Lower concentrations can result in a significant drop in signal, while higher concentrations may increase background noise and decrease RNA yield.[2]
Optimal this compound Substitution 35%This concentration is often cited as providing an optimal balance between labeling efficiency and reaction yield.[3][4][5]
Example Optimized Concentrations 0.35 mM this compound & 0.65 mM UTPIn a reaction with 1 mM total UTP concentration, this achieves a 35% substitution.[3][4][5]
Alternative Optimized Concentrations 0.1 mM this compound & 0.2 mM UTPUsed in conjunction with 2.5 mM ATP, CTP, and GTP.[3]

It has been observed that T7 RNA polymerase does not show significant discrimination between natural UTP and this compound, meaning the ratio of biotinylated to unmodified UTP in the final transcript can be controlled by adjusting their relative concentrations in the reaction mixture.[6]

Experimental Protocols

This section details a standard protocol for the in vitro transcription of biotin-labeled RNA using T7 RNA polymerase.

Preparation of the DNA Template

A high-quality, purified DNA template is essential for a successful in vitro transcription reaction. The template must contain a double-stranded T7 RNA polymerase promoter sequence upstream of the sequence to be transcribed.

  • Template Type : Linearized plasmid DNA or a PCR product.

  • Purification : The DNA template should be free of RNase contamination, proteins, and salts. Purification using methods such as phenol/chloroform (B151607) extraction followed by ethanol (B145695) precipitation, or a reliable commercial kit, is recommended.

  • For Plasmid DNA : Linearize the plasmid with a restriction enzyme that generates a 5' overhang or blunt end downstream of the desired RNA sequence. 3' overhangs should be avoided.

  • For PCR Products : Design PCR primers to incorporate the T7 promoter sequence at the 5' end of the forward primer.

In Vitro Transcription Reaction Setup

It is critical to maintain an RNase-free environment throughout the procedure. Use of certified nuclease-free water, pipette tips, and tubes, and wearing gloves is highly recommended. The following protocol is for a standard 20 µL reaction. Reactions can be scaled up as needed.

Reaction Components:

ComponentVolumeFinal Concentration
Nuclease-Free WaterVariable-
10x Transcription Buffer2 µL1x
100 mM DTT1 µL5 mM
10 mM ATP2 µL1 mM
10 mM CTP2 µL1 mM
10 mM GTP2 µL1 mM
10 mM UTP1.3 µL0.65 mM
10 mM this compound0.7 µL0.35 mM
DNA Template (0.5 - 1 µg/µL)1 µL0.5 - 1 µg
T7 RNA Polymerase Mix2 µL-
Total Volume 20 µL

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the order listed above.

  • Mix the components thoroughly by gentle vortexing and then briefly centrifuge to collect the contents at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For shorter transcripts (less than 300 nucleotides), the incubation time can be extended to 4-16 hours to increase the yield.[1]

Post-Transcription Processing

a. Template DNA Removal (Optional but Recommended)

To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes. This step is crucial if the labeled RNA will be used in applications where the DNA template could interfere.

b. Purification of Biotin-Labeled RNA

The biotin-labeled RNA can be purified using various methods, including:

  • Phenol/Chloroform Extraction and Ethanol Precipitation :

    • Adjust the reaction volume to 180 µL with nuclease-free water.

    • Add 20 µL of 3M sodium acetate (B1210297) (pH 5.2) and mix.

    • Extract with an equal volume of phenol/chloroform, followed by a chloroform extraction.

    • Transfer the aqueous phase to a new tube and precipitate the RNA by adding 2 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the RNA.

    • Wash the pellet with cold 70% ethanol.

    • Air-dry the pellet and resuspend in an appropriate volume of nuclease-free water or buffer.[1]

  • Column-Based Purification Kits : Several commercial kits are available for the rapid purification of in vitro transcribed RNA.

Analysis and Quantification of Labeled RNA
  • Agarose (B213101) Gel Electrophoresis : The integrity and size of the transcript can be verified by running an aliquot of the purified RNA on a denaturing agarose gel and staining with ethidium (B1194527) bromide or a safer alternative.

  • Spectrophotometry : The concentration of the purified RNA can be determined by measuring the absorbance at 260 nm (A260).

  • Biotin Incorporation Quantification : The efficiency of biotin labeling can be assessed using commercially available biotin quantitation kits, which are often based on colorimetric or fluorescent assays.[7] Alternatively, a dot blot assay can be performed where the labeled RNA is spotted onto a nylon membrane and detected with a streptavidin-alkaline phosphatase conjugate and a colorimetric or chemiluminescent substrate.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Template Preparation cluster_transcription In Vitro Transcription cluster_processing Post-Transcription Processing cluster_analysis Analysis template_prep Prepare DNA Template (Linearized Plasmid or PCR Product) reaction_setup Assemble Reaction Mix (T7 Polymerase, Buffers, NTPs, This compound, Template) template_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation 2 hours dnase_treatment DNase I Treatment (Remove DNA Template) incubation->dnase_treatment rna_purification Purify RNA (Precipitation or Column) dnase_treatment->rna_purification quant_analysis Quantification & Quality Control (Spectrophotometry, Gel Electrophoresis, Biotin Incorporation Assay) rna_purification->quant_analysis

Caption: Experimental workflow for the synthesis and analysis of biotin-labeled RNA.

This compound to UTP Ratio and Its Impact

logical_relationship cluster_input Input Nucleotide Ratio cluster_process Transcription cluster_output Labeled RNA Transcript cluster_outcome Resulting Properties biotin_utp This compound t7_polymerase T7 RNA Polymerase biotin_utp->t7_polymerase utp UTP utp->t7_polymerase low_ratio Low Biotin:UTP Ratio (e.g., <25%) optimal_ratio Optimal Biotin:UTP Ratio (e.g., 35%) high_ratio High Biotin:UTP Ratio (e.g., >60%) low_outcome Low Signal Intensity low_ratio->low_outcome optimal_outcome High Signal, High Yield optimal_ratio->optimal_outcome high_outcome Decreased Yield, Increased Noise high_ratio->high_outcome

Caption: Relationship between the this compound:UTP ratio and the resulting RNA properties.

References

Application Notes and Protocols for RNA Pull-Down Assay with Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RNA pull-down assay is a powerful in vitro technique used to identify and characterize proteins that interact with a specific RNA molecule.[1][2][3] This method is central to understanding the post-transcriptional regulation of gene expression, where RNA-binding proteins (RBPs) play crucial roles.[4] By elucidating these interactions, researchers can gain insights into various cellular processes and disease mechanisms, aiding in the discovery and development of novel therapeutics.

This guide provides a detailed, step-by-step protocol for performing an RNA pull-down assay using RNA probes end-labeled with Biotin-16-UTP. The core principle of this assay involves the synthesis of a biotinylated RNA probe, which is then incubated with a cell lysate or a purified protein fraction.[1][2] The resulting RNA-protein complexes are then captured using streptavidin-coated beads, and the interacting proteins are subsequently eluted and identified by downstream applications such as Western blotting or mass spectrometry.[1][2][4]

Key Applications:

  • Identification of novel RNA-binding proteins: Discovering new proteins that interact with a specific RNA of interest.

  • Validation of predicted RNA-protein interactions: Confirming interactions suggested by computational or other experimental methods.

  • Mapping RNA-binding domains: Identifying the specific regions on a protein that are responsible for RNA binding.

  • Investigating the functional significance of RNA-protein interactions: Understanding how these interactions regulate cellular processes.

  • Drug discovery: Screening for small molecules that can modulate specific RNA-protein interactions.

Experimental Workflow

The following diagram illustrates the major steps involved in an RNA pull-down assay using this compound.

RNA_Pulldown_Workflow cluster_probe Step 1: Biotinylated RNA Probe Synthesis cluster_binding Step 2: Formation of RNA-Protein Complexes cluster_capture Step 3: Capture and Elution cluster_analysis Step 4: Analysis of Interacting Proteins A Linearized DNA Template (with T7 promoter) B In Vitro Transcription (with ATP, GTP, CTP, UTP, and this compound) A->B T7 RNA Polymerase C DNase I Treatment B->C D Purification of Biotinylated RNA Probe C->D F Incubation of Biotinylated RNA with Cell Lysate D->F E Cell Lysate Preparation (with RNase and protease inhibitors) E->F H Capture of RNA-Protein Complexes F->H G Streptavidin-Coated Beads G->H I Washing Steps (to remove non-specific binders) H->I J Elution of Interacting Proteins I->J K SDS-PAGE J->K M Mass Spectrometry J->M Comprehensive Identification L Western Blot K->L Specific Antibody

Caption: Workflow of the RNA pull-down assay with this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Biotinylated RNA Probe via In Vitro Transcription

This protocol describes the generation of a biotin-labeled RNA probe from a linearized DNA template containing a T7 promoter.[5] this compound is incorporated into the RNA transcript during this process.[6][7][8]

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter upstream of the target sequence

  • HighYield T7 Biotin-16 RNA Labeling Kit (or individual reagents: T7 RNA Polymerase, Reaction Buffer, RNase Inhibitor, ATP, GTP, CTP, UTP, this compound)[5][6]

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based)

  • Nuclease-free water

Procedure:

  • Thaw Reagents: Thaw all components of the in vitro transcription reaction at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[6] Mix each component by vortexing and briefly centrifuge to collect the contents.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:[5][6]

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free WaterUp to 20 µL-
10x Reaction Buffer2 µL1x
ATP Solution (100 mM)2 µL10 mM
GTP Solution (100 mM)2 µL10 mM
CTP Solution (100 mM)2 µL10 mM
UTP Solution (100 mM)1.3 µL6.5 mM
This compound (10 mM)0.7 µL0.35 mM
Linearized DNA Template1 µg50 ng/µL
T7 RNA Polymerase Mix2 µL-
Note: The ratio of this compound to UTP can be optimized, with a 1:3 or 1:2 molar ratio often recommended.[5] A 35% substitution of UTP with this compound generally provides a good balance between labeling efficiency and transcript yield.[6]
  • Incubation: Mix the components thoroughly by gentle pipetting, and then centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.[6] For shorter transcripts (<300 nt), the incubation time can be extended up to 16 hours.[5]

  • DNase I Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purification: Purify the biotinylated RNA using an appropriate RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer. The quality and integrity of the transcript can be assessed by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.

Protocol 2: RNA Pull-Down Assay

This protocol details the incubation of the biotinylated RNA probe with cell lysate, capture of the RNA-protein complexes, and elution of the bound proteins.

Materials:

  • Biotinylated RNA probe (from Protocol 1)

  • Control RNA probe (e.g., a scrambled sequence or an unrelated RNA)

  • Cell lysate (prepared using a suitable lysis buffer containing protease and RNase inhibitors)[1]

  • Streptavidin-coated magnetic beads or agarose resin[9][10]

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5 mM DTT, supplemented with protease and RNase inhibitors)

  • Wash Buffer (Binding Buffer with a lower concentration of detergent, e.g., 0.1% NP-40)

  • Elution Buffer (e.g., high salt buffer, SDS-PAGE loading buffer, or biotin (B1667282) elution buffer)[1][10]

  • Magnetic stand (for magnetic beads)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in the vial.

    • Transfer an appropriate amount of beads (e.g., 50 µL of slurry per pull-down reaction) to a new microcentrifuge tube.

    • Wash the beads twice with an equal volume of Wash Buffer.[10] Use a magnetic stand to separate the beads from the supernatant.

    • Resuspend the beads in Binding Buffer.

  • Binding of RNA to Beads:

    • Add the biotinylated RNA probe (e.g., 50 pmol) to the washed streptavidin beads.[10]

    • Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the streptavidin.[10]

    • Wash the beads once with Binding Buffer to remove any unbound RNA.

  • RNA-Protein Binding:

    • Add the cell lysate (e.g., 500 µg of total protein) to the beads coated with the biotinylated RNA.

    • Incubate the mixture for 45 minutes to 1 hour at 4°C with gentle rotation.[10][11]

  • Washing:

    • After incubation, place the tube on the magnetic stand and discard the supernatant.

    • Wash the beads three to five times with 500 µL of ice-cold Wash Buffer to remove non-specifically bound proteins.[10][11]

  • Elution:

    • Elute the bound proteins from the beads using an appropriate Elution Buffer. For Western blot analysis, you can directly add 1x SDS-PAGE loading buffer and boil the sample at 95-100°C for 5-10 minutes.[11][12] For mass spectrometry, use a compatible elution buffer such as a high-salt buffer or a biotin-containing buffer.[10]

    • Separate the eluate from the beads using the magnetic stand.

Protocol 3: Analysis of Pulled-Down Proteins by Western Blot

This protocol is for the detection of a specific protein of interest from the eluted sample.

Materials:

  • Eluted protein sample from Protocol 2

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis.[12]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation

Quantitative data from RNA pull-down experiments should be carefully recorded and presented for clear interpretation and comparison.

Table 1: In Vitro Transcription Yield of Biotinylated RNA

Template Amount (µg)This compound:UTP RatioIncubation Time (h)Typical RNA Yield (µg)
11:3220-40
11:2215-30
11:1210-20
11:3430-50

Table 2: Protein Quantification from Pull-Down Eluates

Bait RNACell Lysate Input (µg)Elution Volume (µL)Protein Concentration in Eluate (ng/µL)Total Protein Yield (ng)
Target RNA5005050-2002500-10000
Control RNA500505-20250-1000
No RNA50050<5<250

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of biotinylated RNA Inefficient in vitro transcriptionOptimize template quality and quantity. Increase incubation time. Check the activity of T7 RNA polymerase.
High background/non-specific binding Insufficient washingIncrease the number and stringency of wash steps. Add a pre-clearing step by incubating the lysate with beads alone before adding the RNA probe.[13]
Hydrophobic interactionsIncrease the detergent concentration in the wash buffer.
No or weak signal of target protein Low abundance of target proteinIncrease the amount of cell lysate used.
Weak or transient interactionPerform cross-linking (e.g., UV cross-linking) before cell lysis to stabilize the interaction.
Inefficient elutionTry a different elution buffer or increase the elution time/temperature.
RNA degradation RNase contaminationUse RNase-free reagents and consumables. Add RNase inhibitors to all buffers.

Signaling Pathway Diagram

The RNA pull-down assay can be used to investigate the role of RNA-binding proteins in various signaling pathways. For example, it can be used to identify RBPs that regulate the stability or translation of mRNAs encoding key signaling molecules. The diagram below illustrates a generic signaling pathway where an RBP, identified through an RNA pull-down assay, modulates the expression of a downstream effector protein.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_regulation Post-Transcriptional Regulation cluster_downstream Downstream Cellular Response Signal External Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade RBP RNA-Binding Protein (Identified by Pull-Down) Kinase_Cascade->RBP Modulates RBP activity Effector_mRNA Effector mRNA Effector_Protein Effector Protein Effector_mRNA->Effector_Protein Translation RBP->Effector_mRNA Binds to mRNA Cellular_Response Cellular Response Effector_Protein->Cellular_Response

Caption: RBP-mediated regulation in a signaling pathway.

References

Application Notes and Protocols for Non-Radioactive Northern and Southern Blots Using Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Northern and Southern blotting are foundational techniques for the analysis of RNA and DNA, respectively. Traditionally, these methods have relied on hazardous radioactive probes. This document provides a detailed guide to a safer, highly sensitive, non-radioactive alternative using Biotin-16-UTP for probe labeling.[1] This method leverages the high-affinity interaction between biotin (B1667282) and streptavidin, which is typically conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP) for chemiluminescent detection.[1][2] This system offers sensitivity that can rival traditional radioactive methods, making it a robust tool for molecular biology research.[3]

Data Presentation: Recommended Parameters

The optimal conditions for your experiment, including probe concentration and hybridization temperature, will depend on factors such as the abundance of the target nucleic acid, the length of the probe, and the specific detection system being used. The following tables provide recommended starting parameters that can be optimized for your specific experimental context.[1]

Table 1: Recommended Parameters for Biotinylated Probes in Northern & Southern Blotting

ParameterDNA Oligonucleotide ProbesRNA Probes (in vitro transcribed)
Probe Concentration 10 nM - 100 nM50 ng/mL - 500 ng/mL[2]
Hybridization Temperature 42°C - 50°C[1]68°C[1]
Hybridization Time 1 hour to overnight[1]1 hour to overnight[1]
High Stringency Wash 0.1x SSC, 0.1% SDS at 42°C[1]0.1x SSC, 0.1% SDS at 68°C[1]
Streptavidin Conjugate Dilution 1:5,000 - 1:20,000[1]1:5,000 - 1:20,000[1]

Table 2: In Vitro Transcription Reaction for this compound Labeled RNA Probes

ComponentVolumeFinal Concentration
Nuclease-Free WaterVariable-
10x Transcription Buffer2 µL1x
100 mM DTT1 µL5 mM
10 mM ATP, GTP, CTP Mix1 µL each0.5 mM each
10 mM UTP0.65 µL0.325 mM
10 mM this compound0.35 µL0.175 mM
Template DNA (1 µg/µL)1 µL50 ng/µL
T7/SP6/T3 RNA Polymerase2 µL-
Total Volume 20 µL

Note: The ratio of this compound to UTP can be optimized. A 35% substitution of this compound is a common starting point.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in using this compound for non-radioactive blotting.

G cluster_0 Probe Labeling via In Vitro Transcription Template Linearized DNA Template (with T7, SP6, or T3 promoter) Reaction In Vitro Transcription Reaction Template->Reaction NTPs ATP, GTP, CTP, UTP NTPs->Reaction BiotinUTP This compound BiotinUTP->Reaction Polymerase T7, SP6, or T3 RNA Polymerase Polymerase->Reaction BiotinProbe Biotinylated RNA Probe Reaction->BiotinProbe This compound is incorporated

This compound Probe Labeling Workflow

G cluster_blotting Blotting Procedure cluster_detection Chemiluminescent Detection Electrophoresis 1. Gel Electrophoresis (Separate RNA/DNA) Transfer 2. Transfer to Membrane (Nylon or Nitrocellulose) Electrophoresis->Transfer Crosslink 3. UV Crosslinking (Immobilize Nucleic Acids) Transfer->Crosslink Hybridization 4. Hybridization (Incubate with Biotinylated Probe) Crosslink->Hybridization Blocking 5. Blocking (Prevent non-specific binding) Hybridization->Blocking Streptavidin 6. Streptavidin-HRP Incubation Blocking->Streptavidin Washing 7. Washing Steps (Remove unbound conjugate) Streptavidin->Washing Substrate 8. ECL Substrate Incubation Washing->Substrate Imaging 9. Imaging (X-ray film or CCD camera) Substrate->Imaging

Overall Northern/Southern Blot Workflow

Experimental Protocols

I. In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the generation of biotin-labeled RNA probes using this compound.[4]

Materials:

  • Linearized template DNA with a T7, SP6, or T3 promoter

  • HighYield T7 RNA Labeling Polymerase Mix (or similar)[4]

  • 10x Reaction Buffer

  • 100 mM DTT

  • 10 mM ATP, GTP, CTP, UTP solutions

  • 10 mM this compound solution[5]

  • Nuclease-free water

  • Optional: RNase-free DNase I

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in a nuclease-free microtube in the following order:

    • Nuclease-Free Water (to a final volume of 20 µL)

    • 2 µL 10x Reaction Buffer

    • 1 µL 100 mM DTT

    • 1 µL 10 mM ATP

    • 1 µL 10 mM GTP

    • 1 µL 10 mM CTP

    • 0.65 µL 10 mM UTP

    • 0.35 µL 10 mM this compound

    • 1 µL Template DNA (1 µg)

    • 2 µL RNA Polymerase Mix

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate the reaction for 2 hours at 37°C.[6]

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate for 15 minutes at 37°C.

  • Purify the biotinylated RNA probe using a suitable column purification kit or by ethanol (B145695) precipitation.

  • Quantify the probe concentration using a spectrophotometer or a fluorescence-based assay.

II. Northern/Southern Blotting with Chemiluminescent Detection

This protocol provides a general workflow for performing Northern or Southern blotting and detecting the target with a biotinylated probe.

A. Gel Electrophoresis and Transfer

  • Sample Preparation & Electrophoresis:

    • For Northern Blotting: Separate 5-20 µg of total RNA or 1-5 µg of mRNA on a denaturing formaldehyde-agarose gel.[1][7]

    • For Southern Blotting: Digest 5-10 µg of genomic DNA with appropriate restriction enzymes and separate the fragments on an agarose (B213101) gel.

  • Transfer: Transfer the separated nucleic acids from the gel to a positively charged nylon membrane overnight via capillary transfer.[1]

  • Crosslinking: Immobilize the nucleic acids to the membrane using a UV crosslinker.[1]

B. Hybridization

  • Pre-hybridization: Place the membrane in a hybridization bottle or bag with pre-hybridization buffer (e.g., ULTRAhyb™-Oligo buffer). Incubate for at least 1 hour at the appropriate hybridization temperature (see Table 1).[8]

  • Hybridization: Remove the pre-hybridization buffer and add fresh hybridization buffer containing the denatured biotinylated probe (50-500 ng/mL for RNA probes, 10-100 nM for DNA oligo probes).[1][2]

  • Incubate overnight at the hybridization temperature with gentle agitation.[8]

C. Washing

  • Low Stringency Wash: Wash the membrane twice with a low stringency wash buffer (e.g., 2x SSC, 0.1% SDS) for 5-15 minutes each at room temperature.[7][9]

  • High Stringency Wash: Wash the membrane twice with a high stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS) for 15 minutes each at the appropriate temperature (see Table 1).[1]

D. Chemiluminescent Detection

  • Blocking: Rinse the membrane in a blocking buffer for at least 30 minutes at room temperature to prevent non-specific binding of the streptavidin conjugate.[7]

  • Streptavidin-HRP Conjugate Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 30-60 minutes at room temperature with gentle agitation.[1][8]

  • Washing: Wash the membrane three to four times with a wash buffer (e.g., 1x PBST) for 5-10 minutes each to remove the unbound conjugate.[8]

  • Signal Development: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate for 1-5 minutes, as per the manufacturer's instructions.[1]

  • Imaging: Immediately expose the membrane to X-ray film or capture the signal using a CCD camera-based imaging system.[1] Exposure times can range from a few seconds to several minutes.[2][10]

References

Purification of Biotin-16-UTP labeled RNA from unincorporated nucleotides.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and comparative data for the purification of Biotin-16-UTP labeled RNA from unincorporated nucleotides and other reaction components following in vitro transcription.

Introduction

In vitro transcription is a widely used technique to synthesize RNA molecules for various applications, including the generation of probes for hybridization assays, RNA-protein interaction studies, and the production of mRNA for therapeutic use. Labeling of RNA transcripts with this compound allows for non-radioactive detection and affinity purification.[1] Following the transcription reaction, it is crucial to remove unincorporated this compound, as well as other reaction components like enzymes and template DNA, to ensure the accuracy and reliability of downstream applications. This application note details and compares three common methods for purifying biotinylated RNA: spin column chromatography, lithium chloride (LiCl) precipitation, and denaturing polyacrylamide gel electrophoresis (PAGE).

Method Comparison

The choice of purification method depends on factors such as the desired purity, yield, RNA size, and the downstream application. The following table summarizes the key features of each method.

FeatureSpin Column ChromatographyLithium Chloride (LiCl) PrecipitationDenaturing PAGE
Principle Solid-phase extraction based on selective binding of RNA to a silica (B1680970) membrane.[2]Selective precipitation of RNA using a high concentration of LiCl.[3]Size-based separation of RNA molecules through a polyacrylamide gel matrix under denaturing conditions.[4][5][6]
Advantages Fast, simple, and efficient removal of unincorporated nucleotides, salts, and proteins.[2]Cost-effective, efficiently removes proteins and DNA, and preferentially precipitates full-length transcripts.[3]Provides the highest purity by separating full-length transcripts from truncated products and unincorporated nucleotides.[5]
Disadvantages Can have a size cutoff, potentially leading to the loss of very small RNA fragments. Binding capacity of the column can be a limiting factor.Less efficient for precipitating small RNA molecules (<300 nucleotides) and may result in lower recovery compared to ethanol (B145695) precipitation.[3]More time-consuming, involves multiple steps, and may result in lower overall yield.[5]
Typical Purity (A260/280 ratio) ~1.9 - 2.2[7][8]~2.0 - 2.1>2.1
Typical Recovery Yield High (>80%)Moderate to High (70-90%)Lower (can be <50%)
Unincorporated Nucleotide Removal ExcellentGoodExcellent

Quantitative Data Summary

The following table presents representative quantitative data for the different purification methods. The values are compiled from various sources and are intended to provide a general comparison. Actual results may vary depending on the specific RNA transcript, labeling efficiency, and experimental conditions.

ParameterSpin Column ChromatographyLithium Chloride (LiCl) PrecipitationDenaturing PAGE
RNA Recovery (%) >90%~74% (for transcripts >100 bases)[3]Variable, often lower than other methods
Purity (A260/A280 Ratio) 1.9 - 2.1[7]~2.0[8]>2.1
Removal of Unincorporated this compound >99%>95%>99.9%

Experimental Protocols

Protocol 1: Spin Column Chromatography

This protocol is a general guideline for using a commercially available RNA cleanup spin column kit. Always refer to the manufacturer's specific instructions.

Materials:

  • In vitro transcription reaction mixture containing biotinylated RNA

  • RNA Cleanup Spin Column Kit (e.g., from NEB, Zymo Research, Qiagen)

  • Nuclease-free water

  • Ethanol (as required by the kit)

  • Microcentrifuge

  • Nuclease-free tubes

Procedure:

  • Binding: Add 2 volumes of RNA Binding Buffer to your in vitro transcription reaction and mix well.

  • Ethanol Addition: Add an equal volume of 100% ethanol to the mixture and mix thoroughly.

  • Column Loading: Transfer the sample to the spin column placed in a collection tube.

  • Centrifugation: Centrifuge at ≥12,000 x g for 1 minute. Discard the flow-through.

  • Washing:

    • Add 500 µL of RNA Wash Buffer to the column.

    • Centrifuge at ≥12,000 x g for 1 minute. Discard the flow-through.

    • Repeat the wash step.

  • Dry Spin: Centrifuge the empty column at ≥12,000 x g for 2 minutes to remove any residual ethanol.

  • Elution:

    • Transfer the column to a clean, nuclease-free 1.5 mL tube.

    • Add 30-50 µL of nuclease-free water directly to the center of the column matrix.

    • Incubate at room temperature for 1 minute.

    • Centrifuge at ≥12,000 x g for 1 minute to elute the purified biotinylated RNA.

  • Storage: Store the purified RNA at -80°C.

Spin_Column_Workflow start In Vitro Transcription Reaction bind Add Binding Buffer and Ethanol start->bind load Load onto Spin Column bind->load spin1 Centrifuge (Bind RNA) load->spin1 wash Wash with Wash Buffer (2x) spin1->wash spin2 Centrifuge (Remove Contaminants) wash->spin2 dry Dry Spin spin2->dry elute Elute with Nuclease-free Water dry->elute end Purified Biotinylated RNA elute->end

Spin Column Purification Workflow

Protocol 2: Lithium Chloride (LiCl) Precipitation

This method is effective for purifying RNA transcripts larger than 300 nucleotides.

Materials:

  • In vitro transcription reaction mixture containing biotinylated RNA

  • 7.5 M LiCl solution, nuclease-free

  • 70% ethanol, nuclease-free, ice-cold

  • Nuclease-free water

  • Microcentrifuge

  • Nuclease-free tubes

Procedure:

  • LiCl Addition: Add 0.5 volumes of 7.5 M LiCl solution to the in vitro transcription reaction. Mix thoroughly by vortexing.

  • Incubation: Incubate the mixture at -20°C for at least 30 minutes.

  • Pelleting: Centrifuge at maximum speed (≥16,000 x g) in a microcentrifuge for 15 minutes at 4°C to pellet the RNA.

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the unincorporated nucleotides.

  • Washing: Wash the RNA pellet by adding 500 µL of ice-cold 70% ethanol.

  • Repelleting: Centrifuge at maximum speed for 5 minutes at 4°C.

  • Ethanol Removal: Carefully remove the ethanol wash. It is important to remove as much of the ethanol as possible without disturbing the pellet.

  • Drying: Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.

  • Resuspension: Resuspend the RNA pellet in a desired volume of nuclease-free water.

  • Storage: Store the purified RNA at -80°C.

LiCl_Precipitation_Workflow start In Vitro Transcription Reaction add_licl Add 7.5 M LiCl start->add_licl incubate Incubate at -20°C add_licl->incubate pellet Centrifuge (Pellet RNA) incubate->pellet wash Wash with 70% Ethanol pellet->wash dry Air-dry Pellet wash->dry resuspend Resuspend in Nuclease-free Water dry->resuspend end Purified Biotinylated RNA resuspend->end

LiCl Precipitation Workflow

Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method provides the highest purity and is ideal for applications requiring precisely sized RNA probes.

Materials:

  • In vitro transcription reaction mixture containing biotinylated RNA

  • Denaturing polyacrylamide gel (with 7-8 M Urea)

  • 10x TBE buffer

  • 2x RNA loading buffer (containing formamide (B127407) and a tracking dye)

  • Nuclease-free water

  • Gel elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA)

  • Ethanol (100% and 70%)

  • UV transilluminator

  • Sterile scalpel or razor blade

  • Microcentrifuge and tubes

  • Rotating wheel or shaker

Procedure:

  • Sample Preparation: Mix the in vitro transcription reaction with an equal volume of 2x RNA loading buffer. Heat at 70°C for 5 minutes to denature the RNA, then immediately place on ice.[9]

  • Gel Electrophoresis:

    • Assemble the pre-cast or self-cast denaturing polyacrylamide gel in the electrophoresis apparatus.

    • Fill the reservoirs with 1x TBE buffer.

    • Load the denatured RNA sample into a well.

    • Run the gel at a constant power (e.g., 20 W) until the tracking dye has migrated to the desired position.[4]

  • Visualization:

    • Disassemble the gel apparatus.

    • Wrap the gel in plastic wrap.

    • Visualize the RNA bands by UV shadowing on a fluorescent TLC plate. The RNA will appear as a dark shadow.

  • Excision: Carefully excise the band corresponding to the full-length biotinylated RNA using a sterile scalpel.[10]

  • Elution:

    • Place the gel slice into a microcentrifuge tube.

    • Add 400-500 µL of gel elution buffer, ensuring the gel slice is submerged.

    • Incubate on a rotating wheel or shaker at room temperature overnight or at 37°C for 2-4 hours.[10]

  • RNA Recovery:

    • Centrifuge the tube to pellet the gel debris.

    • Carefully transfer the supernatant containing the eluted RNA to a new tube.

    • Precipitate the RNA by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 1 hour.

    • Pellet the RNA by centrifugation at maximum speed for 30 minutes at 4°C.

    • Wash the pellet with 70% ethanol and air-dry.

  • Resuspension: Resuspend the purified RNA in nuclease-free water.

  • Storage: Store at -80°C.

PAGE_Purification_Workflow cluster_electrophoresis Electrophoresis cluster_elution Elution and Precipitation start Denatured Biotinylated RNA Sample load Load onto Denaturing PAGE Gel start->load run Run Electrophoresis load->run visualize Visualize by UV Shadowing run->visualize excise Excise RNA Band visualize->excise elute Elute RNA from Gel Slice excise->elute precipitate Ethanol Precipitation elute->precipitate wash Wash and Dry Pellet precipitate->wash resuspend Resuspend RNA wash->resuspend end_node High-Purity Biotinylated RNA resuspend->end_node

Denaturing PAGE Purification Workflow

Quality Control: Dot Blot Analysis of Biotinylation

After purification, it is important to confirm the successful incorporation of biotin (B1667282) into the RNA. A simple dot blot is a semi-quantitative method to assess the level of biotinylation.

Materials:

  • Purified biotinylated RNA

  • Positive control (known biotinylated nucleic acid)

  • Negative control (unlabeled RNA)

  • Nylon membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Application: Spot 1-2 µL of serial dilutions of your purified RNA, positive control, and negative control onto a nylon membrane.[11]

  • Immobilization: Allow the spots to air dry, then crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.[11]

  • Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP conjugate for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound conjugate.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using a chemiluminescence imaging system. The intensity of the spots will be proportional to the amount of biotinylated RNA.[12]

Conclusion

The purification of this compound labeled RNA is a critical step for the success of many downstream applications. Spin column chromatography offers a rapid and efficient method suitable for most applications. LiCl precipitation is a cost-effective alternative, particularly for larger RNA transcripts. For applications demanding the highest purity and precise size selection, denaturing polyacrylamide gel electrophoresis is the method of choice. The selection of the most appropriate method should be based on the specific requirements of the experiment, balancing the need for purity, yield, and throughput.

References

Application of Biotin-16-UTP in Studying RNA-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between RNA molecules and RNA-binding proteins (RBPs) governs a vast array of cellular processes, including gene expression, splicing, translation, and localization. Dysregulation of these interactions is implicated in numerous diseases, making the study of RNA-protein interactions a critical area of research for both basic science and therapeutic development. Biotin-16-UTP, a biotinylated analog of uridine (B1682114) triphosphate, has emerged as an indispensable tool for the non-radioactive labeling of RNA. This allows for the sensitive and robust detection, purification, and analysis of RNA-protein complexes. The 16-carbon spacer arm on this compound minimizes steric hindrance, ensuring efficient incorporation by RNA polymerases and accessibility for streptavidin binding.[1]

This document provides detailed application notes and protocols for the use of this compound in key methodologies to study RNA-protein interactions, including in vitro transcription for probe generation, RNA pull-down assays, and Electrophoretic Mobility Shift Assays (EMSA).

Key Applications and Methodologies

This compound serves as a versatile reagent for multiple experimental approaches aimed at elucidating RNA-protein interactions.

  • In Vitro Transcription: this compound is readily incorporated into RNA transcripts by bacteriophage RNA polymerases (T7, T3, SP6), generating biotinylated RNA probes for use in subsequent binding assays.[2][3][4]

  • RNA Pull-Down Assays: Biotinylated RNA probes are used as "bait" to capture interacting proteins from cell lysates.[5][6][7] The high affinity between biotin (B1667282) and streptavidin-coated beads facilitates the efficient isolation of RNA-protein complexes for subsequent identification by mass spectrometry or western blotting.[5][7]

  • Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift or gel retardation assay, EMSA is a powerful technique to detect and characterize RNA-protein interactions in vitro.[8][9] The migration of a biotinylated RNA probe through a non-denaturing polyacrylamide gel is retarded upon binding to a protein, allowing for the visualization of the complex.[8][9]

Quantitative Data Summary

The following table summarizes typical quantitative parameters and concentrations used in experiments involving this compound for studying RNA-protein interactions. These values should be considered as a starting point, and optimization is often necessary for specific RNA-protein pairs.

ParameterApplicationTypical Range/ValueSource(s)
This compound:UTP Ratio In Vitro Transcription1:3 to 1:2[10]
In Vitro Transcription (HighYield Kit)35% this compound substitution (0.35 mM this compound, 0.65 mM UTP)[11][12]
Biotinylated RNA Probe RNA Pull-Down Assay2 - 3 µg[13][14]
Cell Lysate (Total Protein) RNA Pull-Down Assay100 - 500 µg[5][15]
Streptavidin Beads (Slurry) RNA Pull-Down Assay20 - 60 µL[5][13][14]
Competitor RNA (unlabeled) EMSA / Pull-Down2 - 8 µg (1x to 4x excess)[5]

Experimental Workflows and Signaling Pathways

In Vitro Transcription with this compound

This workflow illustrates the generation of a biotinylated RNA probe using T7 RNA polymerase. The process starts with a DNA template containing a T7 promoter upstream of the target RNA sequence.

in_vitro_transcription template Linearized DNA Template (with T7 Promoter) incubation Incubation (37°C) template->incubation reagents Transcription Mix: - T7 RNA Polymerase - ATP, GTP, CTP - UTP & this compound - Reaction Buffer reagents->incubation dnase DNase I Treatment (Template Removal) incubation->dnase purification RNA Purification (e.g., Spin Column) dnase->purification biotin_rna Biotinylated RNA Probe purification->biotin_rna

Caption: Workflow for generating biotinylated RNA probes via in vitro transcription.

RNA Pull-Down Assay Workflow

This diagram outlines the key steps of an RNA pull-down assay to identify proteins that bind to a specific RNA of interest.

rna_pull_down cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Analysis biotin_rna Biotinylated RNA Probe incubation Incubate RNA with Lysate (Formation of RNA-Protein Complexes) biotin_rna->incubation cell_lysate Cell Lysate cell_lysate->incubation strep_beads Add Streptavidin Beads incubation->strep_beads capture Capture Complexes strep_beads->capture wash Wash Beads (Remove non-specific binders) capture->wash elution Elute Proteins wash->elution analysis Protein Identification (Western Blot / Mass Spectrometry) elution->analysis emsa_workflow probe Biotinylated RNA Probe binding_reaction Binding Reaction probe->binding_reaction protein Protein Extract or Purified Protein protein->binding_reaction electrophoresis Non-denaturing PAGE binding_reaction->electrophoresis transfer Electro-transfer to Nylon Membrane electrophoresis->transfer detection Chemiluminescent Detection transfer->detection

References

Application Notes and Protocols: Mapping Transcription Start Sites Using Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification of transcription start sites (TSS) at a single-nucleotide resolution using a biotin-based enrichment strategy. The method leverages the specific labeling of the 5'-end of primary RNA transcripts, followed by affinity purification and subsequent analysis.

Introduction

The precise identification of transcription start sites is crucial for understanding gene regulation, promoter architecture, and the synthesis of functional transcripts. This protocol outlines a "Cap-Trapping" method that utilizes Biotin-16-UTP in a capping reaction to specifically label the 5'-triphosphate group of nascent RNA transcripts. This biotin (B1667282) tag allows for the selective enrichment of the 5'-ends of primary transcripts using streptavidin-coated magnetic beads. The captured RNA fragments can then be processed for downstream applications such as reverse transcription, PCR, and sequencing to map the exact genomic location of transcription initiation.

Principle of the Method

The core principle of this technique is the enzymatic addition of a biotinylated guanosine (B1672433) monophosphate (GMP) to the 5'-end of uncapped RNA, which is characteristic of primary transcripts. The enzyme Vaccinia Capping Enzyme is used to catalyze this reaction in the presence of this compound. The resulting biotin-capped RNA molecules are then captured on streptavidin beads, effectively isolating them from processed RNAs (which have a 7-methylguanosine (B147621) cap) and other cellular RNA species. This enrichment of 5'-end fragments is the key to accurately mapping transcription start sites.

Data Presentation

Table 1: Reagents for Biotin-Capping Reaction

ReagentStock ConcentrationFinal ConcentrationPurpose
Total RNA-1-5 µgStarting material containing primary transcripts.
Vaccinia Capping Enzyme10 U/µL1 U/µLCatalyzes the addition of a cap to the 5'-triphosphate RNA.
10X Capping Buffer10X1XProvides optimal pH and ionic conditions for the capping enzyme.
This compound10 mM0.5 mMSource of the biotinylated guanosine for capping.
RNase Inhibitor40 U/µL1 U/µLPrevents RNA degradation.
Nuclease-free Water-To final volumeAdjusts the final reaction volume.

Table 2: Key Components for Streptavidin Affinity Purification

ComponentSpecificationPurpose
Streptavidin Magnetic BeadsHigh-binding capacitySolid support for capturing biotinylated RNA.
Wash Buffer AHigh salt concentration (e.g., 2 M NaCl)Removes non-specific binding of proteins and RNA.
Wash Buffer BLow salt concentration (e.g., 150 mM NaCl)Removes residual contaminants.
Elution BufferBiotin solution (e.g., 50 mM Biotin)Competitively elutes the captured biotinylated RNA from the streptavidin beads.

Experimental Protocols

Protocol 1: Biotin-Capping of Primary Transcripts

This protocol describes the enzymatic labeling of the 5'-end of primary RNA transcripts with this compound.

Materials:

  • Total RNA sample

  • This compound (10 mM)

  • Vaccinia Capping Enzyme (e.g., NEB #M2080)

  • 10X Capping Buffer

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • In a sterile, RNase-free microcentrifuge tube, combine the following reagents on ice:

    • Total RNA: 1-5 µg

    • 10X Capping Buffer: 2 µL

    • This compound (10 mM): 1 µL

    • RNase Inhibitor: 0.5 µL

    • Vaccinia Capping Enzyme: 2 µL

    • Nuclease-free Water: to a final volume of 20 µL

  • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 37°C for 30 minutes.

  • Proceed immediately to affinity purification or store the reaction at -20°C.

Protocol 2: Affinity Purification of Biotin-Capped RNA

This protocol details the enrichment of biotin-capped RNA using streptavidin magnetic beads.

Materials:

  • Biotin-capped RNA from Protocol 1

  • Streptavidin magnetic beads (e.g., NEB #S1421)

  • Wash Buffer A (e.g., 10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA)

  • Wash Buffer B (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)

  • Elution Buffer (e.g., 50 mM Biotin in RNase-free water)

  • Magnetic separation rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Aliquot 50 µL of the bead slurry into a new RNase-free tube.

  • Place the tube on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.

  • Wash the beads twice with 200 µL of Wash Buffer A. After the final wash, resuspend the beads in 100 µL of Wash Buffer A.

  • Binding: Add the 20 µL biotin-capping reaction to the prepared beads. Incubate at room temperature for 15 minutes with gentle rotation to keep the beads suspended.

  • Washing: Place the tube on the magnetic rack and discard the supernatant.

  • Wash the beads twice with 200 µL of Wash Buffer A.

  • Wash the beads twice with 200 µL of Wash Buffer B.

  • Elution: After the final wash, remove all residual buffer. Resuspend the beads in 20 µL of Elution Buffer.

  • Incubate at room temperature for 10 minutes with occasional vortexing.

  • Place the tube on the magnetic rack and carefully transfer the supernatant containing the eluted, enriched 5'-end RNA to a new, sterile tube.

  • The enriched RNA is now ready for downstream analysis such as reverse transcription, adapter ligation, and sequencing.

Mandatory Visualization

TSS_Mapping_Workflow cluster_0 RNA Preparation & Capping cluster_1 Affinity Purification cluster_2 Downstream Analysis TotalRNA Total RNA (containing primary transcripts) CappingReaction Biotin-Capping Reaction (Vaccinia Capping Enzyme, this compound) TotalRNA->CappingReaction Labeling of 5'-triphosphate ends Binding Binding of Biotinylated RNA CappingReaction->Binding StreptavidinBeads Streptavidin Magnetic Beads StreptavidinBeads->Binding Washing Wash Steps (Removal of non-specific binders) Binding->Washing Elution Elution with Biotin Washing->Elution EnrichedRNA Enriched 5'-end RNA Elution->EnrichedRNA RT_PCR Reverse Transcription & PCR EnrichedRNA->RT_PCR Sequencing High-Throughput Sequencing RT_PCR->Sequencing TSS_Mapping Mapping to Genome & TSS Identification Sequencing->TSS_Mapping

Application Notes and Protocols: Enzymatic Incorporation of Biotin-16-UTP into RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic incorporation of Biotin-16-UTP into RNA probes. This non-radioactive labeling method is a versatile tool for a wide range of applications in molecular biology, including nucleic acid hybridization, RNA-protein interaction studies, and microarray analysis. The protocols detailed below are designed to ensure efficient and reproducible synthesis of biotinylated RNA.

Introduction

Biotin (B1667282), a small vitamin, exhibits an extraordinarily high and specific affinity for streptavidin and avidin (B1170675) (Kd ~10-14 mol/L).[1] This strong interaction forms the basis for a robust and sensitive detection system. Biotinylation involves the covalent attachment of biotin to a molecule of interest, in this case, an RNA transcript.[1] The enzymatic incorporation of this compound during in vitro transcription is a widely used method to generate biotin-labeled RNA probes. This process utilizes bacteriophage RNA polymerases such as T7, SP6, or T3, which incorporate the modified uridine (B1682114) triphosphate into the growing RNA chain.[2][3] The 16-atom spacer arm between the biotin and the UTP minimizes steric hindrance, allowing for efficient incorporation by the polymerase and subsequent detection by streptavidin conjugates.[4][5][6]

Biotinylated RNA probes offer a safe and convenient alternative to radioactive probes and are suitable for numerous applications, including:

  • Northern and Southern Blotting : Detection of specific RNA or DNA sequences.

  • In Situ Hybridization : Localization of RNA transcripts within cells and tissues.[4][5]

  • RNA Pull-Down Assays : Identification and isolation of RNA-binding proteins.[7][8]

  • Microarray Analysis : Gene expression profiling.[9]

  • Affinity Purification of RNA-Protein Complexes : Studying the intricate networks of RNA-protein interactions.[7][10]

Experimental Workflow

The overall process of generating and utilizing biotinylated RNA probes involves several key steps, from template preparation to final detection.

experimental_workflow cluster_prep Template Preparation cluster_transcription In Vitro Transcription & Labeling cluster_purification Purification & Quantification cluster_application Downstream Applications template_dna Linearized Plasmid DNA or PCR Product with Promoter (T7, SP6, T3) ivt In Vitro Transcription (T7, SP6, or T3 RNA Polymerase) template_dna->ivt dnase DNase I Treatment (Optional) ivt->dnase biotin_utp This compound ATP, CTP, GTP, UTP biotin_utp->ivt Incorporation purification RNA Purification (e.g., Spin Column) dnase->purification quantification Quantification & Quality Control (Spectrophotometry, Gel Electrophoresis) purification->quantification application Hybridization, Pull-down, etc. quantification->application detection Detection with Streptavidin Conjugate (HRP, AP, or Fluorophore) application->detection signaling_pathway_application cluster_probe Probe Generation cluster_pulldown Interaction Analysis cluster_analysis Protein Identification & Pathway Analysis biotin_rna Biotinylated RNA Probe incubation Incubation biotin_rna->incubation cell_lysate Cell Lysate cell_lysate->incubation streptavidin_beads Streptavidin Beads incubation->streptavidin_beads pulldown Affinity Pull-down streptavidin_beads->pulldown elution Elution pulldown->elution mass_spec Mass Spectrometry elution->mass_spec western_blot Western Blot elution->western_blot pathway_analysis Signaling Pathway Analysis mass_spec->pathway_analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Biotinylated RNA with Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields of biotinylated RNA during in vitro transcription experiments using Biotin-16-UTP.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield of biotinylated RNA?

Low yields of biotinylated RNA can stem from several factors, including:

  • Suboptimal this compound to UTP Ratio: An incorrect ratio can hinder the incorporation of the modified nucleotide or inhibit the RNA polymerase.[1][2][3]

  • Poor Quality DNA Template: The purity and integrity of your DNA template are critical for efficient transcription. Contaminants such as RNases, proteins, and salts can significantly reduce yield.[1][][5] Degraded or fragmented templates will also lead to incomplete transcripts.[]

  • RNase Contamination: RNases are ubiquitous and can rapidly degrade your newly synthesized RNA. It is crucial to maintain an RNase-free environment.[1][6]

  • Enzyme Concentration and Activity: The concentration and activity of the T7 RNA polymerase are key. Denatured or insufficient enzyme will result in low transcription efficiency.[][6]

  • Reaction Conditions: Incubation time, temperature, and the concentration of other reaction components like DTT can impact the final yield.[1][7]

Q2: What is the recommended ratio of this compound to UTP?

The optimal ratio of this compound to UTP can vary depending on the specific kit and experimental goals. However, a common starting point is a 1:3 or 1:2 molar ratio of this compound to UTP.[2] Some protocols suggest a 35% substitution of UTP with this compound achieves a good balance between labeling efficiency and reaction yield.[1][5] It is often recommended to optimize this ratio for your specific application.[1][5]

Q3: Can this compound inhibit T7 RNA polymerase?

While this compound is a substrate for T7 RNA polymerase, excessively high concentrations relative to UTP can potentially decrease the overall yield of aRNA.[3][8] It is important to follow recommended ratios to ensure efficient incorporation without significant inhibition.

Q4: How can I assess the quality of my biotinylated RNA?

You can analyze your biotinylated RNA transcript by agarose (B213101) gel electrophoresis and ethidium (B1194527) bromide staining to check for the expected size and integrity.[9] A spot assay in conjunction with nylon membranes and detection with a streptavidin-conjugate can be used to estimate the yield of biotin-labeled RNA.[9]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving issues of low biotinylated RNA yield.

Problem: Low or No Biotinylated RNA Yield

Possible Cause 1: Suboptimal Nucleotide Mix

  • Troubleshooting Step: Verify the concentrations of all NTPs, including this compound. Prepare fresh dilutions of your nucleotide stocks. Optimize the ratio of this compound to UTP. Start with a recommended ratio (e.g., 1:3 or 35% substitution) and perform a titration to find the optimal balance for your template.

Possible Cause 2: DNA Template Issues

  • Troubleshooting Step:

    • Purity: Ensure your DNA template is free of contaminants. Phenol/chloroform extraction followed by ethanol (B145695) precipitation is recommended for linearized plasmids.[1][9] For PCR products, using a purification kit can improve yields.[1][5]

    • Integrity: Run your template on an agarose gel to confirm its integrity and correct size. Avoid repeated freeze-thaw cycles and excessive vortexing which can cause template degradation.[]

    • Concentration: Use the recommended amount of template DNA in your reaction. While higher template concentrations can increase yield, excessive amounts may lead to the production of double-stranded RNA.[]

Possible Cause 3: RNase Contamination

  • Troubleshooting Step:

    • Maintain a strict RNase-free work environment. Use RNase-free tubes, tips, and water.[1][5]

    • Wear gloves and change them frequently.[1]

    • If you suspect RNase contamination in your template, purify it again. The presence of smeared RNA on a denaturing gel is an indicator of RNase activity.[2]

Possible Cause 4: Inactive Enzyme or Incorrect Reaction Setup

  • Troubleshooting Step:

    • Enzyme: Ensure the T7 RNA Polymerase has been stored correctly at -20°C and has not been inactivated.

    • Reaction Assembly: Assemble the reaction at room temperature, as spermidine (B129725) in the reaction buffer can cause DNA precipitation at low temperatures.[10]

    • Incubation Time: Optimize the incubation time. While 30 minutes to 2 hours is often sufficient, longer incubation times (4-16 hours) may be necessary for short transcripts (<300 nt) to achieve maximum yield.[1][2]

    • DTT: Consider adding DTT to a final concentration of 5mM, as this may help improve the RNA yield.[7]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
This compound:UTP Molar Ratio 1:3 to 1:2Optimization may be required for specific templates and applications.[2]
This compound Substitution ~35%A 35% substitution of UTP with this compound often provides a good balance between labeling and yield.[1][5]
Final NTP Concentration (ATP, CTP, GTP) 1 mM eachA common final concentration in the reaction mix.
Final UTP Concentration 0.65 mM (with 35% this compound)This concentration is an example and should be adjusted based on the this compound concentration.[1][5]
Final this compound Concentration 0.35 mM (with 35% this compound)This concentration is an example and should be adjusted based on the desired substitution level.[1][5]
DNA Template Amount 0.5 µg - 1 µgThe optimal amount may vary depending on the template size and transcription efficiency.[1][5]
Incubation Time 30 min - 4 hoursFor short transcripts (<300 nt), incubation can be extended up to 16 hours.[1][2]
Incubation Temperature 37°CStandard incubation temperature for T7 RNA polymerase.[1][2]

Experimental Protocols

Standard In Vitro Transcription Reaction with this compound

This protocol is a general guideline and may need to be adapted based on the specific instructions of your kit.

  • Thaw Reagents: Thaw all reaction components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[1] Mix each component by vortexing and briefly centrifuge.

  • Assemble Reaction Mix: In a nuclease-free microcentrifuge tube at room temperature, assemble the following components in the order listed:

    • Nuclease-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • ATP, CTP, GTP solution (to final concentration)

    • UTP and this compound solution (to desired final ratio and concentration)

    • DNA template (0.5 - 1 µg)

  • Mix and Add Enzyme: Gently vortex the mixture and briefly centrifuge. Add the T7 RNA Polymerase Mix last.

  • Incubate: Incubate the reaction at 37°C for 30 minutes to 4 hours.[1][5] For shorter transcripts, the incubation time can be extended.[2]

  • DNase Treatment (Optional): To remove the DNA template, add RNase-free DNase I and incubate according to the manufacturer's instructions.[9]

  • Purify RNA: Purify the biotinylated RNA using a suitable method, such as spin column purification or ethanol precipitation.[2]

Visual Troubleshooting Guide

Troubleshooting_Low_Biotinylated_RNA_Yield start Start: Low Biotinylated RNA Yield check_template 1. Check DNA Template Quality start->check_template template_ok Template OK? check_template->template_ok purify_template Action: Purify/Redo Template (Phenol:Chloroform or Kit) template_ok->purify_template No check_ratio 2. Verify this compound:UTP Ratio template_ok->check_ratio Yes purify_template->check_template ratio_ok Ratio Correct? check_ratio->ratio_ok optimize_ratio Action: Optimize Ratio (e.g., Titration) ratio_ok->optimize_ratio No check_rnase 3. Assess for RNase Contamination ratio_ok->check_rnase Yes optimize_ratio->check_ratio rnase_present RNase Suspected? check_rnase->rnase_present rnase_free_protocol Action: Use RNase-free Technique & Re-purify Components rnase_present->rnase_free_protocol Yes check_reaction 4. Review Reaction Conditions rnase_present->check_reaction No rnase_free_protocol->check_rnase conditions_ok Conditions Optimal? check_reaction->conditions_ok optimize_conditions Action: Optimize Incubation Time/Temp, Check Enzyme Activity conditions_ok->optimize_conditions No success High Yield Achieved conditions_ok->success Yes optimize_conditions->check_reaction

References

Optimizing Biotin-16-UTP to UTP Ratios in Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Biotin-16-UTP to UTP during in vitro transcription.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to UTP for in vitro transcription?

A common starting point for the molar ratio of this compound to UTP is between 1:3 and 1:2.[1] Many commercially available kits recommend a 35% substitution of this compound for UTP, which translates to a this compound to UTP ratio of approximately 1:1.86 (e.g., 0.35 mM this compound and 0.65 mM UTP).[2][3] This ratio typically provides a good balance between the efficiency of the transcription reaction and the degree of RNA labeling.[2][3] However, individual optimization is often necessary for specific applications and templates.[2][3]

Q2: How does altering the this compound:UTP ratio affect the transcription reaction?

Altering the ratio of biotinylated UTP to unlabeled UTP can have significant effects on the transcription reaction. A higher proportion of this compound can lead to increased labeling density, which may be desirable for some applications. However, excessively high concentrations of biotinylated nucleotides can decrease the overall yield of the transcribed RNA and potentially increase background noise in downstream applications.[4] Conversely, a lower ratio will result in less frequent biotin (B1667282) incorporation, which might be optimal for applications where the biotin label could interfere with molecular interactions, but it will also reduce the signal in detection assays.[5]

Q3: What are the signs of a suboptimal this compound:UTP ratio?

Signs of a suboptimal ratio include:

  • Low RNA Yield: If the concentration of this compound is too high, it can inhibit the T7 RNA polymerase, leading to a decrease in the amount of RNA produced.[4]

  • Poor Labeling Efficiency: A ratio with too little this compound will result in inefficient labeling, leading to weak or no signal in downstream detection assays.

  • High Background in Hybridization Experiments: Over-incorporation of biotin can sometimes lead to non-specific binding and high background in applications like Northern blots or microarray analyses.[4]

Q4: Can I use Biotin-11-UTP instead of this compound, and does the ratio need to be adjusted?

Yes, Biotin-11-UTP can be used as an alternative to this compound.[4] While the linker arm length does not significantly affect the incorporation of the modified UTP into the RNA transcript, it has been observed that longer linker arms might slightly hinder the subsequent purification of the amplified RNA (aRNA).[4] Some studies have found that Biotin-11-UTP can provide higher yields of aRNA.[4] The optimal ratio of Biotin-11-UTP to unlabeled UTP is similar to that of this compound, with a range of 25-60% biotin-UTP being acceptable for most applications.[4] A 35% substitution is also a common recommendation for Biotin-11-UTP.[6]

Q5: How can I assess the yield and labeling efficiency of my biotinylated RNA?

The yield of the transcribed RNA can be determined by measuring its absorbance at 260 nm (A260).[7] An A260 reading of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA.[6] The quality and size of the transcript can be analyzed by running a sample on a denaturing agarose (B213101) gel and staining with ethidium (B1194527) bromide.[8] To estimate the labeling efficiency, a dot blot assay can be performed. This involves spotting serial dilutions of the biotinylated RNA onto a nylon membrane, followed by detection with a streptavidin-alkaline phosphatase conjugate and a colorimetric or chemiluminescent substrate.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the biotin labeling of RNA via in vitro transcription.

ProblemPossible CausesRecommended Solutions
Low Yield of Biotinylated RNA Suboptimal this compound:UTP Ratio: An excessively high concentration of this compound can inhibit T7 RNA polymerase.[4]Titrate the this compound:UTP ratio. Start with a 1:3 ratio and test other ratios such as 1:2 and 1:4 to find the optimal balance for your specific template and application.
Poor Quality DNA Template: The purity and integrity of the DNA template are critical for high transcription yields.[2][9]Ensure the template DNA is free of RNases, proteins, and salts by using phenol/chloroform extraction and ethanol (B145695) precipitation.[8][9] For PCR products, gel purification is recommended.[8]
RNase Contamination: RNases can degrade the newly synthesized RNA, leading to low yields.Always use RNase-free water, tubes, and pipette tips.[2] Wear gloves and work in an RNase-free environment. Incorporate an RNase inhibitor in the reaction.[2][9]
Incorrect Incubation Time: The optimal incubation time can vary depending on the length of the transcript.For shorter transcripts (<300 nt), extending the incubation time to 4-16 hours may increase the yield.[1] For longer transcripts, a 2-hour incubation is often sufficient.[8][9]
No or Faint Signal in Detection Assays Inefficient Biotin Incorporation: The ratio of this compound to UTP may be too low.Increase the proportion of this compound in the reaction mix. Test ratios such as 1:2 or a 35% substitution of this compound.[2][3]
RNA Degradation: The biotinylated RNA probe may have been degraded by RNases.Follow strict RNase-free techniques during the transcription, purification, and handling of the RNA.[2]
Issues with Downstream Detection: Problems with the detection reagents (e.g., streptavidin conjugate) or protocol can lead to a weak signal.Ensure that all detection reagents are fresh and used at the recommended concentrations. Optimize blocking and washing steps in your hybridization protocol.[10]
High Background in Downstream Applications Over-labeling of the RNA Probe: A very high density of biotin labels can cause non-specific binding.[4]Decrease the molar ratio of this compound to UTP to reduce the frequency of biotin incorporation.
Excess Unincorporated this compound: Free biotinylated nucleotides can interfere with detection.Purify the biotinylated RNA after the transcription reaction to remove unincorporated nucleotides. This can be done using spin columns or ethanol precipitation.[10]

Experimental Protocols

Protocol: Optimizing the this compound to UTP Molar Ratio

This protocol provides a framework for systematically testing different molar ratios to determine the optimal condition for your experiment.

1. Prepare Nucleotide Mixes:

  • Prepare a master mix of ATP, GTP, and CTP at a final concentration of 10 mM each.[3]

  • Prepare separate working solutions of UTP (10 mM) and this compound (10 mM).[3]

2. Set Up a Series of Transcription Reactions:

  • Set up multiple 20 µL transcription reactions. In each reaction, vary the volumes of UTP and this compound to achieve the desired molar ratios (e.g., 1:3, 1:2, 1:1). Keep the total UTP + this compound concentration constant.

  • A standard reaction mix includes:

    • RNase-free water

    • 10x Transcription Buffer

    • 100 mM DTT

    • ATP/GTP/CTP mix

    • UTP and this compound

    • DNA template (0.5 - 1 µg)[2]

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Assemble all components at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the buffer.[7]

3. In Vitro Transcription:

  • Mix the components gently and centrifuge briefly.

  • Incubate the reactions at 37°C for 2 hours.[8][9] For shorter transcripts, the incubation time can be extended.[1]

4. (Optional) DNase Treatment:

  • To remove the DNA template, add RNase-free DNase I and incubate at 37°C for 15 minutes.[8] This step is crucial for applications like RNase protection assays.[8]

5. Purify the Biotinylated RNA:

  • Purify the RNA using a suitable method such as spin column chromatography or ethanol precipitation to remove unincorporated nucleotides, proteins, and salts.[9][10]

6. Assess Yield and Labeling Efficiency:

  • Measure the RNA concentration using a spectrophotometer at A260.[7]

  • Analyze the integrity of the RNA transcripts on a denaturing agarose gel.

  • Perform a dot blot assay to compare the labeling efficiency of the different ratios.

Visualizations

experimental_workflow cluster_prep Preparation cluster_transcription In Vitro Transcription cluster_cleanup Purification & QC prep_nucs Prepare Nucleotide Mixes (ATP, CTP, GTP, UTP, this compound) setup Assemble Reaction Mix (Vary this compound:UTP Ratio) prep_nucs->setup prep_template Prepare DNA Template (Linearized Plasmid or PCR Product) prep_template->setup incubate Incubate at 37°C (2-4 hours) setup->incubate dnase Optional: DNase I Treatment incubate->dnase purify Purify Biotinylated RNA (Spin Column or Precipitation) dnase->purify quantify Quantify Yield (A260) purify->quantify quality Assess Quality (Gel Electrophoresis) purify->quality efficiency Check Labeling Efficiency (Dot Blot) purify->efficiency

Caption: Workflow for optimizing this compound labeling.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low RNA Yield cause1 Suboptimal this compound:UTP Ratio? start->cause1 cause2 Poor DNA Template Quality? start->cause2 cause3 RNase Contamination? start->cause3 cause4 Incorrect Incubation Time? start->cause4 sol1 Titrate Ratio (e.g., 1:2, 1:3, 1:4) cause1->sol1 sol2 Purify Template (Phenol/Chloroform) cause2->sol2 sol3 Use RNase-free Reagents & Inhibitor cause3->sol3 sol4 Optimize Incubation (e.g., 4-16h for short transcripts) cause4->sol4

Caption: Troubleshooting guide for low RNA yield.

ratio_effects ratio This compound:UTP Ratio increase_ratio Increase Ratio ratio->increase_ratio decrease_ratio Decrease Ratio ratio->decrease_ratio yield RNA Yield increase_ratio->yield - labeling Labeling Efficiency increase_ratio->labeling + decrease_ratio->yield + decrease_ratio->labeling -

Caption: Effects of altering the this compound:UTP ratio.

References

Technical Support Center: Preventing RNA Degradation During Biotin-16-UTP Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent RNA degradation during Biotin-16-UTP labeling experiments. Maintaining RNA integrity is critical for the synthesis of high-quality, full-length biotinylated probes for use in various downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of RNA degradation during my labeling experiment?

A1: RNA degradation is most often caused by ribonuclease (RNase) contamination. RNases are highly stable and ubiquitous enzymes found on human skin, in dust, and on non-certified lab equipment.[1][2] Since even minute amounts of RNase can destroy an RNA sample, maintaining an RNase-free environment is crucial. Additionally, RNA is inherently less stable than DNA due to its chemical structure, making it susceptible to hydrolysis, especially at high temperatures.[2][3]

Q2: How can I establish and maintain an RNase-free work environment?

A2: Creating an RNase-free environment involves a multi-layered approach. Designate a specific area in the lab solely for RNA work.[4] Always wear gloves and change them frequently, especially after touching any surface that is not certified RNase-free.[5] Use certified RNase-free disposable plasticware and pipette tips.[4][6] Treat non-disposable glassware by baking at 180°C for several hours and clean surfaces and equipment with commercial RNase decontamination solutions.[2][7]

Q3: Is it necessary to add an RNase inhibitor to my this compound labeling reaction?

A3: Yes, it is highly recommended. While working in an RNase-free environment is the first line of defense, adding a potent RNase inhibitor to your in vitro transcription (IVT) reaction provides crucial protection for the newly synthesized RNA transcripts.[8][9] Many commercial labeling kits include an RNase inhibitor in their polymerase mix.[10] These inhibitors work by binding noncovalently to common RNases, inactivating them and safeguarding the integrity of your labeled RNA.[11][12]

Q4: My RNA appears intact before the purification step but is degraded afterward. What likely happened?

A4: This common issue strongly suggests that RNase contamination was introduced during the purification process.[13] Potential sources include contaminated purification columns, buffers, elution solutions, or collection tubes that were not certified RNase-free. It is also possible that RNases were introduced from the environment while handling the sample. Always use reagents and consumables specifically designed for RNA work and perform purification steps in your dedicated RNase-free zone.

Q5: Can the this compound labeling process itself harm the RNA?

A5: The enzymatic process of in vitro transcription, when performed correctly, does not inherently cause RNA degradation. However, factors within the reaction can lead to poor results. Contaminants in the DNA template, such as salts or ethanol (B145695), can inhibit the RNA polymerase, leading to failed or incomplete transcription rather than degradation.[8][14] The ratio of this compound to unlabeled UTP can also affect labeling efficiency and overall yield, but it does not directly cause RNA degradation.[10][15]

Troubleshooting Guide

Problem: The labeled RNA appears as a smear on an agarose (B213101) gel, indicating degradation.

Possible Cause Recommended Solution Citation
RNase Contamination RNases are the most common cause of RNA degradation. They can be introduced from hands, dust, or contaminated reagents and equipment.[1][2]
1. Review Handling Procedures: Always wear gloves and change them frequently. Avoid talking or breathing over open tubes.[3][5]
2. Decontaminate Workspace: Thoroughly clean your bench, pipettes, and centrifuges with an RNase decontamination solution.[3][6]
3. Use Certified Reagents: Ensure all water, buffers, and nucleotides are certified RNase-free. Use DEPC-treated water for solutions where appropriate, but avoid DEPC with Tris-based buffers.[7][5][6]
4. Add RNase Inhibitor: Always include a potent RNase inhibitor in your transcription reaction to protect the newly synthesized RNA.[9][16]
Impure DNA Template RNases carried over from the plasmid purification process can degrade the RNA transcript as it is being synthesized.[8]
1. Re-purify Template: Purify the linearized DNA template using phenol/chloroform extraction followed by ethanol precipitation or a reliable column-based kit to remove all contaminants.[17][18]
Incorrect Storage Improper storage, even for a short time, can lead to RNA degradation.[4]
1. Store Properly: Keep RNA on ice at all times during handling. For short-term storage, use -20°C, and for long-term storage, use -80°C.[2][4][19]

Problem: The in vitro transcription reaction failed or produced a very low yield of biotinylated RNA.

Possible Cause Recommended Solution Citation
Poor Quality DNA Template Contaminants like salts or ethanol inhibit RNA polymerase. Incomplete linearization of the plasmid can also cause reaction failure.[8][14]
1. Clean the Template: Precipitate the DNA template with ethanol to remove salts and other inhibitors.[8]
2. Verify Linearization: Run an aliquot of your digested plasmid on an agarose gel to confirm it has been completely linearized.[14]
Inactive T7 RNA Polymerase The enzyme may have lost activity due to improper storage or handling.[14]
1. Use a Control Template: Perform a parallel reaction with a control template (often provided in kits) to verify that the polymerase and other reagents are active.[14]
Incorrect Nucleotide Ratio An improper balance between this compound and unlabeled UTP can reduce transcription efficiency.[10]
1. Optimize UTP Ratio: Start with a recommended ratio, such as 35% this compound and 65% UTP. Optimize this ratio if yields are low.[10][20]

Visual Guides

Experimental and Logical Workflows

The following diagrams illustrate key processes and relationships to help you visualize and prevent RNA degradation.

cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Labeling Reaction cluster_post Phase 3: Purification & QC p1 Plasmid DNA Template p2 Linearize with Restriction Enzyme p1->p2 p3 Purify Linearized Template (RNase-Free) p2->p3 r1 Assemble IVT Reaction: - Template DNA - T7 RNA Polymerase - NTPs + this compound - RNase Inhibitor p3->r1 r2 Incubate at 37°C (2 hours) r1->r2 po1 DNase I Treatment (Remove DNA Template) r2->po1 po2 Purify Labeled RNA (e.g., Spin Column) po1->po2 po3 Quality Control (Gel Electrophoresis) po2->po3 po4 Final Product: Intact Biotinylated RNA po3->po4

Caption: Workflow for this compound RNA Labeling.

Degradation RNA Degradation (Smear on Gel) Human Human Sources Human->Degradation Hands Ungloved Hands 'Fingerases' Human->Hands Environment Environmental Sources Environment->Degradation Air Dust / Aerosols Environment->Air Reagents Contaminated Reagents Reagents->Degradation Water Non-certified Water Reagents->Water Buffers Improperly Prepared Buffers Reagents->Buffers Equipment Contaminated Equipment Equipment->Degradation Tubes Non-sterile Tubes/ Tips Equipment->Tubes Surfaces Benchtops Equipment->Surfaces Goal High-Integrity Biotinylated RNA Tier1 Workspace Control Tier1->Goal A1 Designated RNA Area Tier1->A1 A2 Regular Decontamination Tier1->A2 Tier2 Proper Technique & PPE Tier2->Goal B1 Always Wear Gloves Tier2->B1 B2 Change Gloves Frequently Tier2->B2 B3 Use Filter Tips Tier2->B3 Tier3 Reagent & Sample Handling Tier3->Goal C1 Use RNase-Free Consumables Tier3->C1 C2 Keep Samples on Ice Tier3->C2 C3 Use Certified Buffers/Water Tier3->C3 Tier4 In-Reaction Protection Tier4->Goal D1 Add RNase Inhibitor Tier4->D1

References

Troubleshooting guide for failed RNA pull-down with biotinylated probes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with RNA pull-down assays using biotinylated probes. The following question-and-answer format directly addresses common problems to help you identify and resolve potential issues in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm getting no or very low yield of my protein of interest. What are the possible causes and solutions?

A low yield of the target protein is a common issue that can stem from several factors throughout the experimental process. Systematically evaluating each step is crucial for identifying the bottleneck.

Potential Causes & Solutions:

  • Poor RNA Probe Quality or Quantity:

    • RNA Degradation: RNA is highly susceptible to degradation by RNases. It is critical to maintain an RNase-free environment throughout the experiment.[1][2] Use nuclease-free water, reagents, and plasticware, and wear gloves at all times.[1][2] The integrity of the biotinylated RNA probe should be checked on a denaturing gel before starting the pull-down assay.[3]

    • Inefficient Biotinylation: The biotin (B1667282) label may not be incorporated efficiently, or it may be sterically hindered.[4] Verify the biotinylation efficiency using a dot blot or a gel shift assay with streptavidin. Consider using a longer linker arm on the biotin molecule to reduce steric hindrance. End-labeling the probe is often preferable to internal labeling to minimize interference with protein binding.[5]

    • Insufficient Probe Concentration: The concentration of the biotinylated RNA probe may be too low to capture a detectable amount of the target protein. It is recommended to titrate the amount of the RNA probe to find the optimal concentration.[6][7]

  • Suboptimal Cell Lysate or Protein Source:

    • Low Abundance of Target Protein: The protein of interest may be expressed at very low levels in the chosen cell type or tissue.[8] Confirm the presence and relative abundance of the target protein in your input lysate via Western blot. If the protein is of low abundance, you may need to increase the amount of cell lysate used in the binding reaction.[3][9]

    • Incomplete Cell Lysis: Inefficient lysis can result in the target protein not being available to bind to the RNA probe.[1][10] Ensure that the lysis buffer and method are appropriate for your sample type to achieve complete cell disruption.[1]

    • Protein Degradation: Protease inhibitors should always be included in the lysis buffer to prevent the degradation of the target protein.[4]

  • Inefficient Binding or Pull-Down:

    • Suboptimal Binding Conditions: The composition of the binding buffer (e.g., salt concentration, pH, detergents) can significantly impact the RNA-protein interaction. These conditions may need to be optimized for your specific interaction.[3][6]

    • Ineffective Streptavidin Beads: The binding capacity of the streptavidin beads may be insufficient, or the beads may not have been properly equilibrated.[11] Ensure you are using a sufficient quantity of high-capacity streptavidin beads and that they are washed and prepared according to the manufacturer's instructions. Some studies have reported issues with magnetic beads, suggesting that agarose (B213101) beads might be a better choice in some cases.[6][12]

Q2: I'm observing high background with many non-specific proteins in my pull-down. How can I reduce this?

High background can mask the signal from your specific protein of interest and complicate downstream analysis. Several strategies can be employed to minimize non-specific binding.

Potential Causes & Solutions:

  • Non-Specific Binding to Beads: Proteins can non-specifically adhere to the streptavidin beads.

    • Pre-clearing the Lysate: Incubate the cell lysate with streptavidin beads alone before adding the biotinylated RNA probe. This step will help to remove proteins that have a natural affinity for the beads.[13]

    • Blocking the Beads: Block the beads with a solution of BSA or yeast tRNA before adding the cell lysate to saturate non-specific binding sites.[14]

  • Non-Specific Binding to the RNA Probe: Some proteins, known as RNA-binding proteins (RBPs), can bind to RNA in a non-sequence-specific manner.

    • Use of Competitor RNA: Include a non-specific competitor RNA, such as yeast tRNA or poly(dI-dC), in the binding reaction to compete with the biotinylated probe for non-specific RBPs.[3][13]

    • Optimize Washing Steps: Increase the stringency of the wash buffer by increasing the salt concentration or the detergent concentration (e.g., Tween-20, NP-40).[4][15] You can also increase the number and duration of the washing steps.[15]

  • Inclusion of Proper Controls:

    • "Beads Only" Control: A control reaction with streptavidin beads but no biotinylated RNA probe is essential to identify proteins that bind directly to the beads.[16]

    • Negative Control Probe: Use a scrambled or unrelated biotinylated RNA probe of a similar length and GC content to identify proteins that bind non-specifically to any RNA molecule.[17]

Q3: My pull-down experiment worked before, but now it's failing. What should I check?

Inconsistent results can be frustrating. A systematic review of your reagents and protocol is necessary to pinpoint the source of the variability.

Potential Causes & Solutions:

  • Reagent Integrity:

    • Degraded RNA Probe: Repeated freeze-thaw cycles can lead to the degradation of your biotinylated RNA probe. It is advisable to aliquot the probe after synthesis and store it at -80°C.[2]

    • Expired or Improperly Stored Reagents: Check the expiration dates of all buffers, enzymes, and other reagents. Ensure they have been stored under the recommended conditions.

    • Batch-to-Batch Variability in Beads: There can be variability between different lots of streptavidin beads. If you have recently switched to a new batch, this could be a source of the problem.

  • Experimental Execution:

    • RNase Contamination: A recent introduction of RNases into your workspace or reagents can lead to the degradation of your RNA probe.[1][2] A thorough cleaning of your workspace and equipment, and the use of fresh, certified nuclease-free reagents is recommended.

    • Changes in Cell Culture: Variations in cell confluency, passage number, or treatment conditions can affect the expression level of the target protein.

    • Inconsistent Lysis or Sonication: Changes in the method used to break up DNA, such as switching from a bioruptor to a probe sonicator, can introduce issues like foaming, which may impair protein binding.[18]

Quantitative Data Summary

For successful RNA pull-down, the relative amounts of the biotinylated probe, cell lysate, and streptavidin beads are critical. The following table provides a summary of recommended starting concentrations from various studies. Note that these are starting points, and optimization is often necessary for each specific RNA-protein interaction.

ComponentRecommended AmountSource
Biotinylated RNA Probe 2 µg (approx. 200 pmol)[6][7]
1 µg[16]
Titrate concentration[3][6]
Cell Lysate (Total Protein) 500 µg[6][16]
100 - 500 µg[7]
1.6 mg (Hela nuclear extract)[13]
Streptavidin Agarose Beads 20 µL (high capacity)[6][19]
30 µL[6]
Streptavidin Magnetic Beads 50 µL[16]

Experimental Protocols

Detailed Protocol for RNA Pull-Down Assay

This protocol provides a general framework. Specific details may need to be optimized for your particular experiment.

  • Preparation of Biotinylated RNA Probe:

    • Synthesize the RNA probe with a 5' or 3' biotin label. End-labeling is generally preferred.[5]

    • Verify the integrity and purity of the probe by running a sample on a denaturing polyacrylamide or agarose gel.[3]

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA or a specific IP lysis buffer) supplemented with protease and RNase inhibitors.[6][20]

    • Incubate on ice and then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Binding Reaction:

    • In a nuclease-free tube, combine the desired amount of cell lysate, biotinylated RNA probe, and non-specific competitor RNA (e.g., yeast tRNA).[6][13]

    • Add binding buffer to the final reaction volume. The composition of the binding buffer should be optimized for the specific RNA-protein interaction.[6]

    • Incubate the reaction with rotation at room temperature or 4°C for 1-2 hours.[6]

  • Capture of RNA-Protein Complexes:

    • Wash the streptavidin beads (agarose or magnetic) with the binding buffer.[19]

    • Add the washed beads to the binding reaction.

    • Incubate with rotation for another 1-2 hours at room temperature or 4°C.[6]

  • Washing:

    • Pellet the beads (by centrifugation for agarose or using a magnetic stand for magnetic beads).

    • Discard the supernatant.

    • Wash the beads multiple times with a stringent wash buffer to remove non-specifically bound proteins.[15][17] The number of washes and the composition of the wash buffer may need optimization.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody specific to your protein of interest.

Visualizations

RNA_Pulldown_Workflow Figure 1: Experimental Workflow for RNA Pull-Down Assay cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Analysis Probe Biotinylated RNA Probe Synthesis & QC Binding Incubate Probe + Lysate (with Competitor RNA) Probe->Binding Lysate Cell Lysate Preparation (with Protease/RNase Inhibitors) Lysate->Binding Capture Add Streptavidin Beads to Capture Complexes Binding->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Detect Analyze by Western Blot Elute->Detect

Caption: A schematic overview of the key steps in an RNA pull-down experiment.

Troubleshooting_Guide Figure 2: Troubleshooting Logic for Failed RNA Pull-Down cluster_yield Low/No Yield cluster_background High Background Start Problem: Failed RNA Pull-Down Low_Yield Low Yield? Start->Low_Yield Low/No Signal High_Background High Background? Start->High_Background High Background Yield_Probe Check RNA Probe: - Integrity (Gel) - Biotinylation (Dot Blot) Yield_Lysate Check Lysate: - Protein Presence (Input WB) - Lysis Efficiency Yield_Binding Optimize Binding: - Buffer Conditions - Bead Capacity BG_Beads Reduce Bead Binding: - Pre-clear Lysate - Block Beads (BSA/tRNA) BG_RNA Reduce RNA Binding: - Add Competitor RNA - Increase Wash Stringency BG_Controls Run Controls: - 'Beads Only' - Scrambled Probe Low_Yield->Yield_Probe Low_Yield->Yield_Lysate Low_Yield->Yield_Binding High_Background->BG_Beads High_Background->BG_RNA High_Background->BG_Controls

Caption: A decision tree to guide troubleshooting for common RNA pull-down issues.

References

Effect of spacer arm length on Biotin-16-UTP incorporation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of Biotin-16-UTP during in vitro transcription experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of the spacer arm in this compound?

The 16-atom spacer arm in this compound links the biotin (B1667282) molecule to the uridine (B1682114) triphosphate (UTP). This linker is designed to minimize steric hindrance between the bulky biotin moiety and the RNA polymerase enzyme, thereby facilitating its incorporation into the nascent RNA transcript. A longer spacer arm can also improve the efficiency of downstream applications by making the biotin more accessible to avidin (B1170675) or streptavidin for detection or purification.

Q2: How does the spacer arm length of biotinylated UTP affect incorporation efficiency and RNA yield?

While various linker arm sizes, such as those in Biotin-11-UTP and this compound, may not dramatically alter the enzymatic incorporation of the modified UTP during in vitro transcription, there can be subtle effects on the overall yield and subsequent applications. Some studies suggest that shorter spacer arms, as in Biotin-11-UTP, may lead to slightly higher yields of amplified RNA (aRNA).[1] Conversely, longer spacer arms are often preferred to reduce steric hindrance in downstream applications involving streptavidin binding.[2]

Q3: What is the optimal ratio of this compound to unlabeled UTP in an in vitro transcription reaction?

The optimal ratio can vary depending on the specific application and desired labeling density. A common starting point is a 1:2 or 1:3 molar ratio of this compound to unlabeled UTP.[3] For many kits, a 35% substitution of this compound for UTP is recommended to achieve a good balance between labeling efficiency and reaction yield.[4][5] However, for optimal results, it is advisable to empirically test different ratios.

Q4: Can the incorporation of this compound affect the electrophoretic mobility of the resulting RNA?

Yes, the incorporation of biotin moieties increases the molecular weight of the RNA transcript. This can lead to a noticeable decrease in electrophoretic mobility, causing the biotinylated RNA to migrate slower than its unlabeled counterpart on a gel. This shift is an expected outcome and can serve as an initial indicator of successful labeling.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Yield of Biotinylated RNA Suboptimal this compound:UTP Ratio: An excessively high ratio of this compound to unlabeled UTP can inhibit the RNA polymerase, leading to reduced transcript yields.[1]Empirically test different ratios of this compound to UTP. Start with a recommended ratio (e.g., 1:3 or 35% substitution) and perform a titration to find the optimal balance for your specific template and polymerase.[3][4][5]
Poor Template DNA Quality: Contaminants in the DNA template, such as residual proteins, salts, or RNases, can inhibit the transcription reaction.[4]Purify the linearized DNA template after restriction digestion using phenol/chloroform extraction followed by ethanol (B145695) precipitation or a suitable column purification kit.[7]
Weak or No Signal in Downstream Detection Assays (e.g., Northern Blot, pull-down) Inefficient Biotin Incorporation: The labeling reaction may not have been efficient, resulting in a low density of biotin tags on the RNA probe.Verify the integrity and concentration of your this compound. Optimize the ratio of biotinylated to unlabeled UTP. Ensure all reaction components are properly thawed and mixed.
Steric Hindrance: The biotin tag, even with a 16-atom spacer, may be sterically hindered, preventing efficient binding of streptavidin. This can be an issue with highly structured RNA molecules.Consider using a biotinylated nucleotide with an even longer spacer arm if available. Alternatively, ensure that denaturation steps in your downstream protocol are sufficient to make the biotin accessible.
Altered RNA Function or Binding Properties Interference from Biotin Modification: The presence of biotin, even on a spacer arm, can potentially interfere with the biological activity or binding interactions of the RNA molecule.If functional disruption is suspected, consider reducing the density of biotin labeling by lowering the this compound:UTP ratio. Alternatively, site-specific labeling methods could be explored if the location of the modification is critical.

Data Summary

The choice of spacer arm length can influence the final yield of biotinylated RNA. The following table summarizes a qualitative comparison based on available data.

Biotinylated NucleotideSpacer Arm Length (atoms)Relative aRNA YieldConsiderations
Biotin-11-UTP11HigherMay be preferable when maximizing RNA yield is the primary goal.[1]
This compound16Slightly LowerThe longer spacer arm can be advantageous for downstream applications requiring streptavidin binding by reducing steric hindrance.[2]

Experimental Protocols

In Vitro Transcription for this compound Labeling

This protocol is a general guideline for the enzymatic synthesis of biotin-labeled RNA probes using T7, SP6, or T3 RNA polymerase.

Materials:

  • Linearized template DNA (0.5-1 µg) containing the appropriate promoter (T7, SP6, or T3)

  • 10X Transcription Buffer

  • ATP, GTP, CTP Solution (10 mM each)

  • UTP Solution (10 mM)

  • This compound Solution (10 mM)

  • RNA Polymerase (T7, SP6, or T3)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thawing and Preparation: Thaw all reagents at room temperature, except for the RNA polymerase and RNase inhibitor, which should be kept on ice. Mix each component by vortexing and briefly centrifuge to collect the contents.

  • Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL
10X Transcription Buffer2 µL1X
ATP, GTP, CTP Mix (10 mM each)2 µL1 mM each
UTP (10 mM)1.3 µL0.65 mM
This compound (10 mM)0.7 µL0.35 mM
Linearized Template DNA (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL
RNA Polymerase2 µL
  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended.[3]

  • Template Removal (Optional): To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.

  • Purification: Purify the biotinylated RNA using phenol/chloroform extraction and ethanol precipitation or a suitable column-based purification kit.

  • Quantification and Analysis: Determine the concentration of the purified RNA. The integrity and labeling can be assessed by gel electrophoresis, where a mobility shift compared to an unlabeled control indicates successful biotin incorporation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction template Linearized DNA Template assemble Assemble Reaction Mix template->assemble reagents Transcription Reagents (NTPs, this compound, Buffer, Polymerase) reagents->assemble incubate Incubate at 37°C assemble->incubate dnase DNase Treatment (Optional) incubate->dnase purify Purify Biotinylated RNA dnase->purify analyze Analyze and Quantify purify->analyze

In vitro transcription and biotin labeling workflow.

troubleshooting_workflow start Start: Low RNA Yield or Weak Signal check_yield Is RNA yield low? start->check_yield check_signal Is downstream signal weak? check_yield->check_signal No optimize_ratio Optimize this compound:UTP ratio (e.g., decrease % biotin-UTP) check_yield->optimize_ratio Yes verify_incorporation Confirm biotin incorporation (e.g., gel shift assay) check_signal->verify_incorporation Yes check_template Check DNA template quality and quantity optimize_ratio->check_template end Problem Resolved optimize_ratio->end check_template->end optimize_detection Optimize downstream detection conditions (e.g., streptavidin concentration, incubation time) verify_incorporation->optimize_detection consider_spacer Consider steric hindrance. Could a different spacer arm be beneficial? optimize_detection->consider_spacer consider_spacer->end

Troubleshooting workflow for this compound labeling.

References

How to remove unincorporated Biotin-16-UTP after transcription.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of unincorporated Biotin-16-UTP following an in vitro transcription reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unincorporated this compound after my transcription reaction?

A1: The presence of unincorporated this compound can interfere with downstream applications. Free biotin (B1667282) can bind to streptavidin-coated surfaces (e.g., beads, plates, or arrays), leading to high background signals and reduced sensitivity in detection assays. This competition for binding sites can also lower the efficiency of capturing your biotinylated RNA probe, resulting in false-negative or weak positive signals.

Q2: What are the most common methods to remove unincorporated this compound?

A2: The three most widely used methods for purifying biotinylated RNA and removing unincorporated nucleotides are:

  • Spin Column Chromatography: Utilizes a silica (B1680970) membrane to selectively bind RNA while smaller molecules like unincorporated nucleotides are washed away.

  • Ethanol (B145695) Precipitation: A classic technique that uses alcohol and salt to precipitate nucleic acids, leaving smaller contaminants like free nucleotides in the supernatant.

  • Gel Filtration Chromatography (Size-Exclusion Chromatography): Separates molecules based on their size. Larger RNA molecules pass through the column more quickly than smaller, unincorporated this compound molecules.

Q3: Which purification method is best for my experiment?

A3: The choice of method depends on several factors, including the size of your RNA transcript, the required purity, desired yield, and the downstream application. Refer to the comparison tables below for a detailed breakdown of each method's advantages and disadvantages. For most standard applications requiring high purity and ease of use, spin column chromatography is a popular choice.

Comparison of Purification Methods

The following tables provide a quantitative comparison of the three main methods for removing unincorporated this compound.

Table 1: Efficiency of Unincorporated this compound Removal and RNA Yield

MethodEfficiency of Nucleotide RemovalExpected RNA Yield
Spin Column Chromatography >99%70-95%
Ethanol Precipitation 90-95%70-90%[1]
Gel Filtration (FPLC) >99%>90%[1]

Table 2: Method Characteristics and Considerations

FeatureSpin Column ChromatographyEthanol PrecipitationGel Filtration (FPLC)
Time Required ~10-15 minutes~1-2 hours (plus overnight option)~1-4 hours
Required Equipment MicrocentrifugeMicrocentrifuge, -20°C or -80°C freezerFPLC system, chromatography columns
Best For High-throughput applications, ease of use, high purity.Concentrating dilute RNA samples, cost-effective option.Large-scale purification, highest purity, and size-based separation.
RNA Size Limitations Some columns have a lower size cutoff (e.g., >17-200 nt).Less efficient for very short RNA (<100 nt).Dependent on the column's fractionation range.
Cost per Sample ModerateLowHigh

Troubleshooting Guides

Problem 1: Low Yield of Biotinylated RNA After Purification

Possible Cause Suggestion
Incomplete Elution (Spin Column) Ensure the elution buffer is applied directly to the center of the column matrix. For higher yields, consider a second elution step.
RNA Pellet Loss (Ethanol Precipitation) Use a co-precipitant like GlycoBlue™ to visualize the pellet. Be careful when decanting the supernatant.
Suboptimal Precipitation Conditions (Ethanol Precipitation) For smaller RNA fragments (<100 nt), increase the ethanol volume to 3 times the sample volume and consider adding MgCl₂ to a final concentration of 0.01 M.[2]
RNA Degradation Work in an RNase-free environment. Use RNase-free reagents and equipment. Store purified RNA at -80°C.

Problem 2: High Background in Downstream Applications (Indicating Residual Free Biotin)

Possible Cause Suggestion
Inefficient Washing (Spin Column) Perform an additional wash step as per the manufacturer's protocol. Ensure the column tip does not touch the flow-through during transfer.
Incomplete Precipitation of RNA (Ethanol Precipitation) Ensure optimal salt and ethanol concentrations. For smaller RNAs, consider a longer incubation at low temperatures.
Co-precipitation of Nucleotides (Ethanol Precipitation) Ensure the ethanol wash step is performed correctly with 70-80% ethanol to remove residual salts and unincorporated nucleotides.
Incorrect Column Choice (Gel Filtration) Use a gel filtration column with a fractionation range appropriate for separating your RNA transcript from free nucleotides.

Experimental Protocols

Protocol 1: Spin Column Chromatography

This protocol is a general guideline; always refer to the manufacturer's instructions for your specific spin column kit.

Materials:

  • RNA spin column and collection tubes

  • Binding buffer

  • Wash buffer

  • RNase-free water or elution buffer

  • Ethanol (96-100%)

  • Microcentrifuge

Procedure:

  • Binding: Add binding buffer and ethanol to your in vitro transcription reaction mixture.

  • Loading: Transfer the mixture to the spin column placed in a collection tube.

  • Centrifugation: Centrifuge for 1 minute at ≥8,000 x g. Discard the flow-through.

  • Washing: Add wash buffer to the column and centrifuge for 1 minute. Discard the flow-through. Repeat this wash step.

  • Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

  • Elution: Transfer the column to a clean, RNase-free microcentrifuge tube. Add RNase-free water or elution buffer to the center of the membrane.

  • Final Centrifugation: Incubate for 1 minute at room temperature, then centrifuge for 1 minute to elute the purified biotinylated RNA.

Spin_Column_Workflow cluster_0 Spin Column Purification A 1. Bind RNA (Add Binding Buffer + Ethanol) B 2. Load onto Column A->B Transfer Mixture C 3. Centrifuge (Discard Flow-through) B->C Centrifuge D 4. Wash (Add Wash Buffer, Centrifuge) C->D Repeat Wash E 5. Dry Spin (Remove Residual Ethanol) D->E Centrifuge F 6. Elute (Add RNase-free Water) E->F Transfer to new tube G Purified Biotinylated RNA F->G Centrifuge

Spin Column Purification Workflow
Protocol 2: Ethanol Precipitation

Materials:

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol, pre-chilled to -20°C

  • 70% Ethanol, pre-chilled to -20°C

  • GlycoBlue™ Co-precipitant (optional, for visualization)

  • RNase-free water

  • Microcentrifuge

Procedure:

  • Adjust Volume: Bring the volume of your transcription reaction to 100 µL with RNase-free water.

  • Add Salt: Add 10 µL of 3 M NaOAc (final concentration 0.3 M) and mix thoroughly.[3][4][5]

  • Add Co-precipitant (Optional): Add 1-2 µL of GlycoBlue™.

  • Add Ethanol: Add 2.5 to 3 volumes (250-300 µL) of cold 100% ethanol and vortex briefly.[3][4]

  • Precipitate: Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.[3][4][5]

  • Pellet RNA: Centrifuge at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C.

  • Wash Pellet: Carefully decant the supernatant. Add 500 µL of cold 70% ethanol and centrifuge for 5 minutes at 4°C.

  • Dry Pellet: Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend: Resuspend the RNA pellet in a suitable volume of RNase-free water.

Ethanol_Precipitation_Workflow cluster_1 Ethanol Precipitation A 1. Add NaOAc (and optional co-precipitant) B 2. Add Cold 100% Ethanol A->B Mix C 3. Incubate at -20°C or -80°C B->C Precipitate D 4. Centrifuge to Pellet RNA C->D Centrifuge E 5. Wash with 70% Ethanol D->E Wash F 6. Air-dry Pellet E->F Dry G Purified Biotinylated RNA F->G Resuspend

Ethanol Precipitation Workflow
Protocol 3: Gel Filtration (Size-Exclusion) Chromatography

This protocol is a general guideline for using a Fast Performance Liquid Chromatography (FPLC) system.

Materials:

  • FPLC system

  • Size-exclusion chromatography column (e.g., Superdex 75 or 200)[6][7]

  • RNase-free running buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 6.5)[6][7]

  • Syringe filters (0.22 µm)

Procedure:

  • System Preparation: Equilibrate the FPLC system and the size-exclusion column with filtered and degassed RNase-free running buffer.

  • Sample Preparation: If necessary, centrifuge your transcription reaction to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Chromatography: Run the chromatography at the recommended flow rate for your column. The larger biotinylated RNA will elute before the smaller, unincorporated this compound.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 260 nm.

  • Analysis: Analyze the collected fractions containing the RNA peak by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm purity and integrity.

  • Pooling and Concentration: Pool the pure fractions and concentrate the RNA using a centrifugal filter unit if necessary.

Gel_Filtration_Workflow cluster_2 Gel Filtration (FPLC) A 1. Equilibrate FPLC System and Column B 2. Prepare and Filter Sample A->B Prepare System C 3. Inject Sample onto Column B->C Load Sample D 4. Run Chromatography C->D Separate by Size E 5. Collect and Analyze Fractions D->E Monitor UV 260nm F Purified Biotinylated RNA E->F Pool Pure Fractions

Gel Filtration (FPLC) Workflow

References

Technical Support Center: Enhancing Detection of Biotin-16-UTP Labeled Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of detecting Biotin-16-UTP labeled transcripts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of this compound to UTP for in vitro transcription?

A typical starting point for incorporating this compound in an in vitro transcription reaction is a 35% substitution for UTP.[1][2] This ratio generally provides a good balance between labeling efficiency and the yield of the transcription reaction. However, the optimal ratio can be application-dependent and may require empirical optimization. For some applications, a range of 25-60% Biotin-UTP can provide acceptable detection.[3]

Q2: How does the linker arm length of biotinylated UTP affect the experiment?

This compound has a 16-atom linker arm separating the biotin (B1667282) molecule from the UTP.[1][2][4] This longer linker can reduce steric hindrance, potentially allowing for more efficient binding of streptavidin conjugates to the biotin label on the RNA transcript. While different linker arm lengths may not significantly affect the incorporation of the modified UTP during in vitro transcription, longer linkers might slightly impede the subsequent purification of the labeled RNA.[3]

Q3: Can I use milk as a blocking agent in my detection protocol?

No, it is strongly advised to avoid using milk or non-fat dry milk as a blocking agent when working with biotin-streptavidin detection systems.[5] Milk contains endogenous biotin, which will bind to the streptavidin-HRP conjugate and competitively inhibit its binding to your biotinylated probe, leading to a weak or absent signal.[5] Recommended biotin-free blocking agents include Bovine Serum Albumin (BSA) or fish gelatin.[5]

Q4: What are the main advantages of using biotin-based probes over radioactive probes?

Biotin-labeled probes offer several advantages over radioactive probes, including enhanced stability, improved safety, and faster detection times.[6][7] The disposal of non-radioactive probes is also significantly less cumbersome. While radioactive probes have historically been considered the gold standard for sensitivity, advances in non-radioactive signal amplification techniques have made biotin-based detection a highly competitive alternative for many applications.[7]

Troubleshooting Guide

Low signal or high background are common issues encountered when detecting biotinylated transcripts. This guide provides a systematic approach to troubleshooting these problems.

Low or No Signal

A weak or absent signal can arise from various stages of the experimental workflow. A step-by-step investigation is the most effective way to identify and resolve the issue.

G

Potential Cause Recommended Solution
Inefficient Biotin Labeling Verify the incorporation of this compound using a dot blot assay and detection with streptavidin-HRP. Optimize the this compound to UTP ratio in the in vitro transcription reaction; a 35% substitution is a good starting point.[1][2] Ensure the quality of the DNA template is high, as this directly impacts transcription efficiency.[2]
Probe or Target Degradation Run the biotinylated RNA probe and target RNA on a denaturing gel to check for integrity. Use RNase inhibitors during the labeling and hybridization steps to prevent degradation.
Suboptimal Hybridization Titrate the concentration of the biotinylated probe. Optimize hybridization temperature and incubation time. Ensure the hybridization buffer composition is appropriate for your application.
Inefficient Detection Ensure the streptavidin-conjugate (e.g., Streptavidin-HRP) is not expired and has been stored correctly. Increase the concentration of the streptavidin-conjugate, or try a fresh batch. Ensure the substrate for the enzyme (e.g., chemiluminescent substrate for HRP) is active and not expired. Increase the substrate incubation time to allow for sufficient signal development.[5]
Overly Stringent Washing If the signal is uniformly weak, the washing steps may be too stringent. Reduce the salt concentration or detergent concentration in the wash buffers. Decrease the number or duration of washes.[5]
Low Abundance of Target Transcript Increase the amount of starting material (e.g., total RNA).[8] Consider using a signal amplification technique such as Tyramide Signal Amplification (TSA).[9][10][11]
High Background

High background can obscure specific signals and lead to false positives. The following table outlines common causes and solutions for high background.

Potential Cause Recommended Solution
Insufficient Blocking Ensure the blocking step is performed for a sufficient duration with an appropriate blocking agent (e.g., BSA, fish gelatin). Avoid using milk as a blocking agent due to its endogenous biotin content.[5]
Non-specific Probe Binding Increase the stringency of the hybridization and wash conditions (e.g., higher temperature, lower salt concentration). Include blocking agents like sheared salmon sperm DNA in the hybridization buffer.
Streptavidin-Conjugate Concentration Too High Titrate the concentration of the streptavidin-conjugate to find the optimal balance between signal and background.[5]
Insufficient Washing Increase the number and/or duration of the wash steps to more effectively remove non-specifically bound probe and detection reagents.[5]
Endogenous Biotin Some tissues and cells (e.g., kidney, liver) have high levels of endogenous biotin, which can cause background staining.[12] Use an endogenous biotin blocking kit if you suspect this is an issue.[12]
Drying of the Membrane/Slide Ensure the membrane or slide does not dry out at any point during the blocking, hybridization, or washing steps, as this can lead to irreversible, high background.
Nylon Membrane Variability Nylon membranes can exhibit lot-to-lot variability in background signal.[13] Consider testing membranes from different vendors or lots. A post-signaling wash solution containing free biotin can help reduce non-specifically bound enzyme-conjugated streptavidin.[13]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Labeled RNA Probes

This protocol is a general guideline for producing randomly biotin-modified RNA probes via in vitro transcription using T7 RNA Polymerase.

Materials:

  • Linearized template DNA with a T7 promoter (0.5 - 1 µg)

  • HighYield T7 Reaction Buffer (10x)

  • ATP, GTP, CTP solutions (100 mM each)

  • UTP solution (100 mM)

  • This compound solution (10 mM)

  • HighYield T7 RNA Labeling Polymerase Mix

  • DTT (100 mM)

  • RNase-free water

  • RNase inhibitor (optional, but recommended)

  • DNase I (RNase-free)

Procedure:

  • Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

  • Prepare a nucleotide mix with the desired this compound to UTP ratio. For a 35% substitution in a 20 µl reaction, the final concentrations would be 1 mM ATP, GTP, CTP, 0.65 mM UTP, and 0.35 mM this compound.[1]

  • Assemble the reaction at room temperature in a nuclease-free microtube in the following order:

    • RNase-free water (to a final volume of 20 µl)

    • 2 µl 10x HighYield T7 Reaction Buffer

    • 2 µl 100 mM DTT

    • Template DNA (0.5 - 1 µg)

    • Nucleotide mix

    • 2 µl HighYield T7 RNA Labeling Polymerase Mix

  • Mix gently by pipetting and spin down briefly.

  • Incubate at 37°C for 30 minutes to 2 hours. Longer incubation times may increase the yield for some templates.

  • (Optional) To remove the DNA template, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the biotinylated RNA probe using a suitable method, such as spin column chromatography or ethanol (B145695) precipitation.

G

Protocol 2: Tyramide Signal Amplification (TSA) for Enhanced Detection

TSA is a powerful technique to amplify the signal from biotinylated probes, especially for detecting low-abundance transcripts.[9][10][11]

Principle:

  • A biotinylated probe hybridizes to the target transcript.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate binds to the biotin on the probe.

  • In the presence of hydrogen peroxide, the HRP catalyzes the conversion of biotin-tyramide into a highly reactive radical.

  • This reactive biotin-tyramide covalently binds to adjacent tyrosine residues on proteins near the hybridization site, depositing a high concentration of biotin molecules.

  • These deposited biotins are then detected with a fluorescently labeled streptavidin, resulting in significant signal amplification.

G

Procedure Outline:

  • Perform in situ hybridization (ISH) or Northern blot with your this compound labeled probe as per your standard protocol.

  • After post-hybridization washes, block the sample.

  • Incubate with a Streptavidin-HRP conjugate.

  • Wash to remove unbound conjugate.

  • Prepare the biotin-tyramide working solution in amplification buffer containing hydrogen peroxide.

  • Incubate the sample with the biotin-tyramide solution for 5-15 minutes at room temperature.[10]

  • Wash thoroughly to remove unreacted tyramide.

  • Incubate with a fluorescently labeled streptavidin conjugate.

  • Perform final washes and proceed with imaging.

Quantitative Data Summary

Parameter Recommended Value/Range Reference
This compound Substitution 35% (typical starting point)[1][2]
Biotin-UTP Concentration Range 25-60%[3]
In Vitro Transcription Template DNA 0.5 - 1 µg per 20 µl reaction[2]
Biotin-Streptavidin Dissociation Constant (Kd) ~10⁻¹⁵ M[14][15]
TSA Incubation Time (Biotin-Tyramide) 5 - 15 minutes[10]

References

Common pitfalls in using Biotin-16-UTP and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-16-UTP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments involving biotinylated probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a modified uridine (B1682114) triphosphate that contains a biotin (B1667282) molecule attached via a 16-atom spacer arm.[1] It is primarily used for the non-radioactive labeling of RNA probes through in vitro transcription.[2][3] RNA polymerases such as SP6, T7, and T3 can incorporate this compound into newly synthesized RNA transcripts, replacing the natural UTP.[2] These biotinylated RNA probes can then be used in various molecular biology applications, including Northern blotting, in situ hybridization, and microarray analysis.[4][5] The detection of these probes is typically achieved through the high-affinity interaction between biotin and streptavidin or avidin, which is often conjugated to a fluorescent dye or an enzyme like alkaline phosphatase (AP) or horseradish peroxidase (HRP).[6][7]

Q2: How should I store this compound?

Proper storage of this compound is crucial for maintaining its stability and functionality. It is recommended to store the product at -15 to -25°C.[4] Some manufacturers ship the product on dry ice or gel packs.[4] While short-term exposure to ambient temperatures (up to one week) may be possible, repeated freeze-thaw cycles should be avoided.[4][5][8] For frequent use, it is advisable to aliquot the solution into smaller volumes to minimize degradation.[9] Under proper storage conditions, this compound is stable for at least 12 months.[2][4]

Q3: What is the optimal ratio of this compound to UTP in an in vitro transcription reaction?

The optimal ratio of this compound to unlabeled UTP is a critical parameter that influences both the labeling efficiency and the yield of the in vitro transcription reaction. A common starting point is a molar ratio of 1:3 or 1:2 (this compound:UTP).[10] Many commercially available kits recommend a 35% substitution of this compound.[8][11] This ratio typically provides a good balance between obtaining a sufficient number of biotin labels for strong signal detection and not compromising the activity of the RNA polymerase, which can be inhibited by high concentrations of modified nucleotides.[12] However, the optimal ratio can be application-dependent and may require empirical determination.[11][13] For instance, some protocols suggest that a range of 25-60% Biotin-UTP can be acceptable for microarray applications.[12]

Troubleshooting Guides

Problem 1: Weak or No Signal

A weak or absent signal is a common issue in experiments using biotinylated probes. The following guide provides a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow for Weak or No Signal

weak_signal_troubleshooting start Weak or No Signal check_labeling 1. Verify Biotin Labeling Efficiency (e.g., dot blot, HABA assay) start->check_labeling relabel Re-label Probe Adjust labeling reaction check_labeling->relabel Labeling Failed check_probe 2. Assess Probe/Target Integrity & Concentration check_labeling->check_probe Labeling OK relabel->check_labeling prep_fresh Prepare Fresh Probe/Lysate Increase concentration check_probe->prep_fresh Degraded/Low Conc. optimize_binding 3. Optimize Hybridization/ Binding Conditions check_probe->optimize_binding Probe OK prep_fresh->check_probe adjust_conditions Titrate probe concentration Adjust temp, time, buffer optimize_binding->adjust_conditions Suboptimal troubleshoot_detection 4. Troubleshoot Detection Step optimize_binding->troubleshoot_detection Binding OK adjust_conditions->optimize_binding adjust_detection Use fresh reagents Increase incubation times troubleshoot_detection->adjust_detection Detection Failed review_washing 5. Review Washing Protocol troubleshoot_detection->review_washing Detection OK adjust_detection->troubleshoot_detection adjust_washing Decrease wash stringency Reduce number of washes review_washing->adjust_washing Too Stringent success Signal Restored review_washing->success Washing OK adjust_washing->success

Caption: A logical workflow for troubleshooting weak or no signal issues.

Detailed Troubleshooting Steps:

  • Verify Biotin Labeling Efficiency:

    • Possible Cause: The in vitro transcription reaction may have been inefficient, resulting in a low incorporation of this compound.

    • Solution: Perform a dot blot to semi-quantitatively assess the labeling efficiency.[14] Spot serial dilutions of your labeled RNA probe onto a nitrocellulose or nylon membrane, crosslink, and detect with streptavidin-HRP followed by a chemiluminescent substrate. A strong signal should be visible even at low dilutions. If labeling is inefficient, consider optimizing the ratio of this compound to UTP and ensuring all reaction components are fresh and active.[14]

  • Assess Probe and Target Integrity:

    • Possible Cause: The RNA probe or the target nucleic acid may be degraded. RNase contamination is a common culprit.[9]

    • Solution: Analyze the integrity of your labeled probe and target RNA on a denaturing agarose (B213101) gel.[9] Always use RNase-free water, reagents, and labware.[9][11] If degradation is observed, synthesize a new probe and/or extract fresh target nucleic acid.

  • Optimize Hybridization/Binding Conditions:

    • Possible Cause: Suboptimal hybridization temperature, time, or buffer composition can lead to poor probe binding.

    • Solution: Titrate the probe concentration to find the optimal balance between signal and background.[15] Adjust the hybridization temperature based on the probe's GC content and length. Ensure the hybridization buffer components are at the correct concentrations.

  • Troubleshoot the Detection Step:

    • Possible Cause: The streptavidin-enzyme conjugate may have lost activity, or the substrate may be expired or inactive.[14]

    • Solution: Use a fresh vial of the streptavidin conjugate and substrate.[14] Ensure the substrate incubation time is sufficient for signal development.[14] A positive control, such as a commercially available biotinylated oligo, can help determine if the detection reagents are working correctly.

  • Review Washing Protocol:

    • Possible Cause: Overly stringent washing conditions (high temperature, low salt concentration) can strip the probe from its target.[14]

    • Solution: If you suspect excessive washing is the issue, try reducing the number of washes or decreasing the stringency by lowering the temperature or increasing the salt concentration in the wash buffers.[14]

Quantitative Data Summary: In Vitro Transcription Labeling Reaction

ComponentRecommended Concentration/AmountNotes
Linearized Template DNA0.5 - 1 µgPurity is critical; phenol/chloroform extraction is recommended.[9][11]
ATP, GTP, CTP1 mM each
UTP0.65 mMFor a 35% biotin-UTP substitution.[8][11]
This compound0.35 mMRatio can be optimized (e.g., 1:3 to 1:2 this compound:UTP).[10][11]
T7/SP6/T3 RNA PolymeraseVendor-specific
10x Transcription Buffer1x final concentrationTypically contains Tris-HCl, MgCl2, DTT, and spermidine.
Incubation Temperature37°C
Incubation Time30 minutes to 2 hoursLonger times (up to 4 hours) may increase yield for some templates.[11]
Problem 2: High Background

High background can obscure specific signals and lead to false-positive results. The following guide addresses common causes of high background and how to mitigate them.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background no_probe_control 1. Run a 'No Probe' Control start->no_probe_control endogenous_biotin Endogenous Biotin or Non-specific Reagent Binding no_probe_control->endogenous_biotin High Background in Control optimize_probe 2. Optimize Probe Concentration no_probe_control->optimize_probe Control is Clean add_blocking Implement Endogenous Biotin Blocking Step endogenous_biotin->add_blocking success Background Reduced add_blocking->success titrate_probe Titrate Probe to Lower Concentration optimize_probe->titrate_probe Concentration Too High check_blocking 3. Evaluate Blocking Step optimize_probe->check_blocking Concentration OK titrate_probe->success adjust_blocking Increase blocking time/conc. Change blocking agent check_blocking->adjust_blocking Insufficient Blocking optimize_washing 4. Optimize Washing Steps check_blocking->optimize_washing Blocking OK adjust_blocking->success increase_stringency Increase wash number/duration Increase stringency (temp, detergent) optimize_washing->increase_stringency Insufficient Washing check_detection 5. Check Detection Reagents optimize_washing->check_detection Washing OK increase_stringency->success dilute_conjugate Decrease Streptavidin Conjugate Concentration check_detection->dilute_conjugate Concentration Too High check_detection->success Concentration OK dilute_conjugate->success

Caption: A step-by-step guide to diagnosing and reducing high background.

Detailed Troubleshooting Steps:

  • Run a 'No Probe' Control:

    • Purpose: A control sample that goes through the entire procedure without the addition of the biotinylated probe is essential.[15]

    • Interpretation: If this control shows a high background signal, the issue lies with the detection reagents binding non-specifically or with endogenous biotin in the sample.[15] Tissues like the kidney and liver are known to have high levels of endogenous biotin.[15]

  • Optimize Probe Concentration:

    • Possible Cause: An excessively high concentration of the biotinylated probe can lead to non-specific binding to low-affinity sites.[15]

    • Solution: Perform a titration experiment to determine the optimal probe concentration that provides the best signal-to-noise ratio.[15] This can be done using a dot blot assay or by testing a range of concentrations in your actual experiment.[15]

  • Evaluate the Blocking Step:

    • Possible Cause: Insufficient blocking of non-specific binding sites on the membrane or tissue is a frequent cause of high background.[15] The choice of blocking agent is also critical.

    • Solution: Increase the blocking time (e.g., 1-2 hours at room temperature) and/or the concentration of the blocking agent.[15] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum. Crucially, avoid using non-fat dry milk as a blocking agent in biotin-avidin/streptavidin systems, as it contains endogenous biotin. [14][15][16] Adding a non-ionic detergent like Tween-20 (e.g., 0.05%) to the blocking and wash buffers can also help reduce non-specific interactions.[15]

  • Optimize Washing Steps:

    • Possible Cause: Inadequate washing may fail to remove all unbound or weakly bound probes and detection reagents.[15]

    • Solution: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).[15] The stringency of the washes can also be increased by raising the temperature or adding detergents.

  • Check Detection Reagents:

    • Possible Cause: The streptavidin/avidin-enzyme conjugate itself can be a source of background if used at too high a concentration.[15]

    • Solution: Titrate the concentration of the streptavidin conjugate to find the lowest concentration that still provides a strong specific signal.

Quantitative Data Summary: Troubleshooting High Background

ParameterStandard ConditionOptimization Strategy
Probe ConcentrationApplication-dependentTitrate a range (e.g., 0.1 ng/µL to 10 ng/µL).[15]
Blocking Time30-60 minutesIncrease to 1-2 hours.[15]
Blocking Agent Conc.1-5% BSA or Normal SerumIncrease to 5-10% Normal Serum.[15]
Wash Duration5 minutesIncrease to 10 minutes.[15]
Number of Washes3Increase to 5.[15]
Detergent (Tween-20)Not always includedAdd 0.05% to blocking and wash buffers.[15]

Experimental Protocols

Protocol: In Vitro Transcription for this compound Labeling

This protocol describes a standard procedure for synthesizing biotinylated RNA probes.

  • Template Preparation:

    • Linearize 1 µg of plasmid DNA containing the desired template sequence with a restriction enzyme that generates 5' overhangs or blunt ends. Avoid 3' overhangs.[9]

    • Purify the linearized DNA using phenol/chloroform extraction followed by ethanol (B145695) precipitation to remove RNases and other contaminants.[9]

    • Resuspend the purified DNA in RNase-free water.

  • Reaction Assembly:

    • In an RNase-free microcentrifuge tube, combine the following reagents at room temperature in the order listed:[8][11]

      • RNase-free water to a final volume of 20 µL

      • 2 µL of 10x Transcription Buffer

      • 1 µg of linearized template DNA

      • 2 µL of Biotin RNA Labeling Mix (or individual NTPs to achieve desired final concentrations, e.g., 1 mM ATP/GTP/CTP, 0.65 mM UTP, 0.35 mM this compound)[8][11]

      • 2 µL of RNA Polymerase Mix (containing T7, SP6, or T3 polymerase)

    • Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at 37°C.[9] For some templates, the incubation time can be extended up to 4 hours to potentially increase the yield.[11]

  • Template Removal (Optional):

    • To remove the DNA template, add 2 µL of RNase-free DNase I and incubate for 15 minutes at 37°C.[9] This step is often required for applications like RNase protection assays.[9]

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).[9]

  • Probe Purification (Optional but Recommended):

    • Purify the biotinylated RNA probe to remove unincorporated nucleotides, enzymes, and salts using a spin column purification kit or ethanol precipitation.

  • Quantification and Storage:

    • Analyze the transcript by agarose gel electrophoresis to check its integrity and estimate the yield.

    • Use the labeled probe immediately or store it in aliquots at -15 to -25°C or below.[9]

References

Technical Support Center: Optimizing Hybridization Conditions for Biotin-16-UTP Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their hybridization experiments using Biotin-16-UTP labeled probes.

Troubleshooting Guides

This section addresses common issues encountered during in situ hybridization (ISH) experiments with biotinylated probes.

Issue 1: Weak or No Signal

A weak or absent signal is a frequent problem that can arise from various steps in the ISH protocol. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

Possible Causes and Solutions

CauseRecommended Action
Probe Labeling & Quality
Inefficient Biotin (B1667282) LabelingVerify the efficiency of biotin incorporation using methods like a dot blot or HABA assay.[1] If labeling is inefficient, consider re-labeling the probe or adjusting the labeling reaction conditions.[1] For in vitro transcription, a 20-30% substitution of UTP with this compound is often a good balance.[2]
Degraded or Poorly Preserved ProbeAssess probe integrity via gel electrophoresis.[1] Use a fresh vial of the probe if degradation is suspected.[3] Probes can typically be stored at -20°C for extended periods.[4]
Insufficient Probe ConcentrationThe optimal probe concentration is experiment-dependent.[1] A typical starting range is 100-500 ng/mL.[5] If the signal is weak, consider increasing the probe concentration.[1][3]
Sample Preparation & Pretreatment
Over-fixation of TissueProlonged fixation can mask target sequences.[3] Reduce the fixation time or consider an alternative fixation method.[3]
Inadequate Tissue PermeabilizationInsufficient digestion with proteinase K can prevent probe access to the target.[5][6] Optimize the proteinase K concentration, incubation time, and temperature.[3]
Over-digestion of TissueExcessive digestion can lead to poor tissue morphology and loss of the target sequence.[3] Decrease the proteinase K concentration, incubation time, or temperature.[3]
Hybridization & Washing Conditions
Suboptimal Hybridization TemperatureThe hybridization temperature should be optimized based on the probe's melting temperature (Tm).[1] If conditions are too stringent, decrease the hybridization temperature.[3]
Incorrect Hybridization Buffer CompositionThe salt and detergent concentration in the hybridization buffer affects stringency.[1] Ensure the buffer composition is appropriate for your probe and target.
Post-Hybridization Washes Too StringentExcessively stringent washes can remove specifically bound probes.[1][3] Decrease the temperature or increase the salt concentration of the wash buffer.[3]
Air Bubbles Under CoverslipAir bubbles can prevent the probe from accessing the tissue.[3][7] When applying the coverslip, touch the edge to the probe solution first to prevent bubble formation.[3]
Detection
Inactive Detection ReagentsEnsure that the streptavidin-enzyme conjugate and substrate are active and have been stored correctly.[1][8] Test their activity with a positive control.[1]
Insufficient Incubation TimeThe incubation time for the detection substrate may be too short.[1] Increase the incubation time to allow for adequate signal development.[1]
Issue 2: High Background

High background staining can obscure specific signals and make data interpretation difficult.

Possible Causes and Solutions

CauseRecommended Action
Probe-Related
Probe Concentration Too HighAn excessive probe concentration is a common cause of high background.[3][6] Reduce the probe concentration in the hybridization buffer.[3]
Repetitive Sequences in ProbeProbes containing repetitive sequences (e.g., Alu) can cause non-specific binding.[7][9] Add a blocking agent like Cot-1 DNA to the hybridization buffer.[9]
Hybridization & Washing
Insufficiently Stringent WashesInadequate post-hybridization washes can leave non-specifically bound probes on the tissue.[3][7][9] Increase the stringency by increasing the temperature or decreasing the salt concentration of the wash buffer.[3][9]
Non-Specific Binding of ProbeAdd blocking agents such as sheared salmon sperm DNA to the prehybridization and hybridization buffers.[6]
Tissue-Related
Endogenous BiotinTissues like the liver and kidney have high levels of endogenous biotin, which can be bound by the streptavidin conjugate.[6] Include an avidin/biotin blocking step in your protocol before adding the detection reagents.[3][6]
Detection
Over-development of SubstrateMonitor the color development under a microscope and stop the reaction by rinsing with distilled water as soon as background appears.[7][9]
Dark CounterstainingHeavy counterstaining can mask the specific signal.[9] Use a lighter counterstain.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my this compound labeled probe?

A1: A typical starting concentration for a new biotin-labeled probe is in the range of 100-500 ng/mL of hybridization buffer.[5] It is highly recommended to perform a titration to determine the optimal concentration for your specific probe and target, which may range from 0.1 to 5 µg/mL.[6]

Q2: How should I prepare my this compound labeled RNA probe?

A2: this compound can be incorporated into RNA probes through in vitro transcription.[4][5] A linearized DNA template with a T7, SP6, or T3 promoter is transcribed using the corresponding RNA polymerase in the presence of ATP, GTP, CTP, and a mix of UTP and this compound. After synthesis, the DNA template can be removed with an RNase-free DNase treatment.[4]

Q3: What are the key parameters to optimize for hybridization?

A3: The key parameters to optimize include probe concentration, hybridization temperature, and the stringency of post-hybridization washes.[7][10] The hybridization temperature is influenced by the GC content and length of the probe.[10] Wash stringency is controlled by temperature and salt concentration.[3][9]

Q4: How can I check the quality of my biotinylated probe?

A4: The integrity and size of your probe can be assessed by running an aliquot on an agarose (B213101) gel.[1][11] The efficiency of biotin incorporation can be estimated using a dot blot assay and detecting with a streptavidin-conjugate.

Q5: Should I be concerned about endogenous biotin in my tissue?

A5: Yes, tissues such as the kidney, liver, and spleen contain high levels of endogenous biotin, which can lead to non-specific signals.[6] It is advisable to include an avidin/biotin blocking step in your protocol to prevent the streptavidin-enzyme conjugate from binding to this endogenous biotin.[3][6]

Experimental Protocols & Data

Table 1: Typical Hybridization and Washing Conditions
ParameterConditionPurpose
Prehybridization
Incubation Time1-2 hoursBlocks non-specific binding sites.[5]
TemperatureSame as hybridizationAcclimatizes the tissue to the hybridization temperature.
BufferHybridization buffer without probePrepares the tissue for probe hybridization.
Hybridization
Probe Concentration100-500 ng/mL (optimize)Delivers probe to the target sequence.[5]
Incubation TimeOvernight (16-18 hours)Allows for sufficient hybridization of the probe to the target.
Temperature42-65°C (optimize based on Tm)Controls the stringency of probe binding.[5]
Post-Hybridization Washes
High Stringency Wash0.1x - 2x SSC, 42-75°CRemoves non-specifically bound and mismatched probes.[3][9]
Low Stringency Wash2x SSC, Room TemperatureRemoves excess hybridization buffer.
Protocol 1: In Vitro Transcription for this compound RNA Probe Synthesis

This protocol describes the synthesis of a biotin-labeled single-stranded RNA probe.[4]

  • Assemble the reaction at room temperature:

    • Linearized template DNA (1 µg)

    • 10x Transcription Buffer

    • 10x Biotin/NTP mixture (with a specific ratio of this compound to UTP)

    • RNase Inhibitor

    • T7, SP6, or T3 RNA Polymerase

    • Nuclease-free water to final volume

  • Incubate at 37°C for 2-4 hours.[4]

  • Remove the DNA template by adding RNase-free DNase I and incubating at 37°C for 15 minutes.[4]

  • Stop the reaction by adding EDTA.[4]

  • Purify the probe using a spin column or ethanol (B145695) precipitation to remove unincorporated nucleotides.[4]

  • Assess probe integrity and concentration before use.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Detection cluster_analysis Analysis Tissue_Fixation Tissue Fixation Sectioning Sectioning Tissue_Fixation->Sectioning Permeabilization Permeabilization (Proteinase K) Sectioning->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridization (Overnight) Prehybridization->Hybridization Probe_Denaturation Probe Denaturation (95°C) Probe_Denaturation->Hybridization Post_Hybridization_Washes Post-Hybridization Washes Hybridization->Post_Hybridization_Washes Blocking Blocking (Endogenous Biotin) Post_Hybridization_Washes->Blocking Streptavidin_Enzyme_Conjugate Streptavidin-Enzyme Conjugate Incubation Blocking->Streptavidin_Enzyme_Conjugate Substrate_Development Substrate Development Streptavidin_Enzyme_Conjugate->Substrate_Development Counterstaining Counterstaining Substrate_Development->Counterstaining Mounting Mounting Counterstaining->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: A generalized workflow for in situ hybridization using biotinylated probes.

troubleshooting_logic Start Experiment Outcome Weak_Signal Weak or No Signal Start->Weak_Signal Issue High_Background High Background Start->High_Background Issue Good_Signal Optimal Signal Start->Good_Signal Success Check_Probe Check Probe Quality & Concentration Weak_Signal->Check_Probe Decrease_Probe_Conc Decrease Probe Concentration High_Background->Decrease_Probe_Conc Optimize_Permeabilization Optimize Permeabilization Check_Probe->Optimize_Permeabilization If probe is OK Adjust_Hybridization Adjust Hybridization Conditions Optimize_Permeabilization->Adjust_Hybridization If still weak Check_Detection Check Detection Reagents Adjust_Hybridization->Check_Detection If still weak Increase_Wash_Stringency Increase Wash Stringency Decrease_Probe_Conc->Increase_Wash_Stringency If still high Add_Blocking Add Endogenous Biotin Blocking Increase_Wash_Stringency->Add_Blocking If still high Monitor_Development Monitor Substrate Development Add_Blocking->Monitor_Development If still high

Caption: A logical flowchart for troubleshooting common ISH issues.

References

Impact of template DNA purity on Biotin-16-UTP labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during Biotin-16-UTP labeling experiments, with a specific focus on the impact of template DNA purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my in vitro transcription reaction failing completely (i.e., no RNA product)?

A complete reaction failure can often be traced back to the quality of your DNA template.[1]

  • Contaminants: Standard DNA miniprep procedures should yield DNA of sufficient quality.[1] However, contaminants like ethanol (B145695) or salts from the purification process can inhibit RNA polymerases.[1][2] To resolve this, try ethanol precipitating and resuspending your DNA template.[1]

  • RNase Contamination: RNase contamination can degrade your RNA transcripts as they are produced.[1] RNases can be introduced during the plasmid purification process or through improper handling.[1] Always use an RNase inhibitor in your transcription reaction and maintain an RNase-free environment.[1][2]

  • Incorrect Linearization: If using a linearized plasmid, ensure the restriction map and sequence are correct to avoid issues with transcription initiation.[1]

Q2: My RNA transcript is a different size than expected. What went wrong?

  • Shorter than Expected: If your transcripts are shorter than anticipated, it could be due to unexpected restriction sites in your template.[1] Consider linearizing your plasmid with a different enzyme.[1] Another possibility is the presence of cryptic termination sites for the phage RNA polymerase within your template sequence.[1]

  • Longer than Expected: Transcripts that are longer than expected can occur if the plasmid template was not completely linearized.[1] Always verify complete digestion by running an aliquot on an agarose (B213101) gel.[1] Additionally, templates with 3' overhangs can cause the RNA polymerase to synthesize a complementary strand, resulting in longer transcripts.[1] It is recommended to use restriction enzymes that generate blunt ends or 5'-overhangs.[2]

Q3: The yield of my full-length RNA transcript is very low. How can I improve it?

Low yield, despite producing a full-length product, often points to inhibitors in the DNA template or incorrect template concentration.[3]

  • DNA Purity: The quality of the DNA template directly impacts the yield of the transcription reaction.[2][4] The template must be free of contaminating proteins, salts, and RNases.[2] Additional purification of the DNA template, such as through phenol/chloroform extraction, is recommended to remove these inhibitors.[2][3]

  • Template Type: While PCR products can be used directly, purified PCR products generally result in better yields.[2][4]

  • Reaction Conditions: For short transcripts (<0.3 kb), you can increase the yield by extending the incubation time (up to 16 hours) or increasing the amount of template DNA (up to 2 µg).[3]

Q4: My labeled RNA appears as a smear on a denaturing gel. What is the cause?

Smearing on a denaturing gel is a classic sign of RNase contamination in your DNA template.[3] This contamination degrades the RNA transcripts, leading to a range of fragment sizes.[3] It is crucial to ensure your work environment is RNase-free and to purify the DNA template thoroughly, for instance by phenol/chloroform extraction followed by ethanol precipitation.[3][5]

Quantitative Data Summary

The efficiency of this compound incorporation and the overall yield of the labeling reaction depend on the precise concentration of nucleotides. Below is a table summarizing recommended concentrations for a standard labeling reaction.

ComponentStock ConcentrationRecommended Final ConcentrationNotes
ATP, GTP, CTP100 mM1 mM eachProvided in many kits; a 1:10 dilution of the stock is typically prepared.[4]
UTP100 mM0.65 mMUsed in combination with this compound. The ratio is critical for labeling efficiency.[2][4]
This compound10 mM0.35 mMThis creates a 35% substitution of UTP with this compound, which typically provides an optimal balance of labeling and yield.[2][4]
Template DNAVaries0.5 µg - 1 µg per 20 µl reactionThe optimal amount can vary; follow kit recommendations.[4]
This compound/dTTP ratio (for DNA labeling)Varies35% Biotin-16-dUTP / 65% dTTPThis ratio is recommended for methods like random primed DNA labeling or nick translation.[6]

Note: Individual optimization of the this compound to UTP ratio may be necessary for specific applications or templates to achieve the best results.[2][4]

Experimental Protocols

Protocol 1: Template DNA Preparation

The purity of the template DNA is critical for a successful labeling reaction.[2][4][5]

  • Linearization: If using a plasmid, linearize 1 µg of the DNA template completely with a suitable restriction enzyme. Choose an enzyme that generates blunt or 5'-overhang ends.[2]

  • Verification: Confirm complete linearization by running a small aliquot of the digested DNA on an agarose gel. An undigested plasmid control should be run in parallel.[1]

  • Purification: Purify the linearized DNA to remove the restriction enzyme, buffer components, and any potential contaminants. Phenol/chloroform extraction followed by ethanol precipitation is a reliable method.[2][4] Alternatively, a silica-membrane-based purification column can be used.[2]

  • Resuspension: Resuspend the purified, linearized DNA in nuclease-free water.

Protocol 2: this compound RNA Labeling via In Vitro Transcription

This protocol is a generalized procedure based on common kit instructions. Always refer to the manufacturer's specific protocol for your reagents.

  • Preparation: Thaw all reaction components (except the RNA Polymerase Mix, which should be kept on ice) at room temperature.[2][4] Mix each component by vortexing and centrifuge briefly to collect the contents.[2][4]

  • Reaction Assembly: In a sterile, RNase-free microtube, assemble the reaction at room temperature in the following order:

    • Nuclease-free water

    • 10x Transcription Buffer

    • DTT

    • ATP, CTP, GTP solution

    • UTP solution

    • This compound solution

    • Template DNA (0.5 - 1 µg)

  • Initiation: Mix the components gently, spin down briefly, and then add the T7 RNA Polymerase Mix.[4]

  • Incubation: Mix again by vortexing, spin down, and incubate the reaction at 37°C for 2 hours.[5] For some templates, the yield may be increased by extending the incubation time up to 4 hours.[2][4]

  • DNA Template Removal (Optional): To remove the DNA template, add RNase-free DNase I and incubate for 15 minutes at 37°C.[5]

  • Reaction Termination: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).[5]

  • RNA Purification: Purify the biotin-labeled RNA using a spin column designed for RNA cleanup or via lithium chloride (LiCl) precipitation to remove unincorporated nucleotides, proteins, and salts.[2][4]

  • Quantification: Determine the concentration of the labeled RNA by measuring the absorbance at 260 nm (A260).[4]

Visualizations

Biotin_16_UTP_Labeling_Workflow cluster_prep Template Preparation cluster_labeling Labeling Reaction cluster_purification Post-Reaction Cleanup start Plasmid DNA linearize Linearization (Restriction Digest) start->linearize purify_dna Template Purification (Phenol/Chloroform or Column) linearize->purify_dna ivt In Vitro Transcription (T7 RNA Polymerase) purify_dna->ivt dnase Optional: DNase I Treatment ivt->dnase reagents ATP, GTP, CTP UTP + this compound reagents->ivt purify_rna RNA Purification (Spin Column) dnase->purify_rna end_product Biotin-Labeled RNA purify_rna->end_product

Caption: Workflow for this compound labeling of RNA via in vitro transcription.

References

Validation & Comparative

Quantifying Biotin-16-UTP Labeling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the efficient labeling of RNA probes is paramount for the success of a multitude of applications, from in situ hybridization to RNA pull-down assays. Biotin-16-UTP is a widely utilized reagent for the incorporation of biotin (B1667282) into RNA transcripts. This guide provides a comprehensive comparison of methods to quantify the labeling efficiency of this compound, alongside an evaluation of alternative labeling strategies, supported by experimental data and detailed protocols.

Comparison of RNA Labeling and Quantification Methods

The choice of an RNA labeling and quantification strategy depends on several factors, including the desired sensitivity, the nature of the downstream application, and the available equipment. Below is a comparison of this compound-based internal labeling with a common alternative, 3' end labeling, and a popular non-biotin alternative, Digoxigenin (DIG)-UTP.

FeatureThis compound (Internal Labeling)3' End Labeling (e.g., with Biotinylated pCp)DIG-UTP (Internal Labeling)
Principle Enzymatic incorporation of this compound during in vitro transcription.[1][2]Enzymatic addition of a single biotinylated nucleotide to the 3' terminus of the RNA.Enzymatic incorporation of DIG-UTP during in vitro transcription.
Typical Yield High yield of labeled RNA, often around 10 µg of RNA per 1 µg of DNA template.[1][3]Dependent on the efficiency of the ligase; typically labels pre-existing RNA.Comparable to this compound labeling.
Labeling Density Multiple biotin molecules incorporated throughout the RNA transcript.[1]A single biotin molecule per RNA molecule.Multiple DIG molecules incorporated throughout the RNA transcript.
Sensitivity High, with the potential for signal amplification.Generally lower signal intensity due to a single label per molecule.High, reported to be 2- to 10-fold more sensitive than biotinylated probes in some applications.[4]
Signal-to-Noise Ratio Good, but can be affected by endogenous biotin in some samples.[4]Potentially higher signal-to-noise ratio due to lower background.Good to excellent, with less non-specific background staining than biotinylated probes.[4]
Applications Northern blotting, in situ hybridization, RNA pull-down assays.RNA EMSA, RNA pull-down assays where a single label is preferred.Northern blotting, in situ hybridization.
Quantification Methods Dot Blot, HABA Assay, Fluorescence Assay, Gel Shift Assay, RT-qPCR.Dot Blot, Gel Shift Assay.Dot Blot, Antibody-based detection.

Quantifying Labeling Efficiency: Key Experimental Protocols

Accurate quantification of biotin incorporation is crucial for the reproducibility and success of subsequent experiments. The following are detailed protocols for common quantification methods.

In Vitro Transcription with this compound

This protocol describes the synthesis of biotin-labeled RNA probes using T7 RNA polymerase. A typical reaction involves a mix of biotinylated and unlabeled UTP to achieve an optimal balance between labeling efficiency and transcript yield.[2][5]

Materials:

  • Linearized template DNA with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, CTP Solution (10 mM each)

  • UTP Solution (10 mM)

  • This compound Solution (10 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the following reaction mix in a nuclease-free tube at room temperature, in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • ATP, GTP, CTP mix (10 mM each): 2 µL of each

    • UTP (10 mM): 1.3 µL (for a 1:2 ratio of Biotin-UTP to UTP)

    • This compound (10 mM): 0.7 µL

    • Template DNA (1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended up to 16 hours to maximize yield.[5]

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the biotinylated RNA using a spin column or ethanol (B145695) precipitation.

Visualizing the Workflow

The following diagram illustrates the general workflow for RNA labeling and quantification.

RNA Labeling and Quantification Workflow cluster_0 RNA Labeling cluster_1 Quantification Template DNA Template DNA In Vitro Transcription In Vitro Transcription Template DNA->In Vitro Transcription Labeled RNA Labeled RNA In Vitro Transcription->Labeled RNA This compound This compound This compound->In Vitro Transcription Dot Blot Dot Blot Labeled RNA->Dot Blot HABA Assay HABA Assay Labeled RNA->HABA Assay Fluorescence Assay Fluorescence Assay Labeled RNA->Fluorescence Assay Gel Shift Assay Gel Shift Assay Labeled RNA->Gel Shift Assay

RNA Labeling and Quantification Workflow.
Dot Blot Assay for Semi-Quantitative Analysis

A dot blot is a simple and rapid method to semi-quantitatively assess the efficiency of biotin labeling by comparing the signal intensity of the labeled sample to a known biotinylated standard.[6][7]

Materials:

  • Biotinylated RNA sample

  • Biotinylated control RNA of known concentration

  • Nylon membrane

  • TBST buffer (Tris-buffered saline with Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Prepare serial dilutions of your biotinylated RNA sample and the biotinylated control RNA.

  • Spot 1-2 µL of each dilution directly onto a nylon membrane and let it air dry.

  • UV-crosslink the RNA to the membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Image the membrane using a chemiluminescent imager.

  • Compare the signal intensities of the sample dilutions to the control dilutions to estimate the concentration of biotinylated RNA.

Decision Pathway for Labeling Strategy

Choosing the right labeling strategy is critical for experimental success. The following diagram provides a decision-making framework.

Labeling Strategy Decision Pathway start Start q1 Need highest sensitivity? start->q1 q2 Endogenous biotin a concern? q1->q2 No ans1_yes Consider DIG or Radioactive Probes q1->ans1_yes Yes q3 Need to label pre-existing RNA? q2->q3 No ans2_yes Use DIG-labeled probes q2->ans2_yes Yes q4 Need high yield of labeled RNA? q3->q4 No ans3_yes Use 3' End Labeling q3->ans3_yes Yes ans4_yes Internal labeling (e.g., this compound) is preferred q4->ans4_yes Yes ans4_no 3' End Labeling can be used q4->ans4_no No ans1_no Biotin labeling is a good option ans1_no->q2 ans2_no Biotin labeling is suitable ans2_no->q3 ans3_no Internal labeling (e.g., this compound) is suitable ans3_no->q4

Decision Pathway for RNA Labeling Strategy.
HABA Assay for Quantitative Analysis

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin in a sample.[7] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Materials:

  • Biotinylated RNA sample (purified from unincorporated biotin)

  • HABA/Avidin pre-mixed solution

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standard curve using known concentrations of free biotin.

  • Add 90 µL of the HABA/Avidin solution to each well of a 96-well microplate.

  • Add 10 µL of your biotinylated RNA sample, biotin standards, and a blank (buffer) to the respective wells.

  • Incubate for 5-10 minutes at room temperature.

  • Measure the absorbance at 500 nm.

  • Subtract the absorbance of the blank from all readings.

  • Calculate the concentration of biotin in your sample by comparing its absorbance to the standard curve.

  • The degree of labeling can be calculated as the moles of biotin per mole of RNA.

Alternative Labeling Strategies

While this compound is a robust choice for many applications, certain experimental contexts may benefit from alternative approaches.

  • Biotin-11-UTP: This analog has a shorter linker arm compared to this compound. Studies have shown that while the linker arm length may not significantly affect the incorporation of the modified UTP during in vitro transcription, shorter linkers like that of Biotin-11-UTP can sometimes lead to higher yields of purified aRNA.[8]

  • 3' End Labeling: This method attaches a single biotinylated nucleotide to the 3' end of the RNA. This is advantageous when internal biotinylation might interfere with RNA structure or protein binding. However, the signal intensity is generally lower due to the single label.[9]

  • Digoxigenin (DIG) Labeling: DIG is a hapten that is not found in most biological systems, leading to a lower background signal compared to biotin.[4] DIG-labeled probes are detected using an anti-DIG antibody conjugated to an enzyme. In some applications, DIG labeling has been reported to be more sensitive than biotin labeling.[4]

By carefully selecting the appropriate labeling and quantification methods, researchers can ensure the generation of high-quality, reliably labeled RNA probes for their specific research needs.

References

Biotin-16-UTP vs. Biotin-11-UTP: A Comparative Guide for RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of labeling reagent is critical for the success of downstream applications. This guide provides an objective comparison of Biotin-16-UTP and Biotin-11-UTP for RNA labeling, supported by experimental data and detailed protocols to aid in selecting the optimal reagent for your research needs.

When it comes to non-radioactive RNA labeling, both this compound and Biotin-11-UTP are widely utilized. These molecules are analogs of uridine (B1682114) triphosphate (UTP) that are incorporated into RNA transcripts during in vitro transcription. The key distinction between them lies in the length of the spacer arm connecting the biotin (B1667282) molecule to the uridine nucleotide: a 16-atom linker for this compound and an 11-atom linker for Biotin-11-UTP. This seemingly small difference can have significant implications for labeling efficiency, probe purification, and performance in various downstream applications.

Performance Comparison

While both biotinylated UTPs are efficiently incorporated into RNA by RNA polymerases such as T7, T3, and SP6, their performance can differ, particularly in applications sensitive to steric hindrance and purification efficiency.[1][2][3][4]

A key consideration is the potential for the longer linker arm of this compound to affect the purification of the labeled RNA. Experimental evidence suggests that while the linker arm length does not significantly impact the incorporation of the biotinylated UTP during in vitro transcription, the longer 16-atom linker can slightly impede the subsequent purification of the amplified RNA (aRNA).[5] Consequently, studies have shown that Biotin-11-UTP can provide higher yields of purified aRNA .[5]

For applications such as microarray analysis, where both high yield and optimal signal-to-noise ratios are paramount, Biotin-11-UTP has been highlighted as the preferred reagent.[5] The optimization of labeling reactions with Biotin-11-UTP has been shown to result in the highest aRNA yields and superior signal-to-noise on microarray platforms.[5]

The longer linker of this compound is theoretically proposed to reduce steric hindrance between the biotin and the RNA molecule, potentially allowing for more efficient binding of streptavidin conjugates.[6] However, for many standard applications like in situ hybridization and Northern blotting, both molecules are considered suitable.[3][7]

FeatureThis compoundBiotin-11-UTPKey Considerations
Linker Arm Length 16 atoms11 atomsLonger linker may reduce steric hindrance but can impact purification.
Incorporation Efficiency Efficiently incorporated by RNA polymerases.[3]Efficiently incorporated by RNA polymerases.[7]Linker length does not significantly affect incorporation.[5]
RNA Yield May result in slightly lower yields of purified RNA.Can provide higher yields of purified RNA.[5]Important for applications requiring large amounts of labeled probe.
Purification The longer linker may slightly impede purification.[5]Generally allows for more efficient purification.A critical step for obtaining high-quality labeled RNA.
Microarray Performance Optimized for high signal-to-noise ratio.[5]Biotin-11-UTP is often the preferred choice for this application.
In Situ Hybridization Suitable for this application.[3]Suitable for this application.[7]Both can be used effectively.
Northern Blotting Suitable for this application.[3]Suitable for this application.[7]Both can be used effectively.

Experimental Workflows and Detection Principles

The general workflow for RNA labeling and subsequent detection involves in vitro transcription to incorporate the biotinylated UTP, followed by purification of the labeled RNA probe. This probe is then used in hybridization-based assays, and the biotin tag is detected using a conjugate of streptavidin and a reporter molecule, such as an enzyme (alkaline phosphatase or horseradish peroxidase) or a fluorophore.

RNA_Labeling_Workflow cluster_0 RNA Probe Synthesis cluster_1 Downstream Application & Detection Template DNA Template (with T7/SP6/T3 promoter) IVT In Vitro Transcription (T7/SP6/T3 RNA Polymerase) Template->IVT Labeled_RNA Biotinylated RNA Probe IVT->Labeled_RNA NTPs ATP, GTP, CTP, UTP NTPs->IVT Biotin_UTP Biotin-11-UTP or this compound Biotin_UTP->IVT Purification Purification of Labeled RNA (e.g., spin column) Labeled_RNA->Purification Purified_Probe Purified Biotinylated RNA Probe Purification->Purified_Probe Hybridization Hybridization to Target RNA (e.g., on a membrane or in tissue) Purified_Probe->Hybridization Washing Stringency Washes Hybridization->Washing Blocking Blocking Washing->Blocking Streptavidin_Conj Streptavidin-Enzyme/Fluorophore Conjugate Blocking->Streptavidin_Conj Detection Signal Detection (Chemiluminescent/Colorimetric/Fluorescent) Streptavidin_Conj->Detection

Caption: General workflow for RNA labeling and detection.

The detection principle relies on the high-affinity interaction between biotin and streptavidin. The biotinylated RNA probe hybridizes to the target nucleic acid sequence. Subsequently, a streptavidin conjugate is added, which binds to the biotin molecules on the probe. The reporter molecule on the streptavidin then generates a detectable signal.

Detection_Principle cluster_0 Molecular Interactions Target_RNA Target RNA Biotin_Probe Biotinylated RNA Probe Target_RNA->Biotin_Probe Hybridization Streptavidin Streptavidin Biotin_Probe->Streptavidin Biotin-Streptavidin Binding Reporter Reporter Molecule (Enzyme/Fluorophore) Streptavidin->Reporter Conjugation

Caption: Principle of biotin-based detection.

Experimental Protocols

The following are generalized protocols for key experiments using biotinylated RNA probes. It is recommended to optimize specific conditions for your experimental setup.

In Vitro Transcription for RNA Labeling

This protocol describes the synthesis of biotin-labeled RNA probes using T7 RNA polymerase.

  • Reaction Setup: Assemble the following components at room temperature in a nuclease-free tube. It is important to assemble at room temperature to prevent precipitation of the DNA template by spermidine (B129725) in the reaction buffer.[1][8][9]

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • 100 mM DTT: 1 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • 10 mM ATP, CTP, GTP mix: 2 µL

    • 10 mM UTP: 1.3 µL

    • 10 mM Biotin-11-UTP or this compound: 0.7 µL (for a ~35% labeling density, this ratio can be optimized)[3][7]

    • Linearized template DNA (0.5-1 µg): 1-X µL

    • T7 RNA Polymerase (20 U/µL): 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.[10]

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[9]

  • Probe Purification: Purify the labeled RNA using a spin column or via phenol-chloroform extraction followed by ethanol (B145695) precipitation to remove unincorporated nucleotides, enzymes, and salts.[1][10]

Northern Blotting with a Biotinylated RNA Probe

This protocol outlines the use of a biotinylated RNA probe for detecting a specific RNA molecule on a membrane.

  • RNA Electrophoresis and Transfer: Separate total RNA (5-20 µg) on a denaturing formaldehyde-agarose gel and transfer to a positively charged nylon membrane via capillary transfer.[11] UV-crosslink the RNA to the membrane.[11]

  • Prehybridization: Incubate the membrane in a prehybridization buffer (e.g., ULTRAhyb™-Oligo Buffer) for at least 1 hour at the appropriate hybridization temperature (e.g., 68°C for RNA probes).[2][11]

  • Hybridization: Dilute the purified biotinylated RNA probe in fresh hybridization buffer to a final concentration of 50-500 ng/mL.[11] Incubate the membrane with the probe solution overnight at the hybridization temperature with constant rotation.[11]

  • Washing: Perform a series of low and high stringency washes to remove the non-specifically bound probe. For example:

    • 2x SSC, 0.1% SDS at room temperature (2 x 15 minutes)[11]

    • 0.1x SSC, 0.1% SDS at the hybridization temperature (2 x 15 minutes)[11]

  • Detection:

    • Block the membrane with a suitable blocking buffer for 30-60 minutes.[12]

    • Incubate with a streptavidin-HRP or -AP conjugate (e.g., 1:5,000 to 1:20,000 dilution) in blocking buffer for 30-60 minutes.[11][12]

    • Wash the membrane multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20).[12]

    • Incubate with a chemiluminescent substrate and image the membrane.[11]

In Situ Hybridization with a Biotinylated RNA Probe

This protocol provides a general outline for localizing a specific mRNA in tissue sections.

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded tissue sections. Perform antigen retrieval if necessary.

  • Permeabilization: Treat the sections with Proteinase K (e.g., 20 µg/mL in PBS) at 37°C for 10-30 minutes to improve probe accessibility.[13]

  • Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature (e.g., 42-65°C).[13][14]

  • Hybridization: Dilute the biotinylated RNA probe in hybridization buffer (e.g., 100-500 ng/mL).[13] Denature the probe at 95°C for 5 minutes and then place on ice.[13] Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[13]

  • Post-Hybridization Washes: Perform stringent washes to remove the unbound probe. The stringency can be adjusted by altering the salt concentration (SSC) and temperature.[13]

  • Detection:

    • Block the sections with a blocking solution.[13]

    • Incubate with a streptavidin-AP or -HRP conjugate.[13]

    • Wash to remove the unbound conjugate.[13]

    • Add a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) to visualize the signal.

  • Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red) and mount the coverslip.

Conclusion

The choice between this compound and Biotin-11-UTP for RNA labeling depends on the specific requirements of the downstream application. For applications where the highest possible yield of purified labeled RNA and optimal signal-to-noise are critical, such as in microarray analysis, Biotin-11-UTP appears to be the superior choice due to its more efficient purification characteristics. For other standard applications like in situ hybridization and Northern blotting, both reagents can be used effectively, and the choice may be guided by laboratory preference and availability. It is always recommended to empirically determine the optimal labeling and detection conditions for your specific experimental system.

References

A Head-to-Head Comparison: Biotin-16-UTP vs. Digoxigenin (DIG) Labeled UTP for Nucleic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of labeling method for nucleic acid probes is a critical determinant of experimental success. This guide provides an in-depth comparison of two of the most widely used non-radioactive labeling haptens: Biotin-16-UTP and digoxigenin (B1670575) (DIG) labeled UTP. We will delve into their respective advantages, supported by experimental data, and provide detailed protocols for their use in common applications such as in situ hybridization (ISH) and Northern blotting.

Executive Summary

Both this compound and DIG-labeled UTP are effective for the non-radioactive labeling of RNA probes. The choice between them often depends on the specific application, the tissue or cell type being studied, and the desired balance between signal amplification and potential background. While biotin-based detection offers the potential for high signal amplification through the strong streptavidin-biotin interaction, it can be susceptible to background issues in tissues with high endogenous biotin (B1667282). Digoxigenin, a steroid hapten found exclusively in Digitalis plants, offers a distinct advantage in this regard, as it is not naturally present in most biological samples, thereby minimizing non-specific background. Some studies suggest that DIG-labeled probes can offer higher sensitivity and a better signal-to-noise ratio in certain applications.

Performance Comparison: this compound vs. DIG-labeled UTP

The following tables summarize the key performance characteristics of this compound and DIG-labeled UTP based on published data.

FeatureThis compoundDigoxigenin (DIG) Labeled UTPReferences
Principle of Detection Based on the high-affinity interaction between biotin and streptavidin or avidin, which is conjugated to a reporter enzyme (e.g., alkaline phosphatase, horseradish peroxidase) or a fluorophore.Based on the specific binding of an anti-digoxigenin antibody, which is conjugated to a reporter enzyme or a fluorophore.[1]
Sensitivity High, with the potential for significant signal amplification through multi-layered streptavidin-biotin complexes. However, single-step detection protocols may yield lower sensitivity.[2]High and comparable to biotin, particularly with multi-step detection protocols.[2] Some studies report that DIG-labeled probes can be 2- to 10-fold more sensitive than biotinylated probes in dot blot assays.[3][2][3]
Specificity & Background The streptavidin-biotin interaction is highly specific. However, endogenous biotin in certain tissues (e.g., kidney, liver, brain) can lead to high background staining.[2]High specificity due to the absence of endogenous digoxigenin in most biological systems. This often results in lower non-specific background staining compared to biotin-based methods.[3][2][3]
Signal-to-Noise Ratio Can be lower in tissues with endogenous biotin, requiring blocking steps to minimize background.Generally higher, especially in biotin-rich tissues, leading to clearer results.[3][3]
Versatility Widely used in various applications including ISH, Northern blotting, Southern blotting, and microarrays. Amenable to both chromogenic and chemiluminescent detection.Equally versatile and applicable to a wide range of molecular biology techniques. Also compatible with both chromogenic and chemiluminescent detection methods.[4]
Double Labeling Can be used in conjunction with DIG-labeled probes for simultaneous detection of two different target molecules.[5]Can be used in combination with biotin-labeled probes for multiplexing applications.[5][5]

Experimental Workflows and Signaling Pathways

To visualize the detection principles of both labeling systems, the following diagrams illustrate the key steps and molecular interactions.

Biotin_Detection_Workflow cluster_labeling Probe Labeling cluster_hybridization Hybridization & Detection RNA_Probe RNA Probe Labeled_Probe Biotinylated RNA Probe RNA_Probe->Labeled_Probe In vitro transcription Biotin_UTP This compound Biotin_UTP->Labeled_Probe Hybridized_Complex Hybridized Probe Labeled_Probe->Hybridized_Complex Hybridization Target_RNA Target mRNA in Tissue/Blot Target_RNA->Hybridized_Complex Streptavidin_Enzyme Streptavidin-Enzyme (e.g., AP or HRP) Hybridized_Complex->Streptavidin_Enzyme Biotin-Streptavidin Binding Signal Detectable Signal (Color or Light) Streptavidin_Enzyme->Signal Enzymatic Reaction Substrate Substrate (Chromogenic or Chemiluminescent) Substrate->Signal

This compound Detection Workflow

DIG_Detection_Workflow cluster_labeling Probe Labeling cluster_hybridization Hybridization & Detection RNA_Probe RNA Probe Labeled_Probe DIG-labeled RNA Probe RNA_Probe->Labeled_Probe In vitro transcription DIG_UTP DIG-labeled UTP DIG_UTP->Labeled_Probe Hybridized_Complex Hybridized Probe Labeled_Probe->Hybridized_Complex Hybridization Target_RNA Target mRNA in Tissue/Blot Target_RNA->Hybridized_Complex AntiDIG_Enzyme Anti-DIG Antibody-Enzyme (e.g., AP or HRP) Hybridized_Complex->AntiDIG_Enzyme Antibody-Antigen Binding Signal Detectable Signal (Color or Light) AntiDIG_Enzyme->Signal Enzymatic Reaction Substrate Substrate (Chromogenic or Chemiluminescent) Substrate->Signal

DIG-labeled UTP Detection Workflow

Detailed Experimental Protocols

The following are generalized protocols for key experiments. It is crucial to optimize these protocols for specific experimental conditions.

Protocol 1: In Vitro Transcription of this compound Labeled RNA Probes

Materials:

  • Linearized plasmid DNA template with a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM DTT

  • RNase Inhibitor

  • 10 mM ATP, CTP, GTP solution

  • 10 mM UTP solution

  • 10 mM this compound solution

  • T7, SP6, or T3 RNA Polymerase

Procedure:

  • Thaw all reagents on ice.

  • Set up the following reaction at room temperature in a nuclease-free microcentrifuge tube:

    • Nuclease-free water: to a final volume of 20 µL

    • 10x Transcription Buffer: 2 µL

    • 100 mM DTT: 1 µL

    • 10 mM ATP, CTP, GTP mix: 2 µL

    • 10 mM UTP: 0.75 µL

    • 10 mM this compound: 1.5 µL (this compound to UTP ratio of 2:1, can be optimized)

    • RNase Inhibitor: 1 µL

    • Linearized DNA template (0.5-1 µg): 1 µL

    • RNA Polymerase (20 U/µL): 1 µL

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the labeled RNA probe using a spin column or ethanol (B145695) precipitation.

  • Assess the quality and concentration of the labeled probe by spectrophotometry and/or gel electrophoresis.

Protocol 2: In Vitro Transcription of Digoxigenin (DIG) Labeled RNA Probes

Materials:

  • Linearized plasmid DNA template with a T7, SP6, or T3 promoter

  • Nuclease-free water

  • 10x Transcription Buffer

  • 10x DIG RNA Labeling Mix (contains ATP, CTP, GTP, UTP, and DIG-11-UTP)

  • RNase Inhibitor

  • T7, SP6, or T3 RNA Polymerase

Procedure:

  • Thaw all reagents on ice.

  • Set up the following reaction at room temperature in a nuclease-free microcentrifuge tube:

    • Linearized DNA template (1 µg): X µL

    • 10x Transcription Buffer: 2 µL

    • 10x DIG RNA Labeling Mix: 2 µL

    • RNase Inhibitor: 1 µL

    • RNA Polymerase (20 U/µL): 2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • Remove the DNA template by adding 2 µL of DNase I (RNase-free) and incubating for 15 minutes at 37°C.

  • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

  • Purify the DIG-labeled RNA probe using a spin column or LiCl precipitation.

  • Determine the yield and labeling efficiency by spectrophotometry and/or a dot blot assay.

Protocol 3: Chromogenic In Situ Hybridization (ISH)

This protocol is a general guideline and requires optimization for different probes and tissues.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Proteinase K

  • Hybridization buffer

  • Biotinylated or DIG-labeled probe

  • Stringent wash buffers (e.g., SSC buffers of varying concentrations)

  • Blocking solution (e.g., normal serum, BSA)

  • For Biotin probes: Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugate

  • For DIG probes: Anti-Digoxigenin-AP or -HRP antibody conjugate

  • Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for HRP)

  • Counterstain (e.g., Nuclear Fast Red)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.

  • Permeabilization: Treat with Proteinase K to unmask the target RNA. The concentration and incubation time need to be optimized.

  • Prehybridization: Incubate the slides in hybridization buffer without the probe to block non-specific binding sites.

  • Hybridization: Apply the labeled probe diluted in hybridization buffer to the slides. Cover with a coverslip and incubate overnight in a humidified chamber at the optimized hybridization temperature.

  • Stringent Washes: Wash the slides in a series of stringent wash buffers at elevated temperatures to remove unbound and non-specifically bound probe.

  • Immunological Detection:

    • Block non-specific antibody binding sites with a blocking solution.

    • Incubate with the appropriate enzyme-conjugated streptavidin (for biotin probes) or anti-DIG antibody (for DIG probes).

    • Wash to remove unbound conjugate.

  • Color Development: Incubate with the appropriate chromogenic substrate until the desired color intensity is reached.

  • Counterstaining and Mounting: Counterstain the nuclei and mount the slides with a permanent mounting medium.

Conclusion

Both this compound and DIG-labeled UTP are powerful tools for non-radioactive nucleic acid labeling. The primary advantage of this compound lies in the potential for high signal amplification through the robust streptavidin-biotin interaction. However, researchers must be mindful of potential background issues in biotin-rich tissues. DIG-labeled UTP provides a compelling alternative, often yielding a higher signal-to-noise ratio due to the absence of endogenous digoxigenin in biological samples. For applications where low background is paramount, or when working with tissues known to have high endogenous biotin, DIG-labeled UTP is often the preferred choice. Ultimately, the optimal labeling strategy will depend on the specific experimental context, and empirical testing may be necessary to achieve the best results.

References

A Head-to-Head Comparison of Commercial Biotin-16-UTP Kits for RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology, drug development, and diagnostics, the efficient and reliable labeling of RNA is a critical step in a multitude of applications, including in situ hybridization, Northern blotting, and microarray analysis. Biotin-16-UTP, a biotin-modified uridine (B1682114) triphosphate, is a widely used non-radioactive label that is incorporated into RNA transcripts by in vitro transcription. This guide provides a side-by-side comparison of several commercially available this compound kits, offering a comprehensive overview of their features, performance metrics as stated by the manufacturers, and detailed experimental protocols to aid researchers in selecting the most suitable kit for their needs.

Performance and Specifications of Commercial Kits

The selection of a this compound labeling kit can significantly impact experimental outcomes, with key performance indicators being the yield of labeled RNA and the efficiency of biotin (B1667282) incorporation. Below is a summary of the quantitative data and key features of kits from leading suppliers.

FeatureJena Bioscience HighYield T7 Biotin16 RNA Labeling KitRoche (Merck/Sigma-Aldrich) Biotin RNA Labeling MixThermo Fisher Scientific (Invitrogen) Bio-16-UTP & TranscriptAid T7 High Yield Transcription KitAPExBIO High Yield T7 Biotin16 RNA Labeling Kit
Kit Components T7 RNA Polymerase Mix, Reaction Buffer, DTT, ATP, GTP, CTP, UTP, this compound, Control Template, RNase-free water10x concentrated mix of ATP, CTP, GTP, UTP, and this compoundThis compound sold separately. TranscriptAid kit includes T7 RNA Polymerase, reaction buffer, NTPs, and a control template.T7 RNA Polymerase Mix, 10x Reaction Buffer, ATP, GTP, CTP, UTP, this compound, Control Template, RNase-free water
Expected RNA Yield 140-160 µg from 1 µg of a 1.4 kbp control template in a 20 µl reaction[1]Approximately 10 µg of full-length biotin-labeled RNA from 1 µg of a 1 kb linearized plasmid DNA[2]TranscriptAid kit can yield up to 200 µg of unlabeled RNA from 1 µg of template in 2 hours; suitable for incorporating modified nucleotides[3][4]Not explicitly quantified in the provided documents, but described as "high yield". An upgraded "Plus" kit (K1405) is mentioned to yield ~100µg[5]
Recommended this compound:UTP Ratio 35% this compound substitution (0.35 mM this compound to 0.65 mM UTP) for optimal balance[6][7]The provided 10x mix contains 3.5 mM this compound and 6.5 mM UTP, resulting in a 35% substitution[2]A ratio of 1:1 to 1:3 of modified to unlabeled nucleotide is suggested to work well[8]Recommended molar ratio of 1:3 or 1:2[9]
Purity/Quality Control ≥ 95 % (HPLC) for this compoundFunction tested in combination with the DIG RNA Labeling Kit[2]Information not specified for this compound alone.Information not specified in the provided documents.
Incubation Time 30 minutes to 4 hours[6]2 hours2 hours for the TranscriptAid kit[3]2 hours (up to 16 hours for short transcripts)[9]

Experimental Protocols

To ensure reproducible and optimal results, it is crucial to follow a well-defined experimental protocol. Below are detailed methodologies for a standard in vitro transcription labeling reaction and a subsequent dot blot assay to evaluate labeling efficiency.

In Vitro Transcription for this compound Labeling

This protocol is a generalized procedure based on common components of commercial kits. For specific kits, always refer to the manufacturer's instructions.

Materials:

  • Linearized template DNA (0.5-1 µg) containing a T7 promoter

  • This compound labeling kit (containing T7 RNA Polymerase, reaction buffer, DTT, NTPs, and this compound)

  • RNase-free water

  • Nuclease-free microcentrifuge tubes

  • (Optional) RNase inhibitor

  • (Optional) DNase I, RNase-free

Procedure:

  • Thaw all components on ice. Mix each solution by vortexing and centrifuge briefly to collect the contents.

  • Assemble the transcription reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:

    • RNase-free water to a final volume of 20 µl

    • 2 µl of 10x Transcription Buffer

    • 2 µl of DTT solution

    • A mixture of ATP, CTP, GTP (typically 1 mM final concentration each)

    • A mixture of UTP and this compound to achieve the desired labeling ratio (e.g., for a 35% substitution, 0.65 mM UTP and 0.35 mM this compound final concentration).

    • 1 µg of linearized template DNA

    • 2 µl of T7 RNA Polymerase Mix

  • Mix the components gently by pipetting and centrifuge briefly.

  • Incubate the reaction at 37°C for 2 hours. For some kits, incubation times can be as short as 30 minutes or extended up to 4 hours for potentially higher yields[6].

  • (Optional) To remove the DNA template, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purify the biotinylated RNA using a suitable method such as spin column purification or ethanol (B145695) precipitation.

  • Quantify the RNA yield using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

Dot Blot Assay for Evaluating Biotinylation Efficiency

This dot blot protocol provides a qualitative or semi-quantitative assessment of the incorporation of biotin into the newly synthesized RNA.

Materials:

  • Biotinylated RNA probe (from the in vitro transcription reaction)

  • Unlabeled RNA (as a negative control)

  • Positively charged nylon membrane

  • Dot blot apparatus (or manual spotting)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate for HRP

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Prepare serial dilutions of your biotinylated RNA and the negative control RNA in RNase-free water.

  • Spot 1-2 µl of each dilution directly onto a dry, positively charged nylon membrane[10]. Allow the spots to air dry completely.

  • UV-crosslink the RNA to the membrane according to the crosslinker manufacturer's instructions.

  • Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Detect the signal using a chemiluminescence imager. The intensity of the spots will be proportional to the amount of biotinylated RNA.

Visualizing the Workflow and Labeling Process

To better illustrate the experimental procedures and the underlying molecular biology, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_ivt In Vitro Transcription cluster_qc Quality Control cluster_application Downstream Application ivt_setup Reaction Setup: - Template DNA - T7 Polymerase - NTPs + this compound ivt_incubation Incubation (37°C, 2h) ivt_setup->ivt_incubation ivt_purification RNA Purification ivt_incubation->ivt_purification quantification Yield Quantification (A260) ivt_purification->quantification dot_blot Labeling Efficiency (Dot Blot) ivt_purification->dot_blot application Northern Blot / in situ Hybridization dot_blot->application

Experimental workflow for biotinylating and evaluating RNA probes.

rna_labeling cluster_components Reaction Components cluster_process Transcription & Labeling cluster_product Product template DNA Template (with T7 Promoter) elongation RNA Elongation template->elongation polymerase T7 RNA Polymerase polymerase->elongation ntps ATP, GTP, CTP ntps->elongation utp_biotin UTP + this compound incorporation This compound Incorporation utp_biotin->incorporation elongation->incorporation labeled_rna Biotinylated RNA Probe incorporation->labeled_rna

Enzymatic incorporation of this compound into an RNA transcript.

Conclusion

The choice of a this compound labeling kit will depend on the specific requirements of the experiment, including the desired RNA yield, the importance of a complete kit versus individual components, and budget considerations. The Jena Bioscience and APExBIO kits offer a complete solution with all necessary reagents, which can be advantageous for convenience and consistency. The Roche (Merck/Sigma-Aldrich) Biotin RNA Labeling Mix provides a pre-mixed nucleotide solution, simplifying the reaction setup. For researchers aiming for very high yields, the Thermo Fisher Scientific TranscriptAid T7 High Yield Transcription Kit, used in conjunction with separately purchased this compound, presents a powerful option. It is recommended to perform a pilot experiment to determine the optimal kit and reaction conditions for your specific application. The detailed protocols and diagrams provided in this guide serve as a starting point for researchers to successfully produce and evaluate biotinylated RNA probes for their downstream applications.

References

A Comparative Guide to RNA Labeling Techniques for Mass Spectrometry-Based Analysis of RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the intricate networks of RNA-protein interactions is paramount to understanding gene regulation, cellular function, and disease pathogenesis. The selection of an appropriate RNA labeling strategy is a critical first step for the successful identification and quantification of RNA-binding proteins (RBPs) by mass spectrometry. This guide provides an objective comparison of Biotin-16-UTP labeling with key alternative methods, supported by experimental data and detailed protocols to inform your experimental design.

This guide focuses on RNA-centric approaches where a specific RNA molecule is used as "bait" to capture its interacting proteins from a cellular lysate. The captured proteins are then identified and quantified using mass spectrometry. The primary methods compared are:

  • This compound Labeling: Incorporation of biotin-labeled UTP during in vitro transcription of the RNA of interest.

  • Desthiobiotin-UTP Labeling: A reversible alternative to biotin (B1667282) with a lower binding affinity to streptavidin, allowing for milder elution conditions.

  • 4-thiouridine (B1664626) (4sU) Metabolic Labeling: Incorporation of a photoreactive nucleoside analog into newly transcribed RNA within living cells, followed by biotinylation.

  • RNA Aptamer-Based Tagging: Genetic encoding of a specific RNA sequence (aptamer) that binds with high affinity to a corresponding protein or small molecule, enabling affinity purification.

Quantitative Comparison of RNA Labeling Techniques

The choice of an RNA labeling method can significantly impact the yield and purity of the captured RNA-protein complexes, and consequently, the quality of the downstream mass spectrometry data. The following tables summarize key performance indicators for the different labeling strategies based on available experimental data.

Performance Metric This compound Labeling Desthiobiotin-UTP Labeling 4sU Metabolic Labeling RNA Aptamer-Based Tagging References
Principle Enzymatic incorporation of this compound during in vitro transcription.Enzymatic incorporation of Desthiobiotin-UTP during in vitro transcription.In vivo incorporation of 4-thiouridine into nascent RNA, followed by biotinylation.Genetically encoded RNA tag that binds to a specific affinity partner.[1][2][3]
Typical Application In vitro studies of RNA-protein interactions.In vitro studies requiring gentle elution of captured complexes.In vivo analysis of newly synthesized RNA-protein interactions.In vitro and in vivo studies; allows for purification of endogenously formed complexes.[1][3][4][5]
Elution Conditions Harsh (e.g., boiling in SDS-PAGE buffer) or enzymatic digestion on beads.Mild, competitive elution with free biotin.Depends on the biotinylation reagent used (e.g., harsh for biotin-HPDP).Mild, competitive elution or specific cleavage.[2][3][6]
Relative Protein Yield Generally high, but can be affected by harsh elution.Potentially higher yield of intact complexes due to gentle elution.Variable, depends on labeling efficiency and cellular uptake of 4sU.Can be highly efficient, with some studies reporting higher yields than biotin pulldowns.[7]
Specificity/Background Can have non-specific binding to streptavidin beads.Lower non-specific binding compared to biotin.Can have background from endogenous biotinylated proteins.High specificity due to the unique aptamer-ligand interaction.[2]
Method Example Study System Number of Identified Proteins Key Findings References
This compound Pulldown LINC00624 in human cellsNot specified, identified ADAR1Identified ADAR1 as a binding partner, demonstrating the method's utility.[1]
Biotin Pulldown (general) lnc23 sense vs. anti-sense RNA140 specific proteins for the sense strandDemonstrates the ability to identify specific interactors against a negative control.[8]
SILAC-based RNA Pulldown pri-let-7a-1 vs. beads-only control19 proteins specifically enriched on the RNAQuantitative proteomics allows for clear distinction between specific and non-specific binders.[9]
RNA Aptamer (AptA-MS) HSF1-GFP in human cellsHSF1 was the most abundant protein identifiedSuperior to conventional co-immunoprecipitation with reduced antibody-derived contaminants.[10]

Experimental Workflows and Protocols

Detailed and robust experimental protocols are essential for reproducible results. Below are graphical representations of the workflows for each labeling method, followed by detailed experimental protocols.

This compound Labeling and Pulldown Workflow

Biotin_16_UTP_Workflow cluster_labeling In Vitro Transcription & Labeling cluster_pulldown Affinity Purification cluster_analysis Mass Spectrometry Analysis ivt T7/SP6/T3 Promoter DNA Template rna_biotin Biotinylated RNA ivt->rna_biotin Transcription ntps ATP, GTP, CTP, UTP, this compound ntps->rna_biotin polymerase RNA Polymerase polymerase->rna_biotin complex RNA-Protein Complex Formation rna_biotin->complex Incubation lysate Cell Lysate lysate->complex beads Streptavidin Beads capture Capture on Beads beads->capture complex->capture wash Elution / On-bead Digestion capture->wash Washing digest Peptide Extraction wash->digest Trypsin Digestion lcms Protein Identification & Quantification digest->lcms LC-MS/MS

Caption: Workflow for this compound labeling and mass spectrometry analysis.

Detailed Experimental Protocol: this compound RNA Pulldown and Mass Spectrometry

1. In Vitro Transcription with this compound:

  • Assemble the in vitro transcription reaction using a linearized DNA template containing a T7, SP6, or T3 promoter.

  • Use a nucleotide mix containing ATP, GTP, CTP, and a defined ratio of UTP to this compound. A common starting point is a 2:1 or 3:1 ratio of UTP to this compound.[11][12]

  • Incubate with the appropriate RNA polymerase for 2-4 hours at 37°C.

  • Treat with DNase I to remove the DNA template.

  • Purify the biotinylated RNA using a suitable method (e.g., column purification or phenol-chloroform extraction).

2. Cell Lysate Preparation:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and RNase inhibitors.

  • Centrifuge to pellet cell debris and collect the clear supernatant.

3. RNA-Protein Complex Pulldown:

  • Pre-clear the cell lysate by incubating with streptavidin-coated magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the biotinylated RNA probe for 1-2 hours at 4°C with gentle rotation.

  • Add fresh streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the RNA-protein complexes.

  • Wash the beads extensively with wash buffer (e.g., lysis buffer with adjusted salt concentration) to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

  • On-bead digestion:

    • Resuspend the beads in an appropriate digestion buffer (e.g., ammonium (B1175870) bicarbonate).

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • Elution followed by in-solution digestion:

    • Elute the protein complexes from the beads using a harsh elution buffer (e.g., SDS-PAGE sample buffer) and heating.

    • Run the eluate on an SDS-PAGE gel for a short distance to separate proteins from the RNA and beads.

    • Excise the entire protein lane, destain, and perform in-gel trypsin digestion.

  • Extract the peptides and prepare them for LC-MS/MS analysis.

Desthiobiotin-UTP Labeling and Pulldown Workflow

Desthiobiotin_Workflow cluster_labeling In Vitro Transcription & Labeling cluster_pulldown Affinity Purification cluster_analysis Mass Spectrometry Analysis ivt T7/SP6/T3 Promoter DNA Template rna_desthio Desthiobiotinylated RNA ivt->rna_desthio Transcription ntps ATP, GTP, CTP, UTP, Desthiobiotin-UTP ntps->rna_desthio polymerase RNA Polymerase polymerase->rna_desthio complex RNA-Protein Complex Formation rna_desthio->complex Incubation lysate Cell Lysate lysate->complex beads Streptavidin Beads capture Capture on Beads beads->capture complex->capture wash wash capture->wash Washing elution Eluted RNA-Protein Complexes wash->elution Competitive Elution with Biotin digest Peptide Extraction elution->digest Trypsin Digestion lcms Protein Identification & Quantification digest->lcms LC-MS/MS

Caption: Workflow for Desthiobiotin labeling and mass spectrometry analysis.

Detailed Experimental Protocol: Desthiobiotin-UTP RNA Pulldown

1. In Vitro Transcription with Desthiobiotin-UTP:

  • Follow the same procedure as for this compound labeling, but substitute this compound with Desthiobiotin-UTP.[13]

2. Cell Lysate Preparation and Pulldown:

  • Prepare cell lysate and perform the pulldown as described for the this compound method.

3. Elution of RNA-Protein Complexes:

  • After the final wash step, resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 50 mM).[3]

  • Incubate for 15-30 minutes at room temperature with gentle agitation to allow the free biotin to displace the desthiobiotinylated RNA from the streptavidin beads.

  • Collect the supernatant containing the eluted RNA-protein complexes.

4. Sample Preparation for Mass Spectrometry:

  • Perform in-solution trypsin digestion of the eluted protein complexes.

  • Proceed with peptide extraction and LC-MS/MS analysis.

4sU Metabolic Labeling and Pulldown Workflow

sU_Workflow cluster_labeling In Vivo Metabolic Labeling cluster_pulldown Affinity Purification cluster_analysis Mass Spectrometry Analysis cells Living Cells labeled_cells Cells with 4sU-labeled RNA cells->labeled_cells Incubation sU 4-thiouridine (4sU) sU->labeled_cells rna_extract Total RNA with 4sU labeled_cells->rna_extract RNA Extraction biotinylation Biotinylated 4sU-RNA rna_extract->biotinylation Biotinylation (e.g., Biotin-HPDP) capture Washing biotinylation->capture Capture on Beads beads Streptavidin Beads beads->capture elution elution capture->elution Elution / On-bead Digestion digest Peptide Extraction elution->digest Trypsin Digestion lcms Protein Identification & Quantification digest->lcms LC-MS/MS

Caption: Workflow for 4sU metabolic labeling and mass spectrometry analysis.

Detailed Experimental Protocol: 4sU Metabolic Labeling and Pulldown

1. Metabolic Labeling of RNA in vivo:

  • Culture cells to the desired confluency.

  • Add 4-thiouridine (4sU) to the culture medium at a final concentration of 100-500 µM.

  • Incubate for a desired period (e.g., 1-24 hours) to allow for incorporation of 4sU into newly transcribed RNA.[2][14]

2. RNA Extraction and Biotinylation:

  • Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).

  • Biotinylate the 4sU-containing RNA by incubating with a thiol-reactive biotinylating agent such as Biotin-HPDP.[5]

  • Remove excess, unbound biotinylation reagent by chloroform (B151607) extraction or column purification.

3. Affinity Purification and Mass Spectrometry:

  • Follow the procedures for affinity purification and mass spectrometry analysis as described for the this compound method.

RNA Aptamer-Based Pulldown Workflow

Aptamer_Workflow cluster_labeling RNA Aptamer Tagging cluster_pulldown Affinity Purification cluster_analysis Mass Spectrometry Analysis dna_template DNA Template with Aptamer Sequence transcription In Vitro Transcription or In Vivo Expression dna_template->transcription aptamer_rna aptamer_rna transcription->aptamer_rna Aptamer-tagged RNA complex RNA-Protein Complex Formation aptamer_rna->complex Incubation lysate Cell Lysate lysate->complex beads Affinity Beads (e.g., Streptavidin, Antibody-coupled) capture Capture on Beads beads->capture complex->capture wash wash capture->wash Washing elution Eluted RNA-Protein Complexes wash->elution Specific Elution digest Peptide Extraction elution->digest Trypsin Digestion lcms Protein Identification & Quantification digest->lcms LC-MS/MS

Caption: Workflow for RNA aptamer-based pulldown and mass spectrometry analysis.

Detailed Experimental Protocol: RNA Aptamer-Based Pulldown

1. Generation of Aptamer-Tagged RNA:

  • Clone the RNA of interest upstream or downstream of an RNA aptamer sequence (e.g., MS2, S1, or a streptavidin-binding aptamer) in an expression vector.

  • Produce the aptamer-tagged RNA by in vitro transcription or by expressing it in cells.

2. Affinity Purification:

  • Prepare cell lysate as previously described.

  • Incubate the lysate with the aptamer-tagged RNA.

  • Capture the RNA-protein complexes using beads coupled to the aptamer's binding partner (e.g., MS2 coat protein-coupled beads for the MS2 aptamer, or streptavidin beads for a streptavidin-binding aptamer).

  • Wash the beads to remove non-specific binders.

3. Elution and Mass Spectrometry:

  • Elute the complexes using a specific competitor (e.g., a high concentration of the aptamer's natural ligand) or by other mild elution methods.

  • Prepare the eluted proteins for mass spectrometry analysis as described above.[10][15]

Concluding Remarks

The selection of an RNA labeling strategy for mass spectrometry analysis is a critical decision that depends on the specific research question, the nature of the RNA-protein interaction, and the available resources.

  • This compound labeling is a straightforward and widely used method for in vitro studies, but harsh elution conditions can be a limitation.

  • Desthiobiotin-UTP labeling offers a significant advantage by allowing for gentle, competitive elution, which is beneficial for preserving protein complexes.

  • 4sU metabolic labeling is the method of choice for studying RNA-protein interactions in their native cellular context, particularly for newly synthesized RNAs.

  • RNA aptamer-based tagging provides high specificity and the flexibility for both in vitro and in vivo applications, with the potential for higher yields of specific protein interactors.

For a comprehensive understanding of the RNA-protein interactome, researchers should carefully consider the strengths and weaknesses of each method. In some cases, employing orthogonal approaches, such as comparing the results from a biotin-pulldown with those from an aptamer-based method, can provide a higher degree of confidence in the identified protein interactors. This guide provides the foundational information to make an informed decision and to design robust experiments for the mass spectrometric analysis of RNA-protein interactions.

References

Validating RNA-Protein Interactions: A Comparative Guide to Control Experiments Using Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of RNA-protein interactions is paramount. This guide provides a comprehensive comparison of control experiments for validating these interactions when using Biotin-16-UTP for RNA probe synthesis. We delve into experimental data, detailed protocols, and visual workflows to ensure the robustness and reliability of your findings.

The use of this compound, a biotin-labeled uridine (B1682114) triphosphate analog, is a cornerstone technique for synthesizing biotinylated RNA probes for in vitro interaction studies.[1][2] These probes serve as bait to capture and identify RNA-binding proteins (RBPs) from cellular extracts.[3][4][5] The fundamental principle involves incubating the biotinylated RNA probe with a cell lysate, allowing for the formation of RNA-protein complexes. These complexes are then captured using streptavidin-coated beads, followed by the elution and identification of the bound proteins through methods like Western blotting or mass spectrometry.[4][6]

To distinguish true interactions from non-specific binding, a series of well-designed control experiments are not just recommended—they are essential. This guide will compare various control strategies and provide the necessary protocols to implement them effectively.

Comparison of Control Strategies for RNA Pull-Down Assays

The selection of appropriate controls is critical for interpreting the results of an RNA pull-down experiment. The following table summarizes key control experiments, their purpose, and important considerations.

Control ExperimentPurposeKey ConsiderationsExpected Outcome for a Specific Interaction
No-Bait Control To identify proteins that bind non-specifically to the streptavidin beads.Use beads alone without any biotinylated RNA.The protein of interest should not be detected in the eluate.
Scrambled/Mutant RNA Probe To demonstrate the sequence specificity of the RNA-protein interaction.[4]The control probe should have a similar length and GC content to the experimental probe but with a scrambled or mutated sequence at the putative protein binding site.[7]The protein of interest should show significantly reduced or no binding to the scrambled/mutant probe compared to the wild-type probe.
Unlabeled Competitor RNA To confirm the specificity of the interaction by competing for the binding of the RBP.Add an excess of unlabeled wild-type RNA to the binding reaction along with the biotinylated probe.A dose-dependent decrease in the amount of the protein of interest pulled down by the biotinylated probe should be observed.
Non-Relevant Biotinylated RNA To control for proteins that may bind non-specifically to any RNA molecule.Use a biotinylated RNA of similar length that is known not to interact with the protein of interest.The protein of interest should not be pulled down by the non-relevant RNA probe.
RNase Treatment To confirm that the interaction is dependent on the RNA probe.Treat the cell lysate with RNase before adding the biotinylated RNA probe.The interaction between the protein of interest and the biotinylated probe should be abolished.

Experimental Workflow and Control Integration

The following diagram illustrates a typical experimental workflow for an RNA pull-down assay using this compound, incorporating the essential control experiments.

RNA_Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding & Controls cluster_capture Capture & Wash cluster_analysis Analysis Biotin_UTP This compound In_Vitro_Tx In Vitro Transcription Biotin_UTP->In_Vitro_Tx Biotin_RNA Biotinylated RNA Probe In_Vitro_Tx->Biotin_RNA Incubation Incubation of Probe with Cell Lysate Biotin_RNA->Incubation Cell_Lysate Cell Lysate Preparation Cell_Lysate->Incubation Streptavidin_Beads Addition of Streptavidin Beads Incubation->Streptavidin_Beads Control_Scrambled Control: Scrambled RNA Probe Control_Scrambled->Streptavidin_Beads Control_Competitor Control: Unlabeled Competitor Control_Competitor->Streptavidin_Beads Control_Beads Control: Beads Only Control_Beads->Streptavidin_Beads Wash Washing Steps Streptavidin_Beads->Wash Elution Elution Wash->Elution Western_Blot Western Blot Elution->Western_Blot Mass_Spec Mass Spectrometry Elution->Mass_Spec

Figure 1. Experimental workflow for RNA pull-down with controls.

Logical Framework for Validating Interactions

The validation of a specific RNA-protein interaction relies on a logical series of control experiments designed to eliminate alternative explanations for the observed binding. The following diagram outlines this logical framework.

Validation_Logic Start Hypothesized RNA-Protein Interaction Pull_Down Perform RNA Pull-Down with Biotinylated WT RNA Probe Start->Pull_Down Protein_Detected Is Protein of Interest Detected? Pull_Down->Protein_Detected No_Interaction No Interaction Detected Protein_Detected->No_Interaction No Control_Beads Control: Beads Only (No RNA) Protein_Detected->Control_Beads Yes Beads_Binding Protein Binds to Beads? Control_Beads->Beads_Binding Invalid_Result Result Invalid: Non-specific Binding to Beads Beads_Binding->Invalid_Result Yes Control_Scrambled Control: Scrambled RNA Probe Beads_Binding->Control_Scrambled No Scrambled_Binding Protein Binds to Scrambled? Control_Scrambled->Scrambled_Binding Non_Specific_RNA_Binding Result Invalid: Non-specific RNA Binding Scrambled_Binding->Non_Specific_RNA_Binding Yes Control_Competitor Control: Unlabeled Competitor RNA Scrambled_Binding->Control_Competitor No Competition Binding Reduced? Control_Competitor->Competition Competition->Non_Specific_RNA_Binding No Validated_Interaction Specific Interaction Validated Competition->Validated_Interaction Yes

Figure 2. Logical framework for validating RNA-protein interactions.

Detailed Experimental Protocols

In Vitro Transcription of Biotinylated RNA Probes
  • Template Preparation: Prepare a DNA template containing the target RNA sequence downstream of a T7 RNA polymerase promoter.

  • Transcription Reaction: Set up a 20 µL transcription reaction containing:

    • 1 µg of linearized DNA template

    • 2 µL of 10x Transcription Buffer

    • 2 µL of ATP, CTP, GTP (10 mM each)

    • 1.5 µL of UTP (10 mM)

    • 3.5 µL of this compound (10 mM)

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the biotinylated RNA probe using a suitable RNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the concentration of the RNA probe using a spectrophotometer. Verify the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) gel.[8]

RNA Pull-Down Assay
  • Cell Lysate Preparation:

    • Harvest approximately 10^7 cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of lysis buffer (e.g., RIPA buffer) supplemented with protease and RNase inhibitors.[4]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration.

  • RNA Folding:

    • Dilute 3 µg of biotinylated RNA probe in RNA structure buffer (10 mM Tris pH 7.0, 0.1 M KCl, 10 mM MgCl2).[8]

    • Heat to 90°C for 2 minutes, then place on ice for 2 minutes to facilitate proper folding.[8]

    • Allow the RNA to equilibrate to room temperature for 20 minutes.[8]

  • Binding Reaction:

    • In a new tube, combine 500 µg - 1 mg of cell lysate with the folded biotinylated RNA probe.

    • For the competitor control, add a 100-fold molar excess of unlabeled RNA.

    • Adjust the final volume to 500 µL with binding buffer.

    • Incubate at room temperature for 1 hour with gentle rotation.[7]

  • Capture of RNA-Protein Complexes:

    • Add 30 µL of pre-washed streptavidin magnetic beads to the binding reaction.[7]

    • Incubate at room temperature for 1 hour with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold wash buffer.

  • Elution:

    • Elute the bound proteins by resuspending the beads in 30 µL of 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest or by mass spectrometry for unbiased identification of interacting partners.[6]

Alternatives to this compound

While this compound is a robust tool, several alternative methods exist for studying RNA-protein interactions, each with its own set of advantages and disadvantages.

  • Desthiobiotin-UTP: This analog has a lower affinity for streptavidin, allowing for milder elution conditions which can be beneficial for preserving protein complexes.[9]

  • RNA Immunoprecipitation (RIP): This is a protein-centric approach where an antibody against a specific RBP is used to pull down the protein and its associated RNAs from a cell lysate.[10]

  • Cross-linking and Immunoprecipitation (CLIP): This in vivo technique uses UV cross-linking to covalently link proteins to RNA in living cells, providing a snapshot of interactions as they occur in their native context.[10]

  • Proximity Labeling (e.g., RBPL, BioID): These in vivo methods utilize enzymes fused to an RNA-binding domain or a guide RNA to biotinylate proteins in close proximity to a specific RNA molecule within the cell.[11][12]

The choice of method will depend on the specific biological question, whether in vitro or in vivo interactions are of interest, and the available resources. For initial validation and in vitro characterization of a direct RNA-protein interaction, the this compound based pull-down assay, when coupled with rigorous controls, remains a powerful and widely used technique.

References

Choosing the Right Tool for Nucleic Acid Labeling: A Comparison of Biotin-16-UTP and Biotin-16-dUTP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in molecular biology and drug development, the precise and efficient labeling of nucleic acids is paramount for a multitude of applications, from in situ hybridization to microarray analysis. Biotin-labeled nucleotides are a cornerstone of non-radioactive detection methods, offering high sensitivity and versatility. Among the available options, Biotin-16-UTP and Biotin-16-dUTP are two commonly used reagents. While their names are similar, their applications are distinct, dictated by the foundational difference in their sugar moiety. This guide provides a detailed comparison to help you select the optimal reagent for your experimental needs.

The core distinction between this compound and Biotin-16-dUTP lies in the sugar component of the nucleotide. This compound contains a ribose sugar, making it a suitable substrate for RNA polymerases and its applications are centered around RNA labeling.[1][2][3] Conversely, Biotin-16-dUTP contains a deoxyribose sugar, rendering it the appropriate choice for DNA labeling by DNA polymerases.[4][5] This fundamental structural difference governs the enzymes that can incorporate them and, consequently, the types of experiments for which they are best suited.

At a Glance: Key Differences and Applications

FeatureThis compoundBiotin-16-dUTP
Nucleic Acid Target RNADNA
Sugar Moiety RiboseDeoxyribose
Primary Application In vitro transcription for RNA probe synthesisDNA labeling via nick translation, random priming, PCR, and 3'-end labeling
Enzymatic Substrate For RNA Polymerases (T7, SP6, T3)[1][3]DNA Polymerase I (and Klenow fragment), Taq DNA Polymerase, Terminal deoxynucleotidyl Transferase (TdT), Reverse Transcriptase[6]
Common Uses In situ hybridization, Northern blotting, microarray hybridization[1][7]Fluorescence in situ hybridization (FISH), Southern blotting, DNA probe generation for various hybridization techniques

Experimental Workflows: A Visual Guide

To further clarify the distinct applications of these two molecules, the following diagrams illustrate typical experimental workflows.

G cluster_0 This compound Workflow: In Vitro Transcription A Linearized DNA Template (with T7, SP6, or T3 promoter) B In Vitro Transcription Reaction (T7, SP6, or T3 RNA Polymerase) A->B D Biotinylated RNA Probe B->D C Reaction Mix (ATP, GTP, CTP, UTP, this compound) C->B E Application (e.g., In Situ Hybridization, Northern Blot) D->E

Workflow for generating biotinylated RNA probes using this compound.

G cluster_1 Biotin-16-dUTP Workflow: Nick Translation F DNA Template G Nick Translation Reaction (DNase I, DNA Polymerase I) F->G I Biotinylated DNA Probe G->I H Reaction Mix (dATP, dGTP, dCTP, dTTP, Biotin-16-dUTP) H->G J Application (e.g., FISH, Southern Blot) I->J

References

A Comparative Guide to Biotin-16-UTP Labeled Probes for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Biotin-16-UTP labeled probes with alternative labeling methods, supported by experimental data. We will delve into the reproducibility of results, offering detailed methodologies for key experiments to ensure you can confidently select and implement the most suitable nucleic acid labeling strategy for your research needs.

Enhancing Reproducibility in Nucleic Acid Detection

This compound is a modified uridine (B1682114) triphosphate that is incorporated into RNA probes during in vitro transcription. The biotin (B1667282) molecule, attached via a 16-atom spacer arm, allows for indirect detection through its high-affinity interaction with streptavidin or anti-biotin antibodies, which can be conjugated to enzymes or fluorophores. This system offers a versatile and sensitive alternative to traditional radioactive labeling.

However, achieving reproducible results requires careful consideration of several factors, from probe synthesis to the final detection steps. This guide will compare this compound with Digoxigenin (B1670575) (DIG)-UTP and fluorescently labeled nucleotides, providing insights into their respective performance characteristics.

Comparative Performance of Labeling Methods

The choice of a labeling method can significantly impact the sensitivity, specificity, and reproducibility of an experiment. Below is a comparison of this compound with other common non-radioactive labeling techniques.

Quantitative Comparison: this compound vs. Digoxigenin (DIG)-UTP

A key concern in probe-based assays is the signal-to-noise ratio, which directly impacts the reliability of the results. While both biotin and digoxigenin are popular haptens for probe labeling, their performance can vary depending on the application and tissue type.

FeatureThis compoundDigoxigenin (DIG)-UTPKey Considerations
Detection Principle Indirect; relies on the high-affinity binding of biotin to streptavidin or anti-biotin antibodies.Indirect; utilizes the specific binding of an anti-DIG antibody.The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, contributing to high sensitivity and reproducibility.[1][2]
Sensitivity High; comparable to DIG-UTP with optimized detection systems.[3][4]High; comparable to this compound.[3][4]Multi-step detection protocols can significantly enhance the sensitivity for both label types.[3]
Specificity & Background Prone to high background in tissues with high endogenous biotin (e.g., kidney, liver).[3]Generally lower background as digoxigenin is not naturally present in animal tissues.Blocking endogenous biotin is a critical step when using biotinylated probes in certain tissues.
Reproducibility High, attributed to the strong and specific biotin-streptavidin interaction.[1]High, with optimized antibody-based detection protocols.Consistent probe labeling, hybridization, and washing steps are crucial for both.

Experimental Data Snapshot: HPV16 Detection in CaSki Cells

A study comparing biotinylated and DIG-labeled DNA probes for the detection of Human Papillomavirus 16 (HPV16) via in situ hybridization found their sensitivities to be comparable when using an optimized alkaline phosphatase detection system. The median number of viral signals detected per cell was seven to eight for both probe types.[4]

Qualitative Comparison: this compound vs. Fluorescently Labeled Probes

Directly incorporating fluorescent dyes into probes offers a more streamlined workflow by eliminating the need for secondary detection steps. However, this comes with its own set of trade-offs.

FeatureThis compound (Indirect Detection)Fluorescently Labeled Probes (Direct Detection)Key Considerations
Workflow Multi-step: Hybridization followed by incubation with enzyme/fluorophore-conjugated streptavidin/antibody.Single-step hybridization and direct visualization.The indirect method, while longer, allows for significant signal amplification.[5]
Signal Amplification High potential for amplification through enzymatic reactions (e.g., HRP, AP) or using streptavidin with multiple fluorophores.[5]Generally lower intrinsic signal, though some strategies like using quantum dots can enhance it.[5]For low-abundance targets, the amplification potential of biotin-based detection can be a significant advantage.
Photostability Signal from enzymatic reactions (e.g., DAB precipitate) is highly stable for long-term storage.[5]Susceptible to photobleaching, which can limit imaging time and signal stability.[5][6]The choice depends on the experimental requirements for imaging and archiving.
Multiplexing Possible with different enzyme-substrate combinations, but can be complex.[5]Readily achievable by using fluorophores with distinct excitation and emission spectra.Fluorescent probes are generally preferred for multi-target detection in a single sample.

Experimental Protocols for Reproducible Results

Consistent and well-documented protocols are the cornerstone of reproducible research. Below are detailed methodologies for key experiments using this compound labeled probes.

In Vitro Transcription for this compound Probe Synthesis

This protocol describes the generation of a biotinylated RNA probe using in vitro transcription.

Materials:

  • Linearized plasmid DNA template with a T7, SP6, or T3 promoter

  • This compound

  • ATP, CTP, GTP solution

  • UTP solution

  • RNase Inhibitor

  • T7, SP6, or T3 RNA Polymerase

  • Transcription Buffer (10x)

  • Nuclease-free water

  • DNase I (RNase-free)

  • EDTA solution (0.5 M)

Procedure:

  • Thaw all reagents on ice.

  • Set up the following reaction in a nuclease-free microcentrifuge tube:

    • Linearized DNA template: 1 µg

    • 10x Transcription Buffer: 2 µL

    • 10x NTP mix (with a recommended 1:2 to 1:3 ratio of this compound to UTP for optimal labeling)[7]

    • RNase Inhibitor: 1 µL

    • T7, SP6, or T3 RNA Polymerase: 2 µL

    • Nuclease-free water to a final volume of 20 µL

  • Mix gently and centrifuge briefly.

  • Incubate at 37°C for 2 hours.

  • (Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Purify the biotinylated RNA probe using a spin column or ethanol (B145695) precipitation.

  • Assess the probe integrity and yield using gel electrophoresis and spectrophotometry.

In Situ Hybridization (ISH) with Biotinylated Probes

This protocol provides a general workflow for detecting mRNA in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene and ethanol series for deparaffinization and rehydration

  • Proteinase K

  • Hybridization buffer

  • This compound labeled probe

  • Stringent wash buffers (e.g., SSC buffers)

  • Blocking solution (e.g., BSA or normal serum)

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP)

  • Chromogenic substrate (e.g., DAB or NBT/BCIP)

  • Counterstain (e.g., Hematoxylin or Nuclear Fast Red)

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded ethanol series and finally in DEPC-treated water.

  • Permeabilization: Treat with Proteinase K to improve probe accessibility. The concentration and incubation time should be optimized for the specific tissue type.[8]

  • Prehybridization: Incubate slides in hybridization buffer without the probe for 1-2 hours at the hybridization temperature to block non-specific binding sites.[8]

  • Hybridization:

    • Dilute the this compound labeled probe in hybridization buffer (e.g., 100-500 ng/mL).[8]

    • Denature the probe by heating at 95°C for 5 minutes, then place on ice.[8]

    • Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the desired hybridization temperature.

  • Post-Hybridization Washes: Perform a series of stringent washes with SSC buffers at increasing temperatures to remove non-specifically bound probes.[8]

  • Detection:

    • Block non-specific binding with a blocking solution.

    • Incubate with the streptavidin-enzyme conjugate.

  • Visualization: Add the appropriate chromogenic substrate and incubate until the desired color intensity is reached.

  • Counterstaining and Mounting: Counterstain the tissue and mount with a coverslip.

Northern Blotting with Biotinylated Probes

This protocol outlines the detection of a specific RNA sequence from a complex sample.

Materials:

  • Total RNA sample

  • Denaturing agarose (B213101) gel

  • Running buffer (e.g., MOPS)

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer (e.g., ULTRAhyb™-Oligo)[9]

  • This compound labeled probe

  • Wash buffers (low and high stringency)

  • Blocking buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • RNA Electrophoresis: Separate the total RNA sample on a denaturing agarose gel.

  • Transfer: Transfer the RNA from the gel to a nylon membrane via capillary action.

  • Crosslinking: UV-crosslink the RNA to the membrane.

  • Prehybridization: Incubate the membrane in pre-warmed hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 42°C).[9]

  • Hybridization:

    • Denature the biotinylated probe at 95°C for 5-10 minutes and then place on ice.[9][10]

    • Add the denatured probe to fresh hybridization buffer and incubate with the membrane overnight.[9]

  • Post-Hybridization Washes: Perform a series of low and high stringency washes to remove unbound probe.[10]

  • Detection:

    • Block the membrane to prevent non-specific binding of the detection reagents.

    • Incubate with Streptavidin-HRP conjugate.

  • Visualization: Apply a chemiluminescent substrate and detect the signal using an imaging system.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental processes, the following diagrams illustrate the key workflows and signaling pathways involved in using this compound labeled probes.

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_hybridization Hybridization cluster_detection Detection template Linearized DNA Template transcription In Vitro Transcription (with this compound) template->transcription probe Biotinylated RNA Probe transcription->probe hybridization Hybridization probe->hybridization sample Prepared Sample (Tissue/Membrane) sample->hybridization hybridized_sample Hybridized Sample hybridization->hybridized_sample detection Detection hybridized_sample->detection streptavidin Streptavidin-Enzyme Conjugate streptavidin->detection signal Signal Generation detection->signal

Experimental workflow for using this compound labeled probes.

signaling_pathway probe Biotinylated Probe target Target Nucleic Acid probe->target Hybridization streptavidin Streptavidin-Enzyme (e.g., HRP) target->streptavidin Biotin-Streptavidin Binding substrate Chromogenic/ Chemiluminescent Substrate streptavidin->substrate Enzymatic Reaction product Colored Precipitate/ Light Signal substrate->product

Signaling pathway for enzymatic detection of biotinylated probes.

References

A Comparative Analysis of Signal Strength from Different Biotinylated Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing biotin-streptavidin systems for nucleic acid detection, the choice of biotinylated nucleotide is a critical factor that can significantly influence experimental outcomes. The length of the spacer arm between the biotin (B1667282) molecule and the nucleotide affects both the efficiency of enzymatic incorporation and the subsequent binding of streptavidin, thereby impacting the final signal strength. This guide provides a comparative analysis of commonly used biotinylated nucleotides with varying linker lengths, supported by available experimental data and detailed experimental protocols.

The Trade-Off: Linker Length vs. Signal Strength

The selection of a biotinylated nucleotide often involves a trade-off between two key factors:

  • Enzymatic Incorporation Efficiency: Shorter linker arms generally lead to more efficient incorporation of the biotinylated nucleotide into a growing nucleic acid chain by polymerases. The smaller steric hindrance of a shorter linker makes it a more readily accepted substrate for the enzyme.[1][2]

  • Streptavidin Binding and Signal Detection: Longer linker arms position the biotin moiety further away from the nucleic acid backbone, reducing steric hindrance and improving accessibility for the large tetrameric streptavidin protein.[1][2] This can facilitate more efficient binding of streptavidin conjugates (e.g., streptavidin-HRP or streptavidin-fluorophore), potentially leading to a stronger signal.

The optimal choice, therefore, depends on the specific application and the balance between these two opposing effects.

Quantitative Comparison of Biotinylated Nucleotides

Direct, head-to-head quantitative comparisons of signal strength from different biotinylated nucleotides in the scientific literature are limited. However, data from a technical note by Thermo Fisher Scientific (formerly Ambion) provides valuable insights into the performance of Biotin-11-UTP and Biotin-16-UTP in the context of microarray analysis.

Table 1: Comparison of Biotin-11-UTP and this compound in aRNA Labeling for Microarrays

FeatureBiotin-11-UTPThis compoundReference
aRNA Yield HighestLower than Biotin-11-UTP[3]
Signal-to-Noise Ratio HighestLower than Biotin-11-UTP[3]
Incorporation Efficiency Not significantly differentNot significantly different[3]
Purification Impedance Less impedanceSlightly impeded purification[3]

This data suggests that for this particular application (in vitro transcription for microarray analysis), the shorter linker of Biotin-11-UTP provides a superior signal-to-noise ratio and higher yields of the final product.[3]

Experimental Protocols

To objectively compare the signal strength of different biotinylated nucleotides in your specific application, it is crucial to perform a side-by-side comparison under identical experimental conditions. Below are detailed methodologies for key experiments.

I. Labeling of DNA Probes by PCR

This protocol describes the generation of biotinylated DNA probes using the polymerase chain reaction.

  • Reaction Setup: Assemble the following components in a PCR tube:

ComponentVolumeFinal Concentration
10X PCR Buffer5 µL1X
dNTP Mix (10 mM each of dATP, dCTP, dGTP)1 µL200 µM each
dTTP (10 mM)0.5 µL100 µM
Biotin-X-dUTP (1 mM) (X = 11, 16, or 20)5 µL100 µM
Forward Primer (10 µM)1 µL0.2 µM
Reverse Primer (10 µM)1 µL0.2 µM
DNA Template (10 ng/µL)1 µL10 ng
Taq DNA Polymerase (5 U/µL)0.5 µL2.5 Units
Nuclease-free Waterto 50 µL
  • Thermal Cycling: Perform PCR using the following cycling conditions:

    • Initial Denaturation: 95°C for 3 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for your primer set)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5 minutes

  • Purification: Purify the biotinylated PCR product using a PCR purification kit or ethanol (B145695) precipitation to remove unincorporated nucleotides.

  • Quantification: Determine the concentration and labeling efficiency of the purified probe.

II. Southern Blot Hybridization and Chemiluminescent Detection

This protocol outlines the use of the generated biotinylated probes for detecting a specific DNA sequence via Southern blotting with chemiluminescent detection.

  • DNA Transfer: Transfer digested and electrophoretically separated DNA fragments from an agarose (B213101) gel to a nylon or nitrocellulose membrane.

  • Prehybridization: Incubate the membrane in a prehybridization solution (e.g., 5X SSC, 5X Denhardt's solution, 1% SDS, 100 µg/mL denatured salmon sperm DNA) for 1-2 hours at the hybridization temperature.

  • Hybridization: Denature the biotinylated probe by boiling for 5-10 minutes and quickly chilling on ice. Add the denatured probe to the prehybridization solution at a final concentration of 10-100 ng/mL and incubate overnight at the appropriate hybridization temperature.

  • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound probe. For example:

    • 2X SSC, 0.1% SDS at room temperature (2 x 15 minutes)

    • 0.5X SSC, 0.1% SDS at hybridization temperature (2 x 15 minutes)

    • 0.1X SSC, 0.1% SDS at hybridization temperature (2 x 15 minutes)

  • Detection:

    • Block the membrane in a blocking buffer (e.g., 3% BSA in TBS-T) for 1 hour at room temperature.

    • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T for 10 minutes each.

    • Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Image the resulting signal using a chemiluminescence imager or X-ray film.

  • Signal Quantification: Quantify the signal intensity of the bands using densitometry software.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the underlying molecular interactions, the following diagrams illustrate the key steps.

experimental_workflow cluster_labeling Probe Labeling cluster_detection Detection PCR PCR Amplification with Biotin-X-dUTP Purification Purification of Biotinylated Probe PCR->Purification Hybridization Hybridization to Target DNA on Membrane Purification->Hybridization Streptavidin_HRP Incubation with Streptavidin-HRP Hybridization->Streptavidin_HRP Substrate Addition of Chemiluminescent Substrate Streptavidin_HRP->Substrate Signal Signal Generation (Light Emission) Substrate->Signal

A simplified workflow for comparing biotinylated nucleotides.

signaling_pathway Target_DNA Target DNA on Membrane Biotin_Probe Biotinylated Probe Target_DNA->Biotin_Probe Hybridization Streptavidin_HRP Streptavidin-HRP Conjugate Biotin_Probe->Streptavidin_HRP Biotin-Streptavidin Binding Substrate Luminol (Substrate) Streptavidin_HRP->Substrate Enzymatic Reaction (HRP catalysis) Light Light Signal Substrate->Light Oxidation

References

Assessing the Functional Impact of Biotin-16-UTP Incorporation on RNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of RNA is fundamental to unraveling complex biological processes and advancing therapeutic strategies. The covalent attachment of biotin (B1667282) to RNA, a process known as biotinylation, is a cornerstone technique for the detection, purification, and functional analysis of RNA molecules. Among the various methods available, the co-transcriptional incorporation of Biotin-16-UTP stands out as a widely used approach. This guide provides an objective comparison of this compound with alternative RNA labeling methods, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal strategy for their specific needs.

Comparing RNA Biotinylation Strategies: A Quantitative Overview

The choice of an RNA labeling method can significantly influence experimental outcomes. Factors such as labeling efficiency, the potential for steric hindrance, and the impact on RNA structure and function must be carefully considered. Below is a comparative summary of key performance indicators for this compound and its common alternatives.

Labeling MethodPrincipleTypical Labeling EfficiencyPotential for Steric HindranceRecommended Applications
This compound Enzymatic incorporation of biotinylated UTP during in vitro transcription.High, but can be optimized by adjusting the ratio of this compound to UTP. A 35% substitution is often optimal.[1][2]Moderate to High, as multiple biotin molecules are incorporated internally.Northern blotting, in situ hybridization, RNA pull-down assays.
DIG-UTP Enzymatic incorporation of digoxigenin-labeled UTP during in vitro transcription.High, comparable to this compound.Moderate to High, similar to this compound.Northern blotting, in situ hybridization (especially in tissues with high endogenous biotin).[3]
3'-End Biotinylation Enzymatic addition of a biotinylated nucleotide to the 3'-terminus of the RNA.High, can be near-quantitative with optimized conditions.[4]Low, as the label is at the terminus.RNA pull-down assays, applications where minimal RNA perturbation is critical.[5]
5'-End Biotinylation Chemical or enzymatic addition of a biotin moiety to the 5'-terminus of the RNA.Variable, dependent on the specific chemistry or enzyme used.Low, as the label is at the terminus.RNA pull-down assays, single-molecule studies.
Aminoallyl-UTP Enzymatic incorporation of an amine-modified UTP followed by chemical coupling to a biotin-NHS ester.High incorporation of the modified nucleotide.Moderate, depending on the number of incorporated nucleotides.Microarray analysis, applications requiring post-transcriptional labeling.

In-Depth Performance Comparison

Sensitivity in Hybridization-Based Assays
  • This compound vs. DIG-UTP: Studies comparing biotin and digoxigenin (B1670575) (DIG) labeled probes for in situ hybridization have shown comparable sensitivity.[6][7] However, DIG-labeled probes are often recommended for use in tissues with high levels of endogenous biotin, as this can lead to high background signals with biotin-based detection systems.[3] For Northern blotting, both biotin and DIG-labeled probes offer a sensitive non-radioactive alternative, with detection limits often in the picogram range. The choice between streptavidin-horseradish peroxidase (HRP) and anti-DIG-alkaline phosphatase (AP) conjugate systems for detection can also influence signal intensity and background.[8][9][10]

  • Internal vs. End-Labeling: A recent study demonstrated that 3'-end biotinylated probes can exhibit higher sensitivity in Northern blotting compared to 5'-end labeled probes.[11] While internal labeling with this compound incorporates multiple biotins, potentially amplifying the signal, it can also interfere with probe hybridization if the labeling density is too high. The optimal ratio of this compound to UTP is crucial for balancing signal amplification with hybridization efficiency.[1][2][12]

Efficiency in RNA Pull-Down Assays

The primary concern in RNA pull-down assays is the accessibility of the biotin tag for binding to streptavidin beads.

Impact on RNA Structure

The incorporation of a bulky molecule like biotin can potentially alter the secondary and tertiary structure of RNA, which may affect its biological function, such as protein binding or catalytic activity.

  • Biotin-11-UTP vs. This compound: While both are commonly used, some evidence suggests that the shorter linker arm of Biotin-11-UTP may result in higher yields of amplified RNA (aRNA) and that longer linker arms can slightly impede aRNA purification.[12]

  • Assessing Structural Changes: Techniques like RNase H cleavage assays can be employed to probe for alterations in RNA secondary structure.[13][14][15] This method utilizes the ability of RNase H to cleave the RNA strand of an RNA:DNA hybrid. By hybridizing a library of short DNA oligonucleotides to the RNA, accessible single-stranded regions can be mapped. Comparing the cleavage patterns of unlabeled and biotinylated RNA can reveal structural perturbations caused by the biotin modification.

Experimental Protocols

To facilitate the practical application of these findings, detailed experimental protocols are provided below.

Protocol 1: In Vitro Transcription with this compound

This protocol describes the synthesis of biotin-labeled RNA probes using T7 RNA polymerase.

Workflow:

Template Linearized DNA Template (with T7 promoter) Transcription In Vitro Transcription Template->Transcription NTPs NTP Mix (ATP, CTP, GTP, UTP, this compound) NTPs->Transcription T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription DNase DNase I Treatment Transcription->DNase Purification RNA Purification DNase->Purification Biotin_RNA Biotinylated RNA Probe Purification->Biotin_RNA

In Vitro Transcription Workflow

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (0.5-1.0 µg)

  • Nuclease-free water

  • 10x Transcription Buffer

  • 100 mM DTT

  • RNase Inhibitor

  • 10 mM ATP, CTP, GTP solutions

  • 10 mM UTP solution

  • 10 mM this compound solution

  • T7 RNA Polymerase

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in the following order (for a 20 µL reaction):

    • Nuclease-free water to 20 µL

    • 2 µL 10x Transcription Buffer

    • 2 µL 100 mM DTT

    • 1 µL RNase Inhibitor

    • X µL DNA template (0.5-1.0 µg)

    • 2 µL 10 mM ATP

    • 2 µL 10 mM CTP

    • 2 µL 10 mM GTP

    • 1.3 µL 10 mM UTP (for a 35% labeling ratio)

    • 0.7 µL 10 mM this compound (for a 35% labeling ratio)

    • 2 µL T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the biotinylated RNA using an RNA purification kit according to the manufacturer's instructions.

  • Quantify the RNA concentration using a spectrophotometer.

Protocol 2: Dot Blot Assay for Quantifying Biotinylation

This protocol allows for the semi-quantitative assessment of biotin incorporation into an RNA probe.

Workflow:

Biotin_RNA Biotinylated RNA Dilutions Spotting Spot RNA on Membrane Biotin_RNA->Spotting Membrane Nylon Membrane Membrane->Spotting Crosslinking UV Crosslinking Spotting->Crosslinking Blocking Blocking Crosslinking->Blocking Streptavidin_HRP Streptavidin-HRP Incubation Blocking->Streptavidin_HRP Washing Washing Streptavidin_HRP->Washing Detection Chemiluminescent Detection Washing->Detection Signal Signal Quantification Detection->Signal

Dot Blot Assay Workflow

Materials:

  • Biotinylated RNA probe

  • Unlabeled RNA (as a negative control)

  • Biotinylated control oligo (for standard curve)

  • Positively charged nylon membrane

  • Nuclease-free water

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare serial dilutions of your biotinylated RNA, unlabeled RNA, and the biotinylated control oligo in nuclease-free water.

  • Carefully spot 1-2 µL of each dilution onto a dry nylon membrane.

  • Allow the spots to air dry completely.

  • UV crosslink the RNA to the membrane.

  • Incubate the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system and quantify the dot intensities. Compare the signal from your biotinylated RNA to the standard curve generated from the control oligo to estimate the labeling efficiency.[16][17][18]

Protocol 3: RNA Pull-Down Assay

This protocol describes the use of biotinylated RNA to isolate interacting proteins from a cell lysate.

Workflow:

Biotin_RNA Biotinylated RNA Binding Incubate RNA with Lysate Biotin_RNA->Binding Cell_Lysate Cell Lysate Cell_Lysate->Binding Capture Capture RNA-Protein Complexes Binding->Capture Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Capture Washing Wash Beads Capture->Washing Elution Elute Proteins Washing->Elution Analysis Protein Analysis (e.g., Western Blot, Mass Spectrometry) Elution->Analysis

RNA Pull-Down Assay Workflow

Materials:

  • Biotinylated RNA probe

  • Unlabeled control RNA

  • Cell lysate

  • Streptavidin-coated magnetic or agarose (B213101) beads

  • Binding buffer

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • RNase inhibitors

Procedure:

  • Fold the biotinylated RNA by heating to 90°C for 2 minutes, followed by slow cooling to room temperature to allow for proper secondary structure formation.

  • Incubate the folded biotinylated RNA with the cell lysate in binding buffer for 1-2 hours at 4°C with gentle rotation.

  • Add pre-washed streptavidin-coated beads to the mixture and incubate for another 1 hour at 4°C.

  • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

  • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes.

  • Analyze the eluted proteins by Western blotting for a specific protein of interest or by mass spectrometry for unbiased identification of interacting partners.

Conclusion

The selection of an appropriate RNA labeling strategy is a critical decision in experimental design. While the co-transcriptional incorporation of this compound is a robust and widely applicable method, researchers should be mindful of its potential to influence RNA structure and function. For applications that are sensitive to steric hindrance, such as RNA-protein interaction studies, 3'-end labeling may offer a superior alternative. In hybridization-based assays, both biotin and DIG labeling provide excellent sensitivity, with the choice often depending on the presence of endogenous biotin in the sample. By carefully considering the quantitative data and detailed protocols presented in this guide, researchers can make an informed decision to select the most suitable RNA labeling method for their specific research objectives.

References

Safety Operating Guide

Proper Disposal of Biotin-16-UTP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of Biotin-16-UTP, a commonly used reagent in molecular biology.

Safety and Handling Precautions

According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is essential to adhere to standard laboratory safety practices when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat.[1]

Handling:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Use in a well-ventilated area.[1]

  • In case of a spill, absorb the solution with a liquid-binding material and decontaminate surfaces with alcohol.[1]

Disposal Procedures for this compound

As a non-hazardous chemical, the disposal of this compound is generally less stringent than for hazardous materials. However, institutional and local regulations must always be followed. The following procedures are based on general guidelines for non-hazardous laboratory waste.

Step 1: Institutional Policy Review

Before proceeding with any disposal method, always consult your institution's Environmental Health and Safety (EH&S) department or equivalent regulatory body for specific guidelines on non-hazardous chemical waste disposal.[2][3][4][5][6][7][8] Institutional policies may have specific requirements that supersede general recommendations.

Step 2: Determine the Physical State of the Waste

The appropriate disposal method depends on whether the this compound waste is in a solid or liquid form.

Step 3: Disposal of Liquid this compound Waste

Aqueous solutions containing this compound, such as buffer solutions, may be eligible for drain disposal if permitted by your institution.

Experimental Protocol for Drain Disposal:

  • Confirmation: Verify with your institution's EH&S that drain disposal of non-hazardous, water-soluble chemicals is permitted.[2][4][9]

  • Neutralization: Check the pH of the solution. If the solution is not within the neutral range (typically pH 5.5-9.5), neutralize it with a suitable acid or base.[9]

  • Dilution: Flush the drain with a copious amount of water before, during, and after disposing of the solution. A general guideline is to use at least an equal volume of water.[4]

  • Record Keeping: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, as required by your institution.

Step 4: Disposal of Solid this compound Waste

Solid this compound or materials contaminated with it (e.g., pipette tips, tubes) can typically be disposed of in the regular trash, provided they are not mixed with any hazardous substances.

Experimental Protocol for Solid Waste Disposal:

  • Segregation: Ensure that the solid waste is not contaminated with any hazardous materials. If it is, it must be disposed of as hazardous waste.

  • Packaging: Place the solid waste in a sealed, sturdy container to prevent leakage or spillage.

  • Labeling: Clearly label the container as "Non-Hazardous Waste" and list the contents.

  • Disposal Location: Dispose of the container in the designated non-hazardous laboratory waste stream, as directed by your institution. Do not place chemical waste in common laboratory trash cans that are handled by custodial staff.[2]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste consult_ehs Consult Institutional EH&S Guidelines start->consult_ehs is_liquid Is the waste in liquid form? consult_ehs->is_liquid is_solid Is the waste in solid form? is_liquid->is_solid No drain_disposal_allowed Is drain disposal of non-hazardous liquids permitted by EH&S? is_liquid->drain_disposal_allowed Yes is_contaminated Is the solid waste contaminated with hazardous materials? is_solid->is_contaminated Yes neutralize Neutralize to pH 5.5-9.5 drain_disposal_allowed->neutralize Yes collect_hazardous Collect as Hazardous Waste drain_disposal_allowed->collect_hazardous No flush_drain Flush with copious amounts of water and dispose down the drain neutralize->flush_drain end End flush_drain->end collect_hazardous->end is_contaminated->collect_hazardous Yes package_solid Package in a sealed container is_contaminated->package_solid No label_non_hazardous Label as 'Non-Hazardous Waste' package_solid->label_non_hazardous dispose_trash Dispose in designated non-hazardous lab waste label_non_hazardous->dispose_trash dispose_trash->end

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures and adhering to institutional guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

References

Essential Safety and Operational Guidance for Handling Biotin-16-UTP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Biotin-16-UTP. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1][2]

Personal Protective Equipment (PPE)

The minimum recommended personal protective equipment for handling this compound is outlined below. A work area and task-specific hazard assessment should be conducted to determine if additional protection is required.[3][4]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust have side-shields to protect against splashes.[1][3] Required when working with or around hazardous materials.[4]
Hand Protection Disposable GlovesNitrile gloves are the minimum requirement for incidental contact.[3] Gloves should be removed immediately after contact with the chemical, followed by hand washing.[3]
Body Protection Laboratory CoatAn impervious lab coat should be worn to protect skin and personal clothing.[1][3]
Closed-toe Shoes and Long PantsRequired for all personnel working in a laboratory where chemical, biological, or radiological hazards are present.[3][4]
Respiratory Protection RespiratorNot typically required under normal use conditions with adequate ventilation.[5] However, a suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1] Use should be determined by a hazard assessment.[4]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage.

  • Storage: Store the product at -20°C in a tightly sealed container, protected from light.[1][6][7] The product is typically shipped on dry ice.[6] Short-term exposure to ambient temperature (up to one week) is possible.[7]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or other appropriate exhaust ventilation is recommended, especially when handling the powdered form to avoid dust formation.[1]

  • Avoid Contact: Take precautions to avoid contact with eyes, skin, and clothing.[1] Do not breathe dust or aerosols.[1]

  • Preparation: Before use, centrifuge the vial briefly to collect the contents at the bottom.[7]

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water, removing all contaminated clothing.[1][2][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen.[1][2][5]
Ingestion Rinse mouth thoroughly with water.[2] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[2] Call a physician.[1]
Spill and Accidental Release Measures
  • Personal Precautions: In case of a spill, wear full personal protective equipment, including safety goggles, gloves, a lab coat, and a respirator if necessary.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Keep the product away from drains and water courses.[1]

  • Clean-up: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Collect all contaminated materials in a suitable, labeled container for disposal according to local, state, and federal regulations.[1]

Disposal Plan
  • Waste Characterization: Although not classified as hazardous, this compound waste should be handled as chemical waste.

  • Disposal Method: Dispose of unused material and contaminated items in accordance with institutional and governmental regulations. Do not dispose of down the drain or in regular trash.[1]

Experimental Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_response Contingency & Disposal start Receive & Inspect Shipment storage Store at -20°C Protected from Light start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe handling Handle in Ventilated Area ppe->handling use Proceed with Experiment handling->use spill Spill or Exposure Occurs use->spill Potential Incident disposal Dispose of Waste (Chemical Waste Stream) use->disposal first_aid Administer First Aid (See Table) spill->first_aid Exposure spill_cleanup Contain & Clean Spill (Use Full PPE) spill->spill_cleanup Spill first_aid->disposal Dispose Contaminated Items spill_cleanup->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.